molecular formula C23H32N12O12S3 B1250060 Ceftolozane sulfate

Ceftolozane sulfate

Cat. No.: B1250060
M. Wt: 764.8 g/mol
InChI Key: UJDQGRLTPBVSFN-GZGOMJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftolozane sulfate is the salt form of Ceftolozane, a semi-synthetic, broad-spectrum cephalosporin antibiotic classified as a fifth-generation agent . It is provided as a high-purity reagent for research purposes only. In clinical settings, Ceftolozane is used in a fixed-dose combination with tazobactam, a beta-lactamase inhibitor, to treat serious multidrug-resistant Gram-negative bacterial infections, including complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia (HABP/VABP) . Its significant research value lies in its potent activity against Pseudomonas aeruginosa , a common and often multidrug-resistant cause of hospital-acquired infections, making it a critical compound for microbiological and antimicrobial resistance studies . The compound's mechanism of action is bactericidal, achieved by inhibiting key penicillin-binding proteins (PBPs)—specifically PBP1b, PBP1c, and PBP3 in Pseudomonas aeruginosa —which are essential enzymes for bacterial cell wall synthesis . This binding interferes with peptidoglycan cross-linking, leading to the formation of a weakened cell wall and subsequent bacterial cell death . Ceftolozane is distinct from other cephalosporins due to its chemical structure, which features a 7-aminothiadiazole group for enhanced Gram-negative activity, a dimethylacetic acid moiety that boosts anti-pseudomonal activity, and a bulky side chain that provides steric hindrance against hydrolysis by many beta-lactamases . From a pharmacological research perspective, this compound demonstrates linear pharmacokinetics and is not significantly metabolized . It is predominantly eliminated unchanged by the kidneys, with a plasma half-life of approximately 2.5 to 3 hours . Researchers should note that the clearance of ceftolozane is proportional to renal function . This product is intended for in-vitro research applications and is strictly for Research Use Only; it is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-GZGOMJRCSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Synonyms

ceftolozane
ceftolozane sulfate
CXA-101
FR 264205
FR-264205
FR26 4205
FR264205

Origin of Product

United States

Foundational & Exploratory

Ceftolozane Sulfate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane sulfate, a fifth-generation cephalosporin antibiotic, represents a significant advancement in the fight against multi-drug resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Developed by Cubist Pharmaceuticals, its discovery was driven by the urgent need for novel therapies to combat infections caused by resistant pathogens.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic processes of this compound. It details the key chemical transformations and experimental protocols involved in its synthesis, presents its in vitro activity and pharmacokinetic data in structured tables, and illustrates its mechanism of action and synthesis pathways through detailed diagrams.

Discovery and Development

The journey of ceftolozane's discovery was initiated to address the growing threat of antibiotic resistance. Researchers at Cubist Pharmaceuticals (now part of Merck) identified the novel cephalosporin, initially referred to as CXA-101 or FR264205.[1][2][3] A key innovation in its development was a palladium-mediated coupling reaction in the presence of the cephalosporin nucleus, which marked a significant advancement in cephalosporin chemistry.[4] Ceftolozane is structurally similar to ceftazidime but possesses a modified side-chain at the 3-position of the cephem nucleus, which confers its potent anti-pseudomonal activity.[5] To broaden its spectrum of activity against bacteria that produce β-lactamase enzymes, ceftolozane is combined with the well-established β-lactamase inhibitor, tazobactam.[4] This combination, ceftolozane/tazobactam (marketed as Zerbaxa®), was approved for medical use in the United States in December 2014 and in the European Union in September 2015.[4]

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] Like other β-lactam antibiotics, it targets and binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[4][8] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[4]

Ceftolozane has a high affinity for various PBPs in Pseudomonas aeruginosa (specifically PBP1b, PBP1c, and PBP3) and Escherichia coli (PBP3).[4][9][10] This high affinity contributes to its potent activity against these pathogens.

Tazobactam, the β-lactamase inhibitor in the combination, has little to no intrinsic antibacterial activity.[4] Its role is to protect ceftolozane from degradation by a wide range of bacterial β-lactamases, particularly Class A and some Class C enzymes.[11][12] By irreversibly inhibiting these enzymes, tazobactam allows ceftolozane to reach its PBP targets in otherwise resistant bacteria.[4]

Mechanism_of_Action cluster_bacteria Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Inhibits Tazobactam Tazobactam Beta_Lactamase β-Lactamase Enzymes Tazobactam->Beta_Lactamase Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes Beta_Lactamase->Ceftolozane Degrades Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited)

Mechanism of action of ceftolozane/tazobactam.

Chemical Synthesis

The synthesis of this compound is a multi-step process that has been described through various routes in the patent literature. A common approach involves the synthesis of key intermediates which are then coupled to form the final molecule. One notable route starts from 7-aminocephalosporanic acid (7-ACA).[3][13] The process can be conceptually divided into the preparation of the C-7 and C-3 side chain precursors, followed by their attachment to the cephem core, and subsequent deprotection and salt formation.[1]

A generalized synthetic scheme is presented below, highlighting the key transformations.

Ceftolozane_Synthesis Start Starting Materials (e.g., 7-ACA) Intermediate_A Cephem Core Intermediate Start->Intermediate_A Coupling_1 Coupling of C-7 Side Chain Intermediate_A->Coupling_1 Side_Chain_1 C-7 Side Chain Precursor Synthesis Side_Chain_1->Coupling_1 Side_Chain_2 C-3 Side Chain (Pyrazole) Precursor Synthesis Coupling_2 Coupling of C-3 Side Chain Side_Chain_2->Coupling_2 Coupling_1->Coupling_2 Protected_Ceftolozane Protected Ceftolozane Coupling_2->Protected_Ceftolozane Deprotection Global Deprotection Protected_Ceftolozane->Deprotection Ceftolozane_TFA Ceftolozane TFA Salt Deprotection->Ceftolozane_TFA Salt_Exchange Salt Exchange Ceftolozane_TFA->Salt_Exchange Ceftolozane_Sulfate This compound Salt_Exchange->Ceftolozane_Sulfate

Generalized synthetic pathway for this compound.
Experimental Protocols

This protocol is a generalized representation based on information from patent literature and may require optimization.[14][15]

  • Activation of the C-7 side chain: The thiadiazolyl-oximinoacetic acid side chain is activated, for example, with methanesulfonyl chloride (MsCl) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMA) at a controlled temperature (e.g., 10 °C).[14]

  • Coupling with the Cephem Core: The activated side chain is then coupled to the 7-amino group of a suitable cephalosporin intermediate (e.g., ACLE) in a biphasic solvent system (e.g., ethyl acetate/water) at a controlled pH (e.g., pH 6) using a base like triethylamine.[14]

  • Introduction of the C-3 Side Chain: The C-3 position of the cephem intermediate is then substituted with the protected pyrazole side chain. This can be achieved using reagents like 1,3-bis(trimethylsilyl)urea (BSU) and potassium iodide in a solvent like dimethylformamide (DMF).[14]

  • Global Deprotection: The protecting groups on the resulting molecule are removed, typically using a strong acid like trifluoroacetic acid (TFA), often in the presence of a scavenger such as anisole, to yield the crude ceftolozane TFA salt.[13]

This protocol outlines a purification and salt exchange process.[2][14][16]

  • Dissolution and pH Adjustment: The crude ceftolozane TFA salt is dissolved in water, and the pH is adjusted to 6-7 with a base like ammonium hydroxide to remove insoluble impurities. The pH is then lowered to around 1.5 with an acid like hydrochloric acid.[14]

  • Resin Chromatography: The acidic solution is passed through a column of hydrophobic resin (e.g., HP20) and eluted with acidic water to remove nonpolar impurities.[14]

  • Crystallization of this compound: The purified ceftolozane solution is then treated with sulfuric acid. The this compound is precipitated by the addition of a suitable anti-solvent, such as isopropyl alcohol, at a controlled temperature (e.g., 0-20 °C).[16]

  • Isolation and Drying: The solid this compound is isolated by filtration and dried under vacuum to yield the final active pharmaceutical ingredient.

In Vitro Activity

The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinical isolates. It demonstrates particularly strong activity against Pseudomonas aeruginosa, including many multi-drug resistant strains.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa

Study/RegionNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
PACTS Program (USA, 2012-2015)[17]3,8510.5297.0
Australian Bloodstream Infections[18]Not Specified1296
SUPERIOR Study (Spain, ICUs)[19]8014-6485.3-95.7
Latin America (2016-2017)[20]508Not ReportedNot Reported68.1

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacterales

OrganismStudy/RegionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliSurveillance Studies[4]<1<1
Klebsiella pneumoniaeSurveillance Studies[4]Not Reported>32 (ESBL-producing)
Citrobacter koseriSurveillance Studies[4]<1<1
Morganella morganiiSurveillance Studies[4]<1<1
Proteus mirabilisSurveillance Studies[4]<1<1
Serratia marcescensSurveillance Studies[4]<1<1

Pharmacokinetics

Ceftolozane and tazobactam are administered intravenously. The pharmacokinetic properties of both components have been well-characterized in healthy adults and critically ill patients.

Table 3: Pharmacokinetic Parameters of Ceftolozane and Tazobactam in Healthy Adults (Single and Multiple Doses)

ParameterCeftolozaneTazobactamReference
Half-life (t₁/₂)~2.5 - 3.0 hours~1.0 hour[4][21]
Volume of Distribution (Vd)13.1 - 17.6 LNot specified[5]
Plasma Protein Binding16% - 21%~30%[4]
EliminationPrimarily renal (glomerular filtration)Primarily renal (active tubular secretion)[4]

Table 4: Pharmacokinetic Parameters in Critically Ill Patients with Augmented Renal Clearance

ParameterCeftolozaneTazobactamReference
Clearance10.4 (4.5) L/h35.3 (16.5) L/h[22]
Volume of Distribution (Vss)30.8 (10.8) L54.8 (20.1) L[22]

Conclusion

This compound, in combination with tazobactam, is a powerful tool in the therapeutic arsenal against serious Gram-negative infections. Its unique chemical structure confers potent activity against challenging pathogens like P. aeruginosa. The development of its synthesis from readily available starting materials highlights significant achievements in cephalosporin chemistry. This guide has provided a detailed overview of its discovery, mechanism of action, synthesis, and key quantitative data, serving as a valuable resource for the scientific community engaged in drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of Ceftolozane Sulfate against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftolozane sulfate, a fifth-generation cephalosporin, represents a significant advancement in the therapeutic arsenal against multidrug-resistant Pseudomonas aeruginosa. Its potent activity stems from a multifaceted mechanism of action characterized by high-affinity binding to essential penicillin-binding proteins (PBPs), enhanced stability against common resistance mechanisms, and a favorable profile for overcoming intrinsic bacterial defenses. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and cellular consequences of ceftolozane's engagement with P. aeruginosa, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of ceftolozane is the inhibition of bacterial cell wall synthesis.[1] Specifically, it targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

High-Affinity Binding to Essential P. aeruginosa PBPs

Ceftolozane exhibits a high affinity for all essential PBPs in P. aeruginosa, notably PBP1b, PBP1c, PBP2, and PBP3.[2][3] This broad-spectrum PBP inhibition is a key contributor to its potent anti-pseudomonal activity. The binding affinity of ceftolozane to these critical enzymes surpasses that of older cephalosporins like ceftazidime.[4]

PBP_Binding Ceftolozane This compound PBP1b PBP1b Ceftolozane->PBP1b High-Affinity Binding PBP1c PBP1c Ceftolozane->PBP1c High-Affinity Binding PBP2 PBP2 Ceftolozane->PBP2 High-Affinity Binding PBP3 PBP3 (Primary Target) Ceftolozane->PBP3 High-Affinity Binding Peptidoglycan Peptidoglycan Cross-linking PBP1b->Peptidoglycan Catalyzes PBP1c->Peptidoglycan Catalyzes PBP2->Peptidoglycan Catalyzes PBP3->Peptidoglycan Catalyzes CellLysis Cell Wall Instability & Cell Lysis Peptidoglycan->CellLysis Inhibition leads to

Table 1: Quantitative PBP Occupancy of Ceftolozane in P. aeruginosa PAO1

Penicillin-Binding Protein (PBP)Bound PBP Fraction (%) at 1/2x MIC
PBP1a~40-50%
PBP1b~40-50%
PBP2~20-30%
PBP3~50-60%
PBP4~10-20%
PBP5/6<10%

Note: Data is inferred from graphical representations in the cited literature and represents the percentage of PBP bound by ceftolozane at a concentration of half the minimum inhibitory concentration (MIC) in whole cells of P. aeruginosa PAO1.

Overcoming Intrinsic and Acquired Resistance Mechanisms

A defining feature of ceftolozane is its resilience against several key resistance mechanisms employed by P. aeruginosa.

Stability against AmpC β-Lactamases

P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase, which can be overexpressed and confer resistance to many cephalosporins. Ceftolozane's unique chemical structure, featuring a bulky side chain, provides steric hindrance that protects it from hydrolysis by AmpC.[3][5] This stability allows ceftolozane to remain active against strains that are resistant to other cephalosporins due to AmpC hyperproduction.

Evasion of Efflux Pumps

While efflux pumps, particularly the MexAB-OprM system, are a major contributor to multidrug resistance in P. aeruginosa, ceftolozane appears to be a poor substrate for these pumps.[3] Consequently, its activity is less affected by the overexpression of these efflux systems compared to other antipseudomonal agents.

Independence from Porin Channels

Unlike carbapenems, which rely on the OprD porin for entry into the periplasmic space, ceftolozane's entry is not dependent on this channel. Therefore, the loss or downregulation of OprD, a common mechanism of carbapenem resistance, does not significantly impact the activity of ceftolozane.[4]

Resistance_Evasion Ceftolozane Ceftolozane AmpC AmpC Ceftolozane->AmpC Stable against hydrolysis Efflux Efflux Ceftolozane->Efflux Poor substrate OtherCephalosporins Other Cephalosporins OtherCephalosporins->AmpC Hydrolyzed OtherCephalosporins->Efflux Effluxed Carbapenems Carbapenems OprD OprD Carbapenems->OprD Requires for entry

The Role of Tazobactam

Ceftolozane is co-formulated with tazobactam, a β-lactamase inhibitor. While tazobactam has minimal intrinsic activity against P. aeruginosa, it protects ceftolozane from hydrolysis by certain extended-spectrum β-lactamases (ESBLs) that may be present.[2] This broadens the spectrum of activity of the combination to include some ESBL-producing Enterobacteriaceae.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of ceftolozane/tazobactam is demonstrated by its low MIC values against both wild-type and multidrug-resistant P. aeruginosa strains.

Table 2: Ceftolozane/Tazobactam MICs against P. aeruginosa

Strain PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
All Isolates0.5297.0
Meropenem-Nonsusceptible1887.6
Multidrug-Resistant (MDR)1884.9
Extensively Drug-Resistant (XDR)21676.9

Data compiled from a surveillance study of 3,851 P. aeruginosa isolates from U.S. hospitals (2012-2015).[6] Susceptibility breakpoint: ≤4/4 µg/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of ceftolozane/tazobactam against P. aeruginosa.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Ceftolozane/tazobactam analytical standard

  • P. aeruginosa isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of ceftolozane/tazobactam in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL (based on the ceftolozane component).

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB in the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the P. aeruginosa isolate and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculate Microtiter Plate: Within 15 minutes of preparation, inoculate each well of the microtiter plate (containing 100 µL of the antibiotic dilutions) with 100 µL of the diluted bacterial inoculum. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Start Start PrepStock Prepare Antibiotic Stock Solution Start->PrepStock PrepDilutions Prepare Serial Dilutions in Microtiter Plate PrepStock->PrepDilutions Inoculate Inoculate Microtiter Plate PrepDilutions->Inoculate PrepInoculum Prepare and Standardize Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read and Record MIC Incubate->ReadMIC End End ReadMIC->End

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of ceftolozane for P. aeruginosa PBPs.

Materials:

  • P. aeruginosa cell culture

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Ultracentrifuge

  • Ceftolozane analytical standard

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Prepare Bacterial Membranes:

    • Grow P. aeruginosa to mid-log phase and harvest cells by centrifugation.

    • Wash the cell pellet with buffer and resuspend in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding:

    • Incubate aliquots of the membrane preparation with increasing concentrations of ceftolozane for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.

    • Add a fixed, saturating concentration of fluorescently labeled penicillin to each aliquot and incubate for an additional period (e.g., 10 minutes at 30°C). The fluorescent penicillin will bind to any PBPs not already occupied by ceftolozane.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band.

    • The concentration of ceftolozane that inhibits 50% of the binding of the fluorescent penicillin (IC₅₀) can be determined.

PBP_Assay_Workflow Start Start PrepMembranes Prepare Bacterial Membranes Start->PrepMembranes CompeteBind Competitive Binding with Ceftolozane and Fluorescent Penicillin PrepMembranes->CompeteBind SDSPAGE Separate Proteins by SDS-PAGE CompeteBind->SDSPAGE Visualize Visualize Fluorescent PBPs SDSPAGE->Visualize Quantify Quantify Fluorescence and Determine IC₅₀ Visualize->Quantify End End Quantify->End

Conclusion

This compound's mechanism of action against P. aeruginosa is a testament to rational drug design, effectively targeting essential cellular machinery while circumventing prevalent resistance mechanisms. Its high affinity for a broad range of PBPs, coupled with its stability against AmpC β-lactamases and evasion of efflux pumps, underpins its potent bactericidal activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of this important antimicrobial agent.

References

Chemical structure and properties of Ceftolozane sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against a wide array of Gram-negative bacteria, most notably multidrug-resistant Pseudomonas aeruginosa.[1] In clinical applications, it is frequently combined with tazobactam, a β-lactamase inhibitor, to safeguard it from degradation by bacterial enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial activity of Ceftolozane sulfate. It also details experimental protocols for its synthesis, characterization, and evaluation, designed to be a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a semi-synthetic β-lactam antibiotic. Its chemical structure is characterized by a 7-amino-1,2,4-thiadiazole ring, which enhances its activity against Gram-negative organisms, and an alkoxyimino group that provides stability against many β-lactamases. A key structural feature is the bulky pyrazole ring at the 3-position, which sterically hinders the hydrolysis of the β-lactam ring.

Chemical Identity
PropertyValue
IUPAC Name mono(5-amino-2-(((6R,7R)-7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-4-(3-(2-aminoethyl)ureido)-1-methyl-1H-pyrazol-2-ium) monosulfate[1]
CAS Number 936111-69-2[2]
Molecular Formula C₂₃H₃₁N₁₂O₈S₂ · H₂SO₄[3]
Molecular Weight 764.77 g/mol [2][3]
Physicochemical Properties
PropertyDescription
Appearance White to off-white powder[2]
Solubility Freely soluble in water; Soluble in DMSO; Slightly soluble in N-methylpyrrolidone; Insoluble in isopropyl alcohol, acetonitrile, and dichloromethane.
pKa 1.9, 3.2, 9.3
Storage Store at -20°C.[3]

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa and Escherichia coli. By binding to these enzymes, Ceftolozane blocks the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.

G cluster_bacterium Bacterial Cell Ceftolozane Ceftolozane PBP Penicillin-Binding Proteins (PBPs) Ceftolozane->PBP Binds to and inhibits CellWall Bacterial Cell Wall PBP->CellWall Catalyzes cross-linking of Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Mechanism of Action of Ceftolozane.

Antimicrobial Activity

Ceftolozane, particularly in combination with tazobactam, demonstrates potent in vitro activity against a broad spectrum of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates.

Activity against Pseudomonas aeruginosa
Resistance ProfileCeftolozane/Tazobactam MIC₅₀ (µg/mL)Ceftolozane/Tazobactam MIC₉₀ (µg/mL)Reference(s)
All Isolates0.52[2][4]
Multidrug-Resistant (MDR)28[2]
Extensively Drug-Resistant (XDR)416[2]
Activity against Enterobacteriaceae
OrganismResistance ProfileCeftolozane/Tazobactam MIC₅₀ (µg/mL)Ceftolozane/Tazobactam MIC₉₀ (µg/mL)Reference(s)
Escherichia coliAll Isolates0.250.5[2]
Escherichia coliESBL-producing0.52-4[1][2][3]
Klebsiella pneumoniaeAll Isolates0.254[5]
Klebsiella pneumoniaeESBL-producing1-416-32[1][3][5]
Enterobacter cloacaeAll Isolates0.258[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis and Purification of this compound

The manufacturing process for Ceftolozane has evolved to a more sustainable crystallization-based purification method, which significantly improves yield and reduces solvent usage compared to older chromatographic techniques.

G cluster_synthesis Synthesis and Purification Workflow Start Starting Materials (Cephalosporin Core, Side Chains) Coupling Chemical Coupling Reactions Start->Coupling Crude Crude Ceftolozane Coupling->Crude Crystallization Crystallization-based Purification Crude->Crystallization Pure Pure this compound Crystallization->Pure Characterization Characterization (HPLC, MS, NMR) Pure->Characterization

Simplified Synthesis and Purification Workflow.

Protocol Outline:

  • Coupling: The synthesis involves the coupling of a protected cephalosporin core with the appropriate side chains in a suitable solvent system.

  • Deprotection: Removal of protecting groups to yield the crude Ceftolozane.

  • Crystallization: The crude product is subjected to a crystallization process. This typically involves dissolving the crude material in a solvent system (e.g., a mixture of water, an organic solvent like DMAc, and an anti-solvent like acetonitrile) and inducing crystallization by adjusting pH and/or temperature.

  • Isolation and Drying: The crystalline this compound is isolated by filtration, washed with appropriate solvents, and dried under vacuum.

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.

G cluster_mic Broth Microdilution Workflow for MIC Determination PrepareStock Prepare Ceftolozane Stock Solution SerialDilute Perform Serial Dilutions in Microtiter Plate PrepareStock->SerialDilute Inoculate Inoculate with Standardized Bacterial Suspension SerialDilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Workflow for MIC Determination.

Detailed Protocol:

  • Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound against bacterial infections.

Protocol Outline:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR/Swiss), typically rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Induce a thigh infection by intramuscular injection of a standardized bacterial suspension (e.g., ~10⁵-10⁶ CFU).

  • Treatment: Initiate treatment with this compound at various dosages and dosing intervals, typically administered subcutaneously or intravenously.

  • Efficacy Assessment: After a defined treatment period (e.g., 24 hours), euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the reduction in bacterial load (log₁₀ CFU/thigh) compared to untreated controls.

Analytical Characterization: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of Ceftolozane in biological matrices.

Protocol Outline:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation followed by centrifugation. The supernatant is then diluted for analysis.

  • Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ceftolozane and an internal standard are monitored for quantification.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify Ceftolozane in the unknown samples.

Conclusion

This compound is a potent cephalosporin antibiotic with significant activity against challenging Gram-negative pathogens, including multidrug-resistant P. aeruginosa. Its unique chemical structure contributes to its stability and efficacy. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this important antimicrobial agent, supporting further research and development in the fight against antimicrobial resistance.

References

The Synergistic Onslaught: A Technical Guide to the Mechanism of Ceftolozane/Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanism of action of the ceftolozane and tazobactam combination antibiotic. It is intended to serve as a comprehensive resource, detailing the synergistic interaction of the two components, their activity against key pathogens, the experimental methodologies used for their evaluation, and the mechanisms by which bacteria can develop resistance.

Executive Summary

Ceftolozane/tazobactam is a potent antibacterial agent combining a fifth-generation cephalosporin with a well-established β-lactamase inhibitor. This combination is specifically designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Ceftolozane exerts its bactericidal effect by inhibiting essential penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. Tazobactam protects ceftolozane from degradation by a wide range of β-lactamase enzymes, thereby restoring and expanding ceftolozane's spectrum of activity. This guide will dissect these mechanisms, present quantitative efficacy data, and outline the laboratory protocols used to characterize this important therapeutic agent.

Core Mechanism of Action: A Two-Pronged Attack

The efficacy of ceftolozane/tazobactam relies on the complementary actions of its two components. Ceftolozane is the primary bactericidal agent, while tazobactam acts as a shield, enabling ceftolozane to reach its target in the presence of specific bacterial resistance enzymes.

Ceftolozane: Targeting the Bacterial Cell Wall

As a β-lactam antibiotic, ceftolozane's mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs).[2] PBPs are bacterial enzymes required for the final steps of peptidoglycan synthesis, the structural meshwork that provides integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftolozane weakens the cell wall, leading to cell lysis and bacterial death.[2]

Ceftolozane has demonstrated a high affinity for critical PBPs in target pathogens. In Pseudomonas aeruginosa, it potently binds to PBP1b, PBP1c, and PBP3.[3][4] In Escherichia coli, it primarily targets PBP3.[5] This strong binding affinity contributes to its potent anti-pseudomonal activity.[1] Furthermore, ceftolozane's unique structure makes it a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa and less susceptible to efflux by common pump systems, such as MexAB-OprM.[4][6]

Tazobactam: The β-Lactamase Inhibitor Shield

Many Gram-negative bacteria have acquired resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[7] Tazobactam is a potent, irreversible inhibitor of many Ambler class A β-lactamases (such as TEM and SHV variants) and some class C cephalosporinases.[3][5]

Tazobactam itself has minimal intrinsic antibacterial activity due to its low affinity for PBPs.[5] Its crucial role is to act as a "suicide inhibitor." When a β-lactamase enzyme attempts to hydrolyze tazobactam, it forms a stable, covalent complex with the enzyme, effectively inactivating it.[7] This prevents the β-lactamase from destroying ceftolozane, allowing the cephalosporin to reach its PBP targets.[8] The addition of tazobactam extends ceftolozane's spectrum to include many ESBL-producing strains of E. coli and Klebsiella pneumoniae.[2]

G cluster_bacterium Bacterial Cell C Ceftolozane PBP Penicillin-Binding Proteins (PBPs) C->PBP Binds & Inhibits T Tazobactam BL β-Lactamase (e.g., ESBLs) T->BL Irreversibly Inhibits CWS Cell Wall Synthesis PBP->CWS Blocked BL->C Hydrolyzes & Inactivates CL Cell Lysis CWS->CL Leads to

Caption: Synergistic mechanism of Ceftolozane/Tazobactam.

Quantitative Data: In Vitro Activity

The in vitro activity of ceftolozane/tazobactam is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam and Comparators Against Enterobacteriaceae
Organism (n)DrugMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
All Enterobacteriaceae (7,071)Ceftolozane/Tazobactam0.25193.5[7]
Meropenem≤0.06≤0.0698.1[7]
Piperacillin/Tazobactam13284.8[7]
ESBL-producing E. coli Ceftolozane/Tazobactam0.5291.3[9]
ESBL-producing K. pneumoniae Ceftolozane/Tazobactam13265.6[9]
ESBL non-CRE Phenotype (906)Ceftolozane/Tazobactam0.58-

Data compiled from multiple surveillance studies. Susceptibility percentages are based on CLSI breakpoints where available.[7][9][10][11]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam and Comparators Against Pseudomonas aeruginosa
Organism (n) / PhenotypeDrugMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
P. aeruginosa (3,851)Ceftolozane/Tazobactam0.5297.0[1]
Meropenem0.5881.8[1]
Piperacillin/Tazobactam43284.1[1]
Ceftazidime21684.6[1]
Multidrug-Resistant (MDR) (607)Ceftolozane/Tazobactam1884.9[1]
Extensively Drug-Resistant (XDR) (363)Ceftolozane/Tazobactam21676.9[1]

Data compiled from the PACTS Antimicrobial Surveillance Program (2012-2015).[1]

Experimental Protocols

The following sections detail the standardized methodologies for key experiments used to evaluate the efficacy and mechanism of ceftolozane/tazobactam.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftolozane/tazobactam.[3][12]

  • Preparation of Inoculum: a. Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Transfer colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). e. Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Dilutions: a. Ceftolozane/tazobactam is tested in a 2:1 ratio, with tazobactam held at a fixed concentration of 4 µg/mL.[13] b. Prepare serial two-fold dilutions of ceftolozane in cation-adjusted Mueller-Hinton Broth (CAMHB) containing 4 µg/mL of tazobactam. c. Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculation and Incubation: a. Inoculate each well with 10 µL of the standardized bacterial suspension, resulting in a final volume of 110 µL and a final inoculum of ~5 x 10⁵ CFU/mL. b. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Microtiter Plate (~5x10^5 CFU/mL final) A->C B 2. Prepare Serial Dilutions of Ceftolozane with fixed 4 µg/mL Tazobactam B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Plates for Visible Growth D->E F 6. Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Broth Microdilution MIC Testing.
Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of ceftolozane for bacterial PBPs, adapted from established methodologies using a fluorescent penicillin analogue.[14][15]

  • Membrane Preparation: a. Grow the bacterial strain of interest (e.g., P. aeruginosa) to the mid-logarithmic phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris, pH 8). c. Lyse the cells using a French press or sonication. d. Pellet the cell membranes via ultracentrifugation. e. Wash the membrane pellet and resuspend in a storage buffer. Store at -70°C.

  • Competitive Binding Reaction: a. Prepare serial dilutions of the unlabeled competitor antibiotic (ceftolozane) in a reaction buffer. b. In a microtiter plate, add aliquots of the prepared bacterial membrane suspension. c. Add the ceftolozane dilutions to the membranes and incubate for 30 minutes at room temperature to allow for binding to PBPs. d. Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells. Incubate for an additional 10-15 minutes. The probe will bind to PBPs not occupied by ceftolozane.

  • Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis. c. Visualize the fluorescently labeled PBPs using a gel imager. d. Quantify the fluorescence intensity of the PBP bands. The concentration of ceftolozane that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined, reflecting its binding affinity.

β-Lactamase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of tazobactam against a specific β-lactamase using a chromogenic substrate.[16]

  • Reagent Preparation: a. Purify the target β-lactamase enzyme (e.g., TEM-1) from a bacterial source. b. Prepare a solution of the chromogenic cephalosporin substrate, nitrocefin, in a suitable buffer (e.g., phosphate buffer, pH 7.0). Nitrocefin is yellow but turns red upon hydrolysis by β-lactamase. c. Prepare serial dilutions of the inhibitor, tazobactam.

  • Inhibition Reaction: a. In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well. b. Add the various dilutions of tazobactam to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Measurement of Residual Activity: a. Initiate the reaction by adding the nitrocefin solution to all wells simultaneously. b. Immediately place the plate in a spectrophotometer or plate reader. c. Monitor the change in absorbance at 486 nm over time. The rate of color change is proportional to the residual β-lactamase activity.

  • Data Analysis: a. Calculate the initial velocity of the reaction for each tazobactam concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the tazobactam concentration. c. Determine the IC₅₀ value, which is the concentration of tazobactam required to reduce the β-lactamase activity by 50%.

Mechanisms of Resistance

Despite its robust design, resistance to ceftolozane/tazobactam can emerge through several mechanisms, primarily in P. aeruginosa.

  • AmpC Hyperproduction and Modification: The most significant mechanism involves the chromosomal AmpC β-lactamase. While ceftolozane is stable against basal AmpC expression, mutations leading to derepression and hyperproduction of AmpC can increase MICs. Furthermore, structural modifications to the AmpC enzyme itself, resulting from amino acid substitutions, can enhance its hydrolytic activity against ceftolozane, leading to high-level resistance.[6][17]

  • Acquisition of β-Lactamases: The acquisition of β-lactamases that are not effectively inhibited by tazobactam can confer resistance. This includes certain class A ESBLs, class D oxacillinases, and, most notably, carbapenemases (class A KPC, class B metallo-β-lactamases like VIM, IMP, NDM, and class D OXA-48).[4]

  • Efflux Pump Upregulation: While ceftolozane is a poor substrate for some efflux pumps, overexpression of certain systems, often in combination with other resistance mechanisms, can contribute to reduced susceptibility.[18]

  • PBP Modification: Alterations in the target PBPs can reduce the binding affinity of ceftolozane, though this is a less common mechanism of high-level resistance compared to enzymatic degradation.[6]

Caption: Key Bacterial Resistance Mechanisms to Ceftolozane/Tazobactam.

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the treatment of challenging Gram-negative infections. Its dual-action mechanism, combining direct bactericidal activity through PBP inhibition with robust protection against β-lactamase degradation, provides a powerful tool against susceptible pathogens, including many multidrug-resistant strains of P. aeruginosa and ESBL-producing Enterobacteriaceae. A thorough understanding of its mechanism, spectrum of activity, and potential resistance pathways, as detailed in this guide, is critical for its appropriate clinical use and for guiding future research and development in the field of antimicrobial agents.

References

Preclinical Development and In Vitro Activity of Ceftolozane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic developed to combat challenging Gram-negative bacterial infections, particularly those caused by multidrug-resistant (MDR) Pseudomonas aeruginosa.[1] In combination with the β-lactamase inhibitor tazobactam, it provides a potent therapeutic option against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the preclinical development and in vitro activity of ceftolozane, with a focus on its mechanism of action, quantitative antimicrobial potency, and the experimental methodologies used for its evaluation.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] Ceftolozane has demonstrated a high affinity for essential PBPs in P. aeruginosa, including PBP1b, PBP1c, and PBP3, and PBP3 in E. coli.[3] This strong binding affinity contributes to its potent activity against these organisms.[5]

The addition of tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β-lactamases, thereby extending its spectrum of activity to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][3][4]

cluster_bacterial_cell Bacterial Cell Ceftolozane Ceftolozane Porin_Channel Porin Channel Ceftolozane->Porin_Channel Enters PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Ceftolozane->Peptidoglycan_Synthesis Inhibits Tazobactam Tazobactam Tazobactam->Porin_Channel Enters Beta_Lactamase β-Lactamase Tazobactam->Beta_Lactamase Inhibits Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Periplasmic_Space->PBPs Periplasmic_Space->Beta_Lactamase PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Beta_Lactamase->Ceftolozane Degrades

Caption: Mechanism of action of Ceftolozane/Tazobactam.

In Vitro Activity

The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinically relevant Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa
Resistance PhenotypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
All Isolates3,8510.52[6]
Meropenem-Nonsusceptible69918[6]
Multidrug-Resistant (MDR)31028[2]
Extensively Drug-Resistant (XDR)175416[2]
Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae
OrganismPhenotypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coliAll2,6910.250.5[2]
Escherichia coliESBL-producing-0.52[7]
Klebsiella pneumoniaeAll-0.251
Klebsiella pneumoniaeESBL-producing-132[7]
Enterobacter spp.All-0.252

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Ceftolozane/Tazobactam in Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (35°C for 16-20 hours) Inoculate_Plate->Incubate_Plate Read_Results Read Results: Observe for Turbidity Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of ceftolozane/tazobactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Tazobactam is typically maintained at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Detailed Methodology:

  • Inoculum Preparation: A starting inoculum of the test organism is prepared in a suitable broth (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of ceftolozane/tazobactam (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each test and control tube.

  • Enumeration: The withdrawn samples are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of ceftolozane for its target PBPs.

Detailed Methodology:

  • Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested. The cell membranes, which contain the PBPs, are isolated through processes like sonication and ultracentrifugation.

  • Competitive Binding: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled ceftolozane.

  • Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe binds to any PBPs that are not already occupied by ceftolozane.

  • Separation and Detection: The membrane proteins are separated by size using SDS-PAGE. The gel is then visualized using a fluorescence imager to detect the fluorescently labeled PBPs.

  • Quantification and Analysis: The intensity of the fluorescent bands is quantified. The concentration of ceftolozane that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined, which is inversely proportional to the binding affinity.

Mechanisms of Resistance

Resistance to ceftolozane/tazobactam can emerge through various mechanisms. Understanding these is crucial for its appropriate clinical use and for the development of future antimicrobial agents.

cluster_mechanisms Ceftolozane_Tazobactam Ceftolozane/Tazobactam Bacterial_Cell Bacterial Cell Ceftolozane_Tazobactam->Bacterial_Cell Target Resistance_Mechanisms Resistance Mechanisms Resistance_Mechanisms->Ceftolozane_Tazobactam Counteract AmpC_Hyperproduction AmpC β-Lactamase Hyperproduction AmpC_Hyperproduction->Resistance_Mechanisms ESBL_Production ESBL Production ESBL_Production->Resistance_Mechanisms Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->Resistance_Mechanisms PBP_Alterations PBP Alterations PBP_Alterations->Resistance_Mechanisms

References

Navigating the Gauntlet: A Technical Guide to the In Vitro Activity of Ceftolozane/Tazobactam Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales have developed sophisticated resistance mechanisms, rendering many conventional antibiotics ineffective.[1][2] Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β-lactamase inhibitor, has emerged as a critical therapeutic option against these challenging pathogens.[1][3][4][5] This technical guide provides an in-depth analysis of the in vitro spectrum of activity of ceftolozane/tazobactam against key Gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates the underlying mechanisms of action and resistance.

Spectrum of In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and Enterobacterales.[3][6] Its efficacy is particularly pronounced against strains that are resistant to other β-lactam antibiotics.

Activity Against Pseudomonas aeruginosa

Ceftolozane/tazobactam is consistently reported as one of the most active β-lactam agents against P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[7][8][9]

Table 1: In Vitro Activity of Ceftolozane/Tazobactam and Comparators against Pseudomonas aeruginosa

Region/StudyIsolate PhenotypeNCeftolozane/tazobactam MIC50 (mg/L)Ceftolozane/tazobactam MIC90 (mg/L)% SusceptibleComparator Agents (% Susceptible)Reference
Western Europe (SMART 2017-2020)All4086--93.3-[8]
Western Europe (SMART 2017-2020)MDR943--72.0Ceftazidime/avibactam (73.6), Carbapenems (<32), Piperacillin/tazobactam (<32)[8]
Spanish HospitalMDR/XDR (non-MBL)1292492.2Colistin (>92.2), Amikacin (<92.2)[7][9]
GermanyAll-0.52-Piperacillin/tazobactam (75.7), Ceftazidime (83.0), Cefepime (83.0), Meropenem (85.9)[10]
U.S. Hospitals (2011-2012)All19710.52--[11]
U.S. Hospitals (2011-2012)MDR31028--[11]
U.S. Hospitals (2011-2012)XDR175416--[11]
Latin America (2016-2017)All508--68.1-[3]
Activity Against Enterobacterales

Ceftolozane/tazobactam is highly active against Enterobacterales, including many ESBL-producing strains.[3][4][12] Its activity is generally comparable to or better than older β-lactam/β-lactamase inhibitor combinations and cephalosporins.[3]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam and Comparators against Enterobacterales

OrganismPhenotypeNCeftolozane/tazobactam MIC50 (mg/L)Ceftolozane/tazobactam MIC90 (mg/L)% SusceptibleComparator Agents (% Susceptible)Reference
Escherichia coliAll2252 (overall)1193.2Doripenem (95.7)[3]
Escherichia coliESBL-producing-0.5291.3-[4]
Klebsiella pneumoniaeAll2252 (overall)112868.7Fosfomycin (92.5)[3]
Klebsiella pneumoniaeESBL-producing---65.6-[4]
Enterobacter cloacae complexAll2252 (overall)13262.5Tigecycline (89.3)[3]
Serratia marcescensAll2252 (overall)16471.4Fosfomycin (94.5)[3]
EnterobacteralesESBL-producing (ICU isolates)1090.381.0099.1Meropenem (100), Imipenem (99.1)[12]

Mechanism of Action and Resistance

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 in P. aeruginosa.[13] Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamases, including most class A (ESBLs) and some class C enzymes.[4]

G cluster_0 Ceftolozane/Tazobactam Action cluster_1 Bacterial Cell Ceftolozane Ceftolozane Ceftolozane/Tazobactam Ceftolozane/Tazobactam Ceftolozane->Ceftolozane/Tazobactam Tazobactam Tazobactam Tazobactam->Ceftolozane/Tazobactam Beta-lactamases β-lactamases (e.g., ESBLs) Tazobactam->Beta-lactamases Inhibition PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane/Tazobactam->PBPs Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis PBPs->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to Beta-lactamases->Ceftolozane Hydrolysis (Inactivated by Tazobactam)

Caption: Mechanism of action of Ceftolozane/Tazobactam.

Mechanisms of Resistance

Resistance to ceftolozane/tazobactam in Gram-negative bacteria can arise through several mechanisms:

  • Production of β-lactamases: While tazobactam protects ceftolozane from many β-lactamases, it is not effective against all of them. Carbapenemases, such as metallo-β-lactamases (MBLs) and some serine carbapenemases (e.g., KPC), can hydrolyze ceftolozane, leading to resistance.[7][8][14]

  • Modifications of AmpC β-lactamase: Overexpression or structural modifications of the chromosomal AmpC β-lactamase in P. aeruginosa can lead to resistance.[13][15][16]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the target of ceftolozane, can reduce binding affinity and confer resistance.[6]

  • Efflux Pumps and Porin Loss: While ceftolozane is a poor substrate for many efflux pumps and is less affected by the loss of the OprD porin in P. aeruginosa compared to carbapenems, the interplay of multiple resistance mechanisms can contribute to reduced susceptibility.[1]

G cluster_0 Resistance Mechanisms C/T Ceftolozane/Tazobactam Bacterial Cell Bacterial Cell C/T->Bacterial Cell Enters Carbapenemases Carbapenemase Production (e.g., MBLs, KPCs) Carbapenemases->C/T Hydrolysis AmpC AmpC Modification/ Overexpression AmpC->C/T Hydrolysis PBP PBP Alterations PBP->C/T Reduced Binding Efflux Efflux Pump Upregulation Efflux->C/T Expulsion Resistance Resistance Bacterial Cell->Resistance Leads to

Caption: Key resistance mechanisms to Ceftolozane/Tazobactam.

Experimental Protocols

The determination of the in vitro activity of ceftolozane/tazobactam is primarily achieved through antimicrobial susceptibility testing (AST), with broth microdilution being the most common reference method.[10][17][18][19][20]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]

Detailed Methodology:

  • Preparation of Antimicrobial Agent:

    • Stock solutions of ceftolozane and tazobactam are prepared in an appropriate solvent.[21]

    • Serial two-fold dilutions of ceftolozane/tazobactam (maintaining a fixed concentration of tazobactam, typically 4 mg/L) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[21]

  • Inoculum Preparation:

    • A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[23]

    • This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[23]

  • Microdilution Plate Setup:

    • Sterile 96-well microtiter plates are used.[19][21]

    • Each well is filled with a specific concentration of the antimicrobial agent in broth.[21]

    • The prepared bacterial inoculum is added to each well.[21]

  • Controls:

    • Growth Control: Wells containing broth and inoculum without any antimicrobial agent.[21]

    • Sterility Control: Wells containing only broth to check for contamination.[21]

    • Quality Control (QC): A reference strain with a known MIC range for ceftolozane/tazobactam (e.g., P. aeruginosa ATCC 27853) is tested in parallel to ensure the accuracy of the results.[24]

  • Incubation:

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[19][20]

  • Interpretation of Results:

    • After incubation, the plates are examined visually or with an automated reader for turbidity.[21]

    • The MIC is the lowest concentration of ceftolozane/tazobactam that completely inhibits visible growth.[21][22]

    • The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27]

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Interpretation Prep_Antimicrobial Prepare serial dilutions of Ceftolozane/Tazobactam Inoculate_Plate Inoculate microtiter plate wells with bacteria and antimicrobial dilutions Prep_Antimicrobial->Inoculate_Plate Prep_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Controls Include growth, sterility, and QC strain controls Inoculate_Plate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC Determine MIC by observing the lowest concentration with no visible growth Incubate->Read_MIC Interpret Interpret results based on CLSI/EUCAST breakpoints (Susceptible, Intermediate, Resistant) Read_MIC->Interpret

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Ceftolozane/tazobactam is a potent antimicrobial agent with a valuable spectrum of activity against challenging Gram-negative pathogens, particularly P. aeruginosa and ESBL-producing Enterobacterales. Its efficacy against MDR and XDR strains makes it a crucial tool in the current era of antimicrobial resistance. A thorough understanding of its in vitro activity, mechanisms of action, and potential for resistance, as determined by standardized experimental protocols, is essential for its appropriate clinical use and for guiding future drug development efforts. Continuous surveillance of its activity through robust in vitro testing programs is imperative to monitor for emerging resistance and to ensure its long-term clinical utility.

References

An In-Depth Technical Guide on the Binding Affinity of Ceftolozane to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against a wide range of Gram-negative bacteria, most notably multidrug-resistant Pseudomonas aeruginosa. Its efficacy stems from a sophisticated mechanism of action that involves high-affinity binding to essential penicillin-binding proteins (PBPs), crucial enzymes in the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of ceftolozane to various PBPs in key Gram-negative pathogens, details the experimental protocols for determining these affinities, and presents visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: PBP Inhibition

The bactericidal activity of ceftolozane, like other β-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, an indispensable component of the bacterial cell wall. This process is mediated by the covalent binding of ceftolozane to the active site of PBPs, which are bacterial transpeptidases. This irreversible binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains. The resultant weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The specific binding affinity of ceftolozane for different PBPs dictates its spectrum of activity and potency against various bacterial species. Ceftolozane exhibits a particularly high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa.[1][2][3][4] This targeted binding profile contributes to its enhanced activity against this often-difficult-to-treat pathogen. In Escherichia coli, ceftolozane is a potent inhibitor of PBP3.[5]

Quantitative Binding Affinity Data

The binding affinity of ceftolozane to various PBPs is quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Pseudomonas aeruginosa PBP Binding Affinity

Ceftolozane (formerly known as CXA-101) demonstrates high affinity for the essential PBPs of P. aeruginosa, with greater than twofold higher affinity for all essential PBPs compared to ceftazidime.[6]

Penicillin-Binding Protein (PBP)Ceftolozane (CXA-101) IC50 (µg/mL)Ceftazidime IC50 (µg/mL)Imipenem IC50 (µg/mL)
PBP1b 0.07 ± 0.010.12 ± 0.030.13 ± 0.01
PBP1c 0.64 ± 0.17>20.08 ± 0.005
PBP2 1.36 ± 0.56>20.08 ± 0.01
PBP3 Potent Inhibitor (Specific value not provided)--
PBP4 Low Affinity--

Data sourced from a study on P. aeruginosa PAO1.[2]

Escherichia coli PBP Binding Affinity

While specific IC50 values for ceftolozane against individual E. coli PBPs are not as readily available in the cited literature, it is established that ceftolozane is a potent inhibitor of PBP3 in E. coli.[5] For comparative purposes, the IC50 values for other cephalosporins against E. coli PBPs are presented below.

Penicillin-Binding Protein (PBP)Cefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Cefaclidine IC50 (µg/mL)
PBP1a 1.51.01.5
PBP1b 2.51.52.0
PBP2 0.24.55.0
PBP3 0.10.50.5
PBP4 2.02.52.5
PBP5/6 >100>100>100

Data for comparative cephalosporins against E. coli K-12.[7][8]

Experimental Protocols

The determination of PBP binding affinity is a critical experimental procedure in the evaluation of novel β-lactam antibiotics. The most common methodology is a competitive binding assay utilizing a fluorescently labeled penicillin derivative, such as Bocillin FL.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

  • Cell Culture: The bacterial strain of interest (e.g., P. aeruginosa PAO1 or E. coli K-12) is grown in a suitable broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Cell Lysis: The washed cell pellet is resuspended in buffer and the cells are lysed to release their contents. Common methods include sonication or French press.

  • Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

  • Quantification: The total protein concentration of the isolated membrane fraction is determined using a standard protein assay, such as the Bradford assay.

2. Competitive Binding Assay:

  • Incubation with Inhibitor: A fixed amount of the prepared bacterial membranes is incubated with a range of increasing concentrations of the test antibiotic (ceftolozane) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the test antibiotic to bind to the PBPs.

  • Labeling with Fluorescent Probe: Following the incubation with the test antibiotic, a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. This fluorescent probe will bind to any PBP active sites that are not already occupied by the test antibiotic.

  • Termination of Reaction: The labeling reaction is stopped, typically by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and heating.

3. Detection and Data Analysis:

  • SDS-PAGE: The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP is inversely proportional to the binding affinity of the test antibiotic.

  • Quantification: The fluorescence intensity of each PBP band is quantified using densitometry software.

  • IC50 Calculation: The percentage of Bocillin FL binding for each PBP is plotted against the logarithm of the test antibiotic concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Mechanism of PBP Inhibition

PBP_Inhibition Ceftolozane Ceftolozane PBP Penicillin-Binding Protein (PBP) Ceftolozane->PBP Binds to active site AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme Forms covalent bond Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) AcylEnzyme->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Ceftolozane-mediated inhibition of Penicillin-Binding Proteins (PBPs).

Experimental Workflow for PBP Binding Assay

PBP_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Detection and Analysis Culture Bacterial Cell Culture Harvest Harvest and Wash Cells Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolate Isolate Membranes (Ultracentrifugation) Lysis->Isolate Quantify Quantify Protein Concentration Isolate->Quantify Incubate Incubate Membranes with Varying [Ceftolozane] Quantify->Incubate Label Add Fluorescent Probe (Bocillin FL) Incubate->Label SDSPAGE SDS-PAGE Separation Label->SDSPAGE Visualize Fluorescence Imaging SDSPAGE->Visualize QuantifySignal Quantify Band Intensity Visualize->QuantifySignal IC50 Calculate IC50 Values QuantifySignal->IC50

Caption: Workflow for determining PBP binding affinity using a competitive assay.

References

The Molecular Shield: Unraveling Ceftolozane's Resilience Against AmpC β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Ceftolozane, a fifth-generation cephalosporin, represents a significant advancement in the treatment of multidrug-resistant Gram-negative infections, particularly those caused by Pseudomonas aeruginosa. Its enhanced stability against AmpC β-lactamases, a common resistance mechanism, is a key attribute. This technical guide delves into the molecular underpinnings of ceftolozane's resilience, providing a comprehensive overview of its mechanism of action, structural advantages, and the genetic and biochemical factors that can lead to resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to further investigate and combat β-lactamase-mediated resistance.

Introduction: The Challenge of AmpC β-Lactamases

AmpC β-lactamases are Ambler class C enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, and second- and third-generation cephalosporins.[1] In many clinically important bacteria, such as P. aeruginosa, Enterobacter spp., and Citrobacter spp., the ampC gene is chromosomally encoded and can be induced to high levels of expression in the presence of certain β-lactams. The overexpression of AmpC is a primary mechanism of resistance, effectively hydrolyzing and inactivating these antibiotics.

Ceftolozane was designed to overcome this challenge. Its unique chemical structure provides a significant advantage over older cephalosporins, rendering it a poor substrate for many AmpC enzymes.[2] This guide will explore the molecular interactions that govern this stability and the mechanisms by which bacteria can evolve to circumvent it.

Mechanism of Action and Structural Basis for AmpC Stability

The key to ceftolozane's stability lies in its chemical structure, particularly its C3 side chain. This bulky and complex side chain creates steric hindrance within the active site of the AmpC β-lactamase, preventing efficient binding and subsequent hydrolysis.[2] The pyrazole ring in this side chain is a critical component that physically obstructs the proper positioning of the cephalosporin core within the enzyme's catalytic center.[2]

In contrast to ceftazidime, another antipseudomonal cephalosporin, ceftolozane's structural modifications result in a molecule that is a significantly poorer substrate for wild-type AmpC.[3] This inherent stability allows ceftolozane to maintain its activity against bacteria that overexpress their native AmpC enzyme.

Quantitative Analysis of Ceftolozane's Interaction with AmpC

The stability of ceftolozane against AmpC can be quantified through enzyme kinetics and microbiological susceptibility testing. The following tables summarize key data from published studies, comparing the activity of wild-type and mutant AmpC enzymes against ceftolozane and providing minimum inhibitory concentration (MIC) data.

Table 1: Michaelis-Menten Kinetic Parameters of AmpC Enzymes for Ceftolozane

AmpC Variantkcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Reference
Wild-type (PDC-1)0.003685.290.00004[4]
E219K0.45465.640.00096[4]
L293P0.00362.690.00135[4]
G183DNDND0.00122[5]
E247KNDND0.00138[5]
T96INDND(1.22 ± 0.02) x 10⁻⁴[5]
ΔG229-E247NDND(1.1 ± 0.1) x 10⁻⁵[5]

ND: Not Determined. For some mutants, the Km values were too high to be accurately determined, and only the specificity constant (kcat/Km) could be calculated.

Table 2: Ceftolozane Minimum Inhibitory Concentrations (MICs) against P. aeruginosa Expressing AmpC Variants

P. aeruginosa Strain / AmpC VariantCeftolozane MIC (µg/mL)Ceftolozane/Tazobactam MIC (µg/mL)Reference
PAO1 (Wild-type AmpC)0.50.5[6]
PAO1 expressing PDC-1 (Wild-type)11[7]
PAO1 expressing PDC-221 (E247K)3232[7]
PAO1 expressing PDC-477 (G183D)128128[7]
PAO1 expressing PDC-482 (T96I)6464[7]
PAO1 expressing PDC-223 (ΔG229-E247)>256>256[7]
Clinical Isolate (G183D)>256>256[8]

Mechanisms of Resistance to Ceftolozane

Despite its inherent stability, resistance to ceftolozane can emerge, primarily through two mechanisms involving the ampC gene:

  • Overexpression of ampC : While ceftolozane is a poor substrate for wild-type AmpC, significant overexpression can lead to a reduction in susceptibility.[6]

  • Structural Mutations in AmpC : Amino acid substitutions, insertions, or deletions within the AmpC protein can alter its active site, enhancing its ability to hydrolyze ceftolozane.[8][9] These mutations often cluster in or near the Ω-loop, a flexible region at the entrance of the active site that interacts with the R1 side chains of cephalosporins.[7] Mutations in this region can widen the active site, allowing for better accommodation of ceftolozane's bulky side chain.[10]

Signaling Pathways and Experimental Workflows

AmpC Induction Pathway

The expression of the chromosomal ampC gene is tightly regulated by a signaling pathway linked to peptidoglycan recycling. Understanding this pathway is crucial for comprehending how some β-lactams induce AmpC expression, a phenomenon that ceftolozane largely evades.

AmpC_Induction BetaLactam β-Lactam (Inducer) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits PGN_synthesis Peptidoglycan Synthesis PBP->PGN_synthesis Catalyzes PGN_fragments Peptidoglycan Fragments (muropeptides) PGN_synthesis->PGN_fragments Leads to accumulation of AmpG AmpG (Permease) PGN_fragments->AmpG Transported by Anhydro_muropeptides 1,6-Anhydro- muropeptides AmpG->Anhydro_muropeptides Enters cytoplasm AmpD AmpD (N-acetylmuramyl-L- alanine amidase) AmpR AmpR (Transcriptional Regulator) AmpD->AmpR Prevents activation (in absence of inducer) NagZ NagZ (β-N-acetylglucosaminidase) Anhydro_muropeptides->AmpD Cleaved by Anhydro_muropeptides->NagZ Processed by Anhydro_muropeptides->AmpR Binds to (Activator) ampC_gene ampC gene AmpR->ampC_gene Activates Transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolyzes

Caption: The AmpC β-lactamase induction pathway.

Experimental Workflow for Identifying AmpC-Mediated Ceftolozane Resistance

The following workflow outlines the key steps in identifying and characterizing AmpC-mediated resistance to ceftolozane in a clinical isolate of P. aeruginosa.

Resistance_Workflow start Clinical Isolate of P. aeruginosa mic_testing MIC Testing (Ceftolozane/Tazobactam) start->mic_testing resistant Resistant Isolate (MIC > Breakpoint) mic_testing->resistant wgs Whole Genome Sequencing (WGS) resistant->wgs bioinformatics Bioinformatic Analysis (Alignment to PAO1 reference) wgs->bioinformatics ampC_mutation Identify Mutation(s) in ampC gene bioinformatics->ampC_mutation cloning Cloning of Wild-type and Mutant ampC into E. coli or P. aeruginosa ΔampC ampC_mutation->cloning purification Purification of Recombinant AmpC (Wild-type and Mutant) ampC_mutation->purification mic_complementation MIC Testing of Complemented Strains cloning->mic_complementation confirmation Confirmation of Mutation's Role in Resistance mic_complementation->confirmation kinetics Enzyme Kinetic Assays (kcat, Km) purification->kinetics characterization Biochemical Characterization kinetics->characterization

Caption: Workflow for identifying AmpC-mediated ceftolozane resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ceftolozane's interaction with AmpC β-lactamases.

Purification of Recombinant AmpC β-Lactamase

This protocol describes the expression and purification of His-tagged AmpC from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the ampC gene (wild-type or mutant) with an N-terminal His-tag.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

Procedure:

  • Inoculate a 10 mL LB broth starter culture with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate at 4°C for 1 hour with gentle rotation.

  • Load the resin-lysate mixture onto a chromatography column and wash with 10 column volumes of Wash Buffer.

  • Elute the His-tagged AmpC protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

Enzyme Kinetic Assays

This protocol outlines the determination of Michaelis-Menten kinetic parameters (kcat and Km) for AmpC hydrolysis of ceftolozane.

Materials:

  • Purified AmpC enzyme (wild-type or mutant).

  • Ceftolozane stock solution of known concentration.

  • Assay Buffer: 100 mM sodium phosphate buffer (pH 7.0).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of dilutions of ceftolozane in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km value.

  • Equilibrate the spectrophotometer to 30°C.

  • In a quartz cuvette, add 990 µL of the ceftolozane dilution.

  • Initiate the reaction by adding 10 µL of a known concentration of the purified AmpC enzyme.

  • Immediately monitor the decrease in absorbance at the wavelength corresponding to ceftolozane's maximum absorbance (typically around 260 nm) for 5-10 minutes.

  • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of ceftolozane.

  • Repeat steps 3-6 for each ceftolozane concentration.

  • Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

  • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of ceftolozane against P. aeruginosa.

Materials:

  • P. aeruginosa isolate to be tested.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Ceftolozane stock solution.

  • 96-well microtiter plates.

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare serial two-fold dilutions of ceftolozane in CAMHB in the microtiter plate, typically ranging from 0.06 to 128 µg/mL.

  • Inoculate each well containing the antibiotic dilutions with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of ceftolozane that completely inhibits visible bacterial growth.

Site-Directed Mutagenesis of the ampC Gene

This protocol provides a general outline for introducing specific mutations into the ampC gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type ampC gene.

  • Mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu or Q5).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • LB agar plates with the appropriate antibiotic for selection.

Procedure:

  • Design and synthesize complementary mutagenic primers that contain the desired mutation and anneal to the plasmid template.

  • Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Perform PCR to amplify the entire plasmid, incorporating the mutation. Typical cycling conditions include an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, followed by a final extension.

  • Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Isolate plasmid DNA from several resulting colonies and sequence the ampC gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Conclusion

Ceftolozane's stability against AmpC β-lactamases is a testament to rational drug design. Its unique structural features provide a robust defense against hydrolysis by wild-type AmpC enzymes. However, the emergence of resistance through AmpC mutations highlights the ongoing evolutionary battle between antibiotics and bacteria. A thorough understanding of the molecular basis of ceftolozane's stability and the mechanisms of resistance is paramount for the continued development of effective antibacterial therapies and for guiding the clinical use of this important drug. The data and protocols presented in this guide aim to facilitate further research in this critical area.

References

Early Research on Ceftolozane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Preclinical and Early Clinical Data Against Multidrug-Resistant Organisms

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical public health challenge. Organisms such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae have developed resistance to many existing antibiotic classes, leaving clinicians with limited therapeutic options.[1][2] This whitepaper provides a detailed technical overview of the early research and development of ceftolozane, a novel cephalosporin antibiotic, developed in combination with the β-lactamase inhibitor tazobactam, to address this unmet medical need. Ceftolozane/tazobactam has demonstrated potent activity against MDR P. aeruginosa and other challenging Gram-negative pathogens.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key preclinical data, early clinical trial results, and detailed experimental methodologies.

Mechanism of Action

Ceftolozane is a novel oxyimino-cephalosporin that exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, and PBP3 of P. aeruginosa. The addition of tazobactam, a well-established β-lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β-lactamases.[2][4]

cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space Ceftolozane Ceftolozane Porin Porin Channel Ceftolozane->Porin entry Tazobactam Tazobactam Tazobactam->Porin entry PBPs Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBPs->CellWall catalyzes BetaLactamase β-Lactamase Ceftolozane_in Ceftolozane BetaLactamase->Ceftolozane_in hydrolysis Lysis Cell Lysis CellWall->Lysis inhibition leads to Ceftolozane_in->PBPs inhibition Tazobactam_in Tazobactam Tazobactam_in->BetaLactamase inhibition

Figure 1: Mechanism of Action of Ceftolozane/Tazobactam.

In Vitro Activity

Early in vitro studies were crucial in establishing the spectrum and potency of ceftolozane/tazobactam against a range of clinically relevant Gram-negative pathogens.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against P. aeruginosa
OrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
P. aeruginosaAll isolates0.5297.5[5]
P. aeruginosaMultidrug-Resistant (MDR)28-[6]
P. aeruginosaExtremely Drug-Resistant (XDR)416-[6]
P. aeruginosaMeropenem-nonsusceptible---[5]
Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae
OrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
EnterobacteriaceaeAll isolates-1[3]
E. coliESBL-producing--[1]
K. pneumoniaeESBL-producing--[1]

Experimental Protocols

Broth Microdilution Susceptibility Testing

The in vitro activity of ceftolozane/tazobactam was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][7]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates to obtain fresh, pure colonies. A suspension of the bacterial growth was prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microdilution panel.

  • Antimicrobial Agent Preparation: Ceftolozane was tested in combination with a fixed concentration of tazobactam (typically 4 µg/mL).[5] Serial twofold dilutions of ceftolozane were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microdilution Plate Setup: 96-well microtiter plates were prepared containing the serially diluted ceftolozane/tazobactam in CAMHB.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[8]

  • MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[8]

  • Quality Control: Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the accuracy and reproducibility of the results.[8]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare Serial Dilutions of Ceftolozane/Tazobactam start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Broth Microdilution Susceptibility Testing Workflow.

Preclinical In Vivo Efficacy

Animal models of infection were instrumental in evaluating the in vivo efficacy of ceftolozane prior to human trials.

Neutropenic Murine Thigh Infection Model

This model was used to assess the pharmacokinetic/pharmacodynamic (PK/PD) parameters of ceftolozane.[9][10]

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism (e.g., P. aeruginosa or an ESBL-producing E. coli) was injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, treatment with ceftolozane (with or without tazobactam) was initiated. Various dosing regimens were administered to determine the PK/PD index associated with efficacy.

  • Outcome Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from the start of therapy was the primary endpoint.

Rabbit Pneumonia Model

A rabbit model of pneumonia was used to compare the efficacy of ceftolozane with other β-lactam antibiotics against P. aeruginosa.[11][12]

  • Infection: Anesthetized rabbits were infected via endotracheal inoculation of a clinical isolate of P. aeruginosa.

  • Treatment: Treatment with ceftolozane or comparator agents (ceftazidime, piperacillin/tazobactam, imipenem) was initiated at a set time after infection and continued for two days.[11]

  • Outcome Assessment: After the treatment period, animals were euthanized, and bacterial loads in the lungs, spleen, and blood were quantified.[11]

Table 3: Summary of Preclinical In Vivo Efficacy Data
Animal ModelPathogenKey FindingsReference
Neutropenic Murine ThighP. aeruginosa, EnterobacteriaceaeTime above MIC (T>MIC) was the PK/PD index driving efficacy. Ceftolozane demonstrated faster in vivo killing of P. aeruginosa compared to ceftazidime.[9][10]
Rabbit PneumoniaP. aeruginosaCeftolozane (1g TID) had equivalent efficacy to comparators. A higher dose (2g TID) showed significantly better efficacy.[11][12]

Early Phase Clinical Trials

Phase 1 Studies in Healthy Volunteers

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of ceftolozane/tazobactam in healthy adult subjects. These were typically randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies. The results of these early trials established a favorable safety profile and characterized the pharmacokinetic parameters of both ceftolozane and tazobactam, supporting the dose selection for Phase 2 studies.

Phase 2 Study in Complicated Intra-Abdominal Infections (cIAI)

A prospective, randomized, double-blind, multicenter Phase 2 trial was conducted to assess the efficacy and safety of ceftolozane/tazobactam in combination with metronidazole compared to meropenem for the treatment of cIAI.[3][6]

  • Patient Population: Hospitalized adults with cIAI requiring surgical intervention.

  • Treatment Regimens:

    • Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours + metronidazole (500 mg) intravenously every 8 hours.

    • Meropenem (1 g) intravenously every 8 hours.

  • Primary Endpoint: Clinical response at the test-of-cure (TOC) visit.

  • Key Findings: Ceftolozane/tazobactam plus metronidazole was found to be non-inferior to meropenem in terms of clinical cure rates.[3]

Phase 2 Study in Complicated Urinary Tract Infections (cUTI)

A Phase 2, randomized, double-blind, multicenter trial compared the efficacy and safety of ceftolozane/tazobactam with a standard-of-care comparator for the treatment of cUTI, including pyelonephritis.[1][13]

  • Patient Population: Adults with a diagnosis of cUTI or acute pyelonephritis.

  • Treatment Regimens:

    • Ceftolozane/tazobactam (1.5 g) intravenously every 8 hours.

    • Levofloxacin (750 mg) intravenously once daily.

  • Primary Endpoint: A composite of microbiological eradication and clinical cure at the TOC visit.

  • Key Findings: Ceftolozane/tazobactam was non-inferior to levofloxacin for the primary composite endpoint.[14][15]

Table 4: Summary of Early Phase Clinical Trial Outcomes
IndicationComparatorPrimary EndpointClinical Cure Rate (Ceftolozane/Tazobactam Arm)Microbiological Eradication Rate (Ceftolozane/Tazobactam Arm)Reference
cIAIMeropenemClinical cure at TOC83.0%-[16]
cUTILevofloxacinComposite cure at TOC92.0%80.4%[14]

Resistance Mechanisms

While ceftolozane is stable against many β-lactamases, resistance can emerge through various mechanisms.

cluster_resistance Mechanisms of Resistance to Ceftolozane AmpC AmpC β-Lactamase Overexpression/Modification Resistance Resistance to Ceftolozane AmpC->Resistance ESBL Acquisition of ESBLs (e.g., CTX-M) ESBL->Resistance Carbapenemase Acquisition of Carbapenemases (e.g., KPC, MBLs) Carbapenemase->Resistance Porin_Loss Porin Channel Loss/Modification (OprD in P. aeruginosa) Porin_Loss->Resistance Efflux Efflux Pump Overexpression Efflux->Resistance

Figure 3: Key Mechanisms of Resistance to Ceftolozane.

Conclusion

The early preclinical and clinical research on ceftolozane/tazobactam established its potent in vitro activity against multidrug-resistant Gram-negative pathogens, particularly P. aeruginosa and ESBL-producing Enterobacteriaceae. In vivo animal models demonstrated its efficacy in relevant infection models, and early phase clinical trials in cIAI and cUTI confirmed its non-inferiority to standard-of-care comparators with a favorable safety profile. This foundational research provided a strong basis for the further development and eventual approval of ceftolozane/tazobactam as a valuable therapeutic option for infections caused by these difficult-to-treat pathogens.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane sulfate, a novel cephalosporin antibiotic, in combination with the β-lactamase inhibitor tazobactam, presents a formidable therapeutic option against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It delves into its mechanism of action, absorption, distribution, metabolism, and excretion, supported by quantitative data presented in structured tables. Furthermore, this guide outlines detailed methodologies for key in vitro and in vivo experiments crucial for the evaluation of its antimicrobial efficacy. Visual representations of its mechanism of action and experimental workflows are provided through Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative pathogens constitutes a significant global health threat. Ceftolozane, a fifth-generation cephalosporin, was developed to address this challenge. Its structural modifications enhance its stability against common resistance mechanisms employed by bacteria, such as hydrolysis by AmpC β-lactamases.[1] When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of activity is broadened to include many extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][3] This guide serves as a technical resource for professionals in the field of drug development and research, offering a detailed examination of the pharmacokinetic and pharmacodynamic characteristics of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by linear and predictable behavior in humans.[4] It is administered intravenously and its disposition is primarily influenced by renal function.[5]

Absorption

As an intravenously administered drug, this compound bioavailability is 100%. Peak plasma concentrations are achieved shortly after the completion of the infusion.[6]

Distribution

Ceftolozane exhibits a relatively low volume of distribution, suggesting its distribution is primarily confined to the extracellular fluid.[4] Plasma protein binding of ceftolozane is low.

Metabolism

Ceftolozane is not metabolized to any significant extent in the human body.[7]

Excretion

The primary route of elimination for ceftolozane is renal excretion, with the majority of the dose recovered unchanged in the urine.[7] This renal clearance is highly correlated with creatinine clearance, necessitating dose adjustments in patients with renal impairment.[5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ceftolozane in healthy adults with normal renal function.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane (1g) in Healthy Adults

ParameterMean ValueReference
Cmax (µg/mL)~74.4[6]
AUC0-∞ (µg·h/mL)Not explicitly stated in a single value
t1/2 (hours)~2.5[4]
Vss (L)~13.5[5]
CL (L/h)~5.1[4]
Protein Binding (%)16-21

Table 2: Multiple-Dose (1g every 8 hours) Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

ParameterMean ValueReference
Cmax (µg/mL)~74.4[6]
AUC0-8h (µg·h/mL)Not explicitly stated in a single value
t1/2 (hours)~2.6[4]
Accumulation RatioNo appreciable accumulation[6]

Table 3: Effect of Renal Impairment on Ceftolozane Pharmacokinetics

Renal Function CategoryCreatinine Clearance (mL/min)Recommended Ceftolozane/Tazobactam DoseFold Increase in Ceftolozane AUCReference
Normal>901.5 g q8h1.0[8]
Mild Impairment50-891.5 g q8h~1.1-1.5[8]
Moderate Impairment30-49750 mg q8h~2.5[5]
Severe Impairment15-29375 mg q8h~4.5[5]
End-Stage Renal Disease (ESRD) on Hemodialysis<15750 mg loading dose, then 150 mg q8hSubstantially removed by hemodialysis[8]

Pharmacodynamics

The pharmacodynamic profile of ceftolozane is intrinsically linked to its mechanism of action and its ability to achieve and maintain concentrations at the site of infection that are sufficient to inhibit bacterial growth.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP3 in P. aeruginosa and E. coli, as well as PBP1b and PBP1c.[3][10] The binding of ceftolozane to these enzymes blocks the transpeptidation step in peptidoglycan synthesis, leading to the weakening of the cell wall and ultimately cell lysis.[11] Tazobactam, by inhibiting many Class A and some Class C β-lactamases, protects ceftolozane from degradation, thereby extending its antibacterial spectrum.[2]

Ceftolozane_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftolozane Ceftolozane PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane->PBPs Binds and Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking Ceftolozane->Cell_Wall_Synthesis Blocks Tazobactam Tazobactam Beta_Lactamase β-Lactamase Tazobactam->Beta_Lactamase Inhibits Beta_Lactamase->Ceftolozane Degrades PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Mechanism of action of ceftolozane/tazobactam.
In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify this activity.

Table 4: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa0.52[12]
Escherichia coli≤0.250.5[12]
Klebsiella pneumoniae0.25/0.52/4[12]
Enterobacteriaceae (ESBL-producing)0.54[12]
Pharmacodynamic Index

The key pharmacodynamic index that best correlates with the efficacy of β-lactam antibiotics, including ceftolozane, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[13] For ceftolozane, a target of 40-50% fT>MIC is generally associated with bactericidal activity.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard for determining the MIC of ceftolozane/tazobactam.[14][15]

Protocol Overview:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of ceftolozane (with a fixed concentration of tazobactam, typically 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Ceftolozane/Tazobactam Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
Time-Kill Curve Analysis

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[][17]

Protocol Overview:

  • Inoculum Preparation: A starting inoculum of the test organism (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Drug Exposure: The bacterial suspension is exposed to various concentrations of ceftolozane/tazobactam (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the samples are plated on agar plates, and the number of viable colonies is counted after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Studies (Murine Thigh Infection Model)

Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic murine thigh infection model is commonly used.[18]

Protocol Overview:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, treatment with ceftolozane/tazobactam (at various doses and dosing intervals) or a comparator agent is initiated.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to assess efficacy.

In_Vivo_Efficacy_Workflow Start Start Induce_Neutropenia Induce Neutropenia in Mice Start->Induce_Neutropenia Infect_Mice Induce Thigh Infection with Test Organism Induce_Neutropenia->Infect_Mice Initiate_Treatment Administer Ceftolozane/Tazobactam or Comparator Drug Infect_Mice->Initiate_Treatment Assess_Efficacy Determine Bacterial Load in Thighs after 24h Initiate_Treatment->Assess_Efficacy Analyze_Data Compare Bacterial Reduction vs. Control Group Assess_Efficacy->Analyze_Data End End Analyze_Data->End

Workflow for in vivo efficacy testing in a murine thigh infection model.

Conclusion

This compound, in combination with tazobactam, exhibits a favorable pharmacokinetic and pharmacodynamic profile for the treatment of infections caused by susceptible Gram-negative bacteria. Its linear pharmacokinetics, low protein binding, and primary renal elimination provide a predictable exposure-response relationship. The potent in vitro activity, coupled with a well-defined pharmacodynamic target (%fT>MIC), supports its clinical utility. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important antimicrobial agent. A thorough understanding of its PK/PD characteristics is paramount for optimizing dosing regimens, minimizing the emergence of resistance, and ensuring successful clinical outcomes in the fight against multidrug-resistant pathogens.

References

Methodological & Application

Application Notes and Protocols for Quantification of Ceftolozane Sulfate in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic, which, in combination with the β-lactamase inhibitor tazobactam, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria. Therapeutic drug monitoring (TDM) and pharmacokinetic studies are essential to optimize dosing regimens, ensure efficacy, and minimize toxicity. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of drugs in biological matrices. This document provides detailed application notes and protocols for the quantification of ceftolozane sulfate in human plasma using both HPLC with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodologies Overview

Two primary HPLC-based methods are detailed below:

  • HPLC-UV Method: A simple, cost-effective, and accessible method suitable for routine clinical applications and pharmacokinetic studies.[1][2]

  • LC-MS/MS Method: A highly sensitive and selective method, ideal for studies requiring low limits of quantification and for analysis in complex biological matrices.[3][4][5]

The selection of the appropriate method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described HPLC-UV and LC-MS/MS methods for ceftolozane quantification in plasma.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1Method 2
Linearity Range (µg/mL) 0.50 - 100.00[1][6]0.4 - 50[7][8]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.50[6]0.4[8]
Intra-day Precision (%CV) < 9.26[1][6]Not explicitly stated
Inter-day Precision (%CV) < 9.26[1][6]Not explicitly stated
Accuracy (%RE) Not explicitly statedNot explicitly stated
Recovery (%) Not explicitly stated93.3 - 102.68[8]
Internal Standard (IS) Cefepime[1][2]Cefepime[7][8]

Table 2: LC-MS/MS Method Parameters

ParameterMethod 3Method 4
Linearity Range (µg/mL) 0.1 - 40[3]0.97 - 125[5]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1[3]0.97[5]
Intra-day Precision (%CV) < 13.28[3]< 7.9[5]
Inter-day Precision (%CV) < 13.28[3]< 7.9[5]
Accuracy (%RE) -6.24 to 12.53[3]< 6.5 (as absolute relative bias)[5]
Recovery (%) Not explicitly stated≤ 113.6 (normalized)[5]
Internal Standard (IS) Not explicitly statedCeftazidime-D5[5]

Experimental Protocols

Protocol 1: HPLC-UV Method

This protocol is based on a validated method for the simultaneous determination of ceftolozane and tazobactam in human plasma.[1][2][6]

1. Materials and Reagents

  • This compound reference standard

  • Cefepime (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Dichloromethane

  • Human plasma (drug-free)

  • Ultrapure water

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm)[1][6]

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase: Prepare a potassium dihydrogen phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and this buffer (e.g., 8:92, v/v).[1][2][6]

  • Standard Stock Solutions: Prepare stock solutions of ceftolozane and cefepime in ultrapure water.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serially diluting the stock solutions. Spike drug-free human plasma with the working solutions to obtain calibration standards and QCs at desired concentrations.

4. Sample Preparation (Protein Precipitation and Liquid-Liquid Back-Extraction) [1][2][6]

  • To a 200 µL plasma sample, add 20 µL of the internal standard solution (Cefepime).

  • Add 1000 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 10,800 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1000 µL of dichloromethane for liquid-liquid back-extraction.

  • Vortex for 20 seconds.

  • Centrifuge at 10,800 rpm for 5 minutes.

  • Collect the upper aqueous layer and inject it into the HPLC system.

5. Chromatographic Conditions [1][2][6]

  • Column: C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Potassium dihydrogen phosphate buffer (pH 3.0) (8:92, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

6. Data Analysis

  • Quantify the ceftolozane peak area in relation to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of ceftolozane in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine.[3]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Ceftazidime-D5)[5]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Kinetex PFP)[3]

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Precipitation Solution: Acetonitrile, water, and formic acid solution.[3]

  • Standard Stock Solutions: Prepare stock solutions of ceftolozane and the internal standard in an appropriate solvent.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by serially diluting the stock solutions. Spike drug-free human plasma with the working solutions to obtain calibration standards and QCs.

4. Sample Preparation (Protein Precipitation) [3]

  • To a small volume of plasma sample, add the internal standard solution.

  • Add the precipitation solution (acetonitrile, water, and formic acid).

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

5. Chromatographic and Mass Spectrometric Conditions

  • Column: Kinetex PFP[3]

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.[3]

  • Flow Rate: 0.4 mL/min[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Detection: Multiple Reaction Monitoring (MRM)[3]

    • Ceftolozane Transition: e.g., m/z 667.2 → 199.3/139.0[5]

    • Internal Standard Transition: (Specific to the IS used, e.g., for Ceftazidime-D5: m/z 551.9 → 467.9)[5]

6. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of ceftolozane and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve and determine the concentrations of ceftolozane in the unknown samples.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Plasma Sample Collection add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System supernatant->hplc_injection separation Chromatographic Separation (C18 or PFP Column) hplc_injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Ceftolozane Concentration calibration_curve->quantification end End: Report Results quantification->end

Caption: General workflow for the quantification of Ceftolozane in plasma by HPLC.

Stability and Storage Considerations

Ceftolozane stability in plasma is a critical factor for accurate quantification.

  • Short-term stability: Ceftolozane in plasma is stable for up to 71.2 hours at 23°C and 5.6 hours at 40°C.[9] This necessitates expedited sample handling and transport to the laboratory.[9]

  • Long-term stability: For longer storage, samples should be kept at 6°C or -20°C, where ceftolozane has been shown to be stable for at least 7 days.[9] One study demonstrated stability for up to 48 days at -80°C.[8]

  • Freeze-thaw stability: Ceftolozane has been found to be stable for at least three freeze-thaw cycles.[3][8]

It is crucial to validate stability under the specific conditions used in your laboratory.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of ceftolozane in human plasma. The choice of method should be guided by the specific analytical requirements of the intended application. Adherence to the detailed protocols and consideration of analyte stability will ensure the generation of accurate and reproducible data for pharmacokinetic studies and therapeutic drug monitoring of ceftolozane.

References

Application Notes and Protocols for In Vivo Animal Models for Testing Ceftolozane Sulfate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established in vivo animal models used to evaluate the efficacy of Ceftolozane sulfate, a novel cephalosporin antibiotic. The included methodologies, data presentations, and workflow diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a highly standardized and widely used model for the initial in vivo evaluation of antimicrobial agents.[1] It is particularly useful for assessing the efficacy of antibiotics against a variety of pathogens in a setting that mimics infections in immunocompromised hosts.

Experimental Protocol

Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) index and magnitude driving the efficacy of Ceftolozane, with and without tazobactam, against Gram-negative bacilli.[2]

Animal Model:

  • Species: Six-week-old, specific-pathogen-free, female ICR/Swiss mice.

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day prior to infection. This regimen ensures that neutrophil counts are less than 100/mm³ at the time of infection.

Infection Procedure:

  • Bacterial Strains: Pseudomonas aeruginosa and various Enterobacteriaceae strains, including those producing extended-spectrum β-lactamases (ESBLs), are used.[2][3]

  • Inoculum Preparation: Bacteria are grown to the logarithmic phase, then centrifuged and resuspended in saline to a concentration of approximately 10⁷ CFU/mL.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension (containing approximately 10⁶ CFU) is injected into the thigh muscle.[4]

Treatment Regimen:

  • Timing: Treatment with this compound is initiated two hours post-infection.[3][4]

  • Administration: Ceftolozane is administered subcutaneously in 0.2 mL volumes.[3]

  • Dosing:

    • Dose-ranging studies: Various doses (e.g., 3.12 to 1,600 mg/kg) and dosage intervals (3, 6, 12, and 24 hours) are tested.[2]

    • Combination studies: Ceftolozane is administered with tazobactam in different ratios (e.g., 2:1, 4:1, 8:1).[2]

Endpoint Measurement:

  • Euthanasia and Tissue Collection: At 24 hours post-treatment, mice are euthanized. The thighs are aseptically removed and homogenized in saline.[3]

  • Bacterial Load Quantification: Serial dilutions of the thigh homogenates are plated on appropriate agar plates to determine the number of colony-forming units (CFU).

  • Data Analysis: The results are expressed as the mean log₁₀ CFU per thigh. The efficacy of the treatment is determined by the reduction in bacterial load compared to saline-treated controls.[3]

Quantitative Data Summary
Organism TypeEfficacy EndpointRequired %T>MIC (Ceftolozane)Reference
Wild-type EnterobacteriaceaeStasis26.3% ± 2.1%[2]
Wild-type Enterobacteriaceae1-log kill31.6% ± 1.6%[2]
ESBL-producing EnterobacteriaceaeStasis31.1% ± 4.9%[2]
ESBL-producing Enterobacteriaceae1-log kill34.8% ± 4.4%[2]
P. aeruginosaStasis24.0% ± 3.3%[2]
P. aeruginosa1-log kill31.5% ± 3.9%[2]
Pharmacokinetic Parameters of Ceftolozane in Neutropenic MiceReference
Half-life 12 to 14 minutes[2]
Peak/Dose Values 1.0 to 1.4[2]

Experimental Workflow

Neutropenic_Thigh_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (2h post-infection) cluster_endpoint Endpoint (24h post-treatment) Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Inject Bacteria into Thigh Muscle (0.1 mL) Neutropenia->Infect Bacteria_Prep Prepare Bacterial Inoculum (~10^7 CFU/mL) Bacteria_Prep->Infect Treat Administer Ceftolozane +/- Tazobactam (Subcutaneous) Infect->Treat Euthanize Euthanize Mice Treat->Euthanize Homogenize Homogenize Thigh Tissue Euthanize->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Quantify Quantify CFU/thigh Plate->Quantify

Caption: Workflow for the neutropenic murine thigh infection model.

Murine Pneumonia Model

This model is used to evaluate the efficacy of Ceftolozane in treating acute respiratory infections caused by pathogens such as Pseudomonas aeruginosa.[5]

Experimental Protocol

Objective: To assess the antimicrobial activity of Ceftolozane and its impact on the host inflammatory response in a murine model of P. aeruginosa pneumonia.[5]

Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

Infection Procedure:

  • Bacterial Strain: Multidrug-resistant Pseudomonas aeruginosa.

  • Inoculum Preparation: Bacteria are grown to mid-logarithmic phase and resuspended in saline.

  • Infection: Mice are anesthetized, and the bacterial suspension is administered via intranasal inoculation.[3]

Treatment Regimen:

  • Timing: Treatment is initiated 4 hours post-infection.

  • Administration: Ceftolozane is administered subcutaneously.

  • Dosing: A typical dose is 200 mg/kg every 3 hours.[3]

Endpoint Measurement:

  • Bacteriology: At 24 and 48 hours post-treatment, lungs are aseptically removed, homogenized, and plated to determine bacterial load (CFU/g of lung).[5]

  • Survival: A cohort of animals is monitored for survival over a defined period.

  • Histopathology: Lung tissues are collected for histological examination to assess lung damage.

  • Inflammatory Markers: Levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, MIP-2) and myeloperoxidase activity in lung homogenates are measured to assess the inflammatory response.[5]

Quantitative Data Summary
Treatment GroupBacterial Load Reduction (log₁₀ CFU/g of lung) after 48hReference
Ceftolozane3-4[5]
Inflammatory Cytokine Levels (24h post-infection)Effect of Ceftolozane TreatmentReference
IL-1β Increased[5]
MIP-2 Increased[5]

Experimental Workflow

Pneumonia_Model cluster_infection_pneumonia Infection cluster_treatment_pneumonia Treatment (4h post-infection) cluster_endpoints_pneumonia Endpoints (24h & 48h) Infect_Pneumonia Intranasal Inoculation with P. aeruginosa Treat_Pneumonia Administer Ceftolozane (Subcutaneous) Infect_Pneumonia->Treat_Pneumonia Bacteriology Lung Bacterial Load (CFU/g) Treat_Pneumonia->Bacteriology Survival Survival Monitoring Treat_Pneumonia->Survival Histology Lung Histopathology Treat_Pneumonia->Histology Inflammation Cytokine & MPO Levels Treat_Pneumonia->Inflammation Rabbit_Pneumonia_Model cluster_infection_rabbit Infection cluster_treatment_rabbit Treatment cluster_endpoints_rabbit Endpoints (2 days) Infect_Rabbit Intra-lung Instillation of P. aeruginosa Treat_Rabbit Administer Ceftolozane or Comparators (Intravenous) Infect_Rabbit->Treat_Rabbit Bacteriology_Rabbit Bacterial Load in Lung, Spleen, Blood Treat_Rabbit->Bacteriology_Rabbit

References

Application Notes and Protocols: Use of Ceftolozane/Tazobactam for Hospital-Acquired Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ceftolozane/tazobactam in the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Hospital-acquired pneumonia is a significant cause of morbidity and mortality in hospitalized patients, often caused by multidrug-resistant Gram-negative bacteria.[1][2] Ceftolozane/tazobactam is a combination antimicrobial agent comprising ceftolozane, a novel cephalosporin with potent activity against Pseudomonas aeruginosa, and tazobactam, a well-established β-lactamase inhibitor.[1][3] This combination has demonstrated efficacy in treating HABP/VABP, offering a valuable therapeutic option.[1][4]

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to essential penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan, which leads to cell lysis and death.[5][6][7][8][9] Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamase enzymes produced by resistant bacteria.[5][10][11][12] This synergistic action broadens the spectrum of activity of ceftolozane.[5]

cluster_drug Ceftolozane/Tazobactam cluster_bacteria Bacterial Cell Ceftolozane Ceftolozane PBP Penicillin-Binding Proteins (PBPs) Ceftolozane->PBP Inhibits Tazobactam Tazobactam BetaLactamase β-lactamase Enzymes Tazobactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase->Ceftolozane Degrades Bacterial Cell Lysis Bacterial Cell Lysis CellWall->Bacterial Cell Lysis Leads to

Mechanism of Action of Ceftolozane/Tazobactam.

Clinical Efficacy: The ASPECT-NP Trial

The efficacy and safety of Ceftolozane/tazobactam for the treatment of ventilated HABP/VABP were established in the pivotal Phase 3, randomized, double-blind, non-inferiority trial known as ASPECT-NP (NCT02070757).[13][14] This trial compared Ceftolozane/tazobactam to meropenem in adult patients.

Study Design

A total of 726 patients were randomized to receive either Ceftolozane/tazobactam (3g, comprising 2g of ceftolozane and 1g of tazobactam, administered as a 1-hour intravenous infusion every 8 hours) or meropenem (1g administered as a 1-hour intravenous infusion every 8 hours) for 8 to 14 days.[14] The primary endpoint was 28-day all-cause mortality, and the key secondary endpoint was clinical response at the test-of-cure visit (7-14 days after the end of therapy).[13][14]

Start Patient Enrollment (Ventilated HABP/VABP) Randomization Randomization (1:1) Start->Randomization ArmA Ceftolozane/tazobactam 3g IV q8h Randomization->ArmA ArmB Meropenem 1g IV q8h Randomization->ArmB Treatment Treatment Duration 8-14 days ArmA->Treatment ArmB->Treatment Endpoint1 Primary Endpoint: 28-day All-Cause Mortality Treatment->Endpoint1 Endpoint2 Secondary Endpoint: Clinical Cure at Test-of-Cure Treatment->Endpoint2

ASPECT-NP Trial Workflow.
Efficacy Data

The ASPECT-NP trial demonstrated that Ceftolozane/tazobactam was non-inferior to meropenem for both the primary and key secondary endpoints.[13]

EndpointCeftolozane/tazobactam (n=362)Meropenem (n=364)Difference (95% CI)
28-Day All-Cause Mortality 24.0% (87/362)25.3% (92/364)-1.1% (-7.4 to 5.1)
Clinical Cure at Test-of-Cure 54.4% (197/362)53.3% (194/364)1.1% (-6.2 to 8.3)

Data from the intent-to-treat (ITT) population.

Efficacy Against Key Pathogens

Ceftolozane/tazobactam has shown potent activity against common Gram-negative pathogens associated with HABP/VABP, including Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][9] In a subgroup analysis of the ASPECT-NP trial focusing on patients with infections caused by ESBL-producing Enterobacterales, Ceftolozane/tazobactam demonstrated favorable outcomes.

Pathogen SubgroupEndpointCeftolozane/tazobactamMeropenem
ESBL-producing Enterobacterales 28-Day All-Cause Mortality6.7% (2/30)32.3% (10/31)
Clinical Cure Rate73.3% (22/30)61.3% (19/31)
P. aeruginosa Per-Pathogen Microbiological Eradication75.0% (63/84)79.5% (66/83)

Data from subgroup analyses of the ASPECT-NP trial.

Safety and Tolerability

In the ASPECT-NP trial, Ceftolozane/tazobactam was generally well-tolerated. The most common adverse reactions reported were elevated liver enzyme levels, renal impairment or failure, and diarrhea.[2][3]

Adverse Event CategoryCeftolozane/tazobactam (n=361)Meropenem (n=359)
Any Treatment-Emergent Adverse Event 88.6%87.5%
Serious Adverse Events 35.7%35.9%
Drug-Related Adverse Events 11.0%8.0%
Discontinuation due to Adverse Events 5.8%7.0%

Safety data from the ASPECT-NP trial.[13]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) Protocol - Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ceftolozane/tazobactam against bacterial isolates.

Materials:

  • Ceftolozane/tazobactam analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of Ceftolozane/tazobactam.

    • Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.015/4 to 128/4 µg/mL of ceftolozane/tazobactam). Tazobactam concentration is typically fixed at 4 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Interpret the MIC values according to the latest CLSI M100 guidelines.

ASPECT-NP Clinical Trial Protocol Summary

Objective: To evaluate the efficacy and safety of Ceftolozane/tazobactam compared to meropenem for the treatment of ventilated HABP/VABP.

Inclusion Criteria (Abbreviated):

  • Age ≥ 18 years

  • Diagnosis of HABP or VABP

  • Requirement for mechanical ventilation

  • Radiographic evidence of pneumonia

Exclusion Criteria (Abbreviated):

  • Known or suspected infection due to a pathogen resistant to both study drugs

  • Severe renal impairment (creatinine clearance < 15 mL/min)

  • Hypersensitivity to β-lactam antibiotics

Randomization and Blinding:

  • Patients were randomized 1:1 to receive either Ceftolozane/tazobactam or meropenem.

  • The study was double-blinded; patients, investigators, and study staff were unaware of the treatment assignment.

Data Collection and Analysis:

  • Baseline demographics and clinical characteristics were collected.

  • Efficacy endpoints (28-day all-cause mortality and clinical cure at test-of-cure) were assessed in the intent-to-treat population.

  • Safety was assessed in all patients who received at least one dose of the study drug.

  • Non-inferiority was determined using a pre-specified margin.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Workflow

Objective: To characterize the PK/PD of Ceftolozane/tazobactam and support dose selection.

Data PK Data Collection (Plasma/Tissue Samples) Assay Bioanalytical Assay (LC-MS/MS) Data->Assay PK_Model Population PK Modeling (e.g., NONMEM) Assay->PK_Model Simulation Monte Carlo Simulation PK_Model->Simulation PD_Target PD Target Identification (%T > MIC) PD_Target->Simulation Dose Dose Optimization Simulation->Dose

Pharmacokinetic/Pharmacodynamic Analysis Workflow.

Protocol Steps:

  • Sample Collection: Collect serial plasma, and where appropriate, tissue or epithelial lining fluid samples from study participants at predefined time points after drug administration.

  • Bioanalysis: Quantify the concentrations of ceftolozane and tazobactam in the collected samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Population PK Modeling: Develop a population pharmacokinetic model using software such as NONMEM to describe the time course of drug concentrations and identify sources of variability.

  • PD Target Identification: Determine the relevant pharmacodynamic target associated with efficacy, which for β-lactams is typically the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

  • Monte Carlo Simulation: Use the population PK model to perform Monte Carlo simulations to predict the probability of target attainment for various dosing regimens in different patient populations.

  • Dose Optimization: Based on the simulation results, select the optimal dosing regimen that maximizes the probability of achieving the PD target while minimizing the risk of toxicity.

Conclusion

Ceftolozane/tazobactam is an effective and well-tolerated treatment for hospital-acquired pneumonia, including cases caused by multidrug-resistant P. aeruginosa and ESBL-producing Enterobacterales. The data from the ASPECT-NP trial support its use as a valuable therapeutic option in this critically ill patient population. The provided protocols offer a framework for researchers and drug development professionals to further investigate and utilize this important antimicrobial agent.

References

Application Notes and Protocols: Ceftolozane Sulfate Dosage and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ceftolozane sulfate, primarily as part of the combination product ceftolozane/tazobactam, in key clinical trials. The information is intended to guide research and development efforts by summarizing established clinical practices and trial methodologies.

Introduction to Ceftolozane/Tazobactam

Ceftolozane is a novel cephalosporin antibiotic with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is combined with tazobactam, a β-lactamase inhibitor, to protect ceftolozane from degradation by many common β-lactamase enzymes. This combination, marketed as Zerbaxa®, has been evaluated in numerous clinical trials for the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).

Dosage and Administration in Adult Clinical Trials

The recommended dosage of ceftolozane/tazobactam in adult patients varies by indication and renal function. All doses are administered via intravenous (IV) infusion over one hour.

Standard Dosages for Adult Patients with Normal Renal Function

Clinical trials have established standard dosages for adults with a creatinine clearance (CrCl) greater than 50 mL/min.

IndicationCeftolozane/Tazobactam DosageFrequencyDuration of TherapyReference
Complicated Intra-Abdominal Infections (cIAI)1.5 g (1 g ceftolozane / 0.5 g tazobactam)Every 8 hours4 to 14 days[1][2][3]
Complicated Urinary Tract Infections (cUTI), including Pyelonephritis1.5 g (1 g ceftolozane / 0.5 g tazobactam)Every 8 hours7 days[1][4][5][6]
Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)3 g (2 g ceftolozane / 1 g tazobactam)Every 8 hours8 to 14 days[1][4][7][8]

Note: For cIAI, metronidazole is co-administered if anaerobic pathogens are suspected.[1][2]

Dosage Adjustments for Adult Patients with Renal Impairment

Dosage adjustments are crucial for patients with impaired renal function to prevent drug accumulation and potential toxicity.[1][4][9] Efficacy of ceftolozane/tazobactam has been observed to be lower in patients with a baseline CrCl of 30 to ≤50 mL/min.[1] Therefore, it is important to monitor CrCl at least daily in patients with changing renal function and adjust the dosage accordingly.[1][4]

Creatinine Clearance (mL/min)Complicated Intra-Abdominal Infections (cIAI) & Complicated Urinary Tract Infections (cUTI)Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
30 to 50750 mg (500 mg / 250 mg) IV every 8 hours1.5 g (1 g / 0.5 g) IV every 8 hours
15 to 29375 mg (250 mg / 125 mg) IV every 8 hours750 mg (500 mg / 250 mg) IV every 8 hours
End-Stage Renal Disease (ESRD) on HemodialysisSingle loading dose of 750 mg (500 mg / 250 mg) followed by a 150 mg (100 mg / 50 mg) maintenance dose every 8 hours. On hemodialysis days, administer the dose at the earliest possible time following completion of dialysis.Single loading dose of 2.25 g (1.5 g / 0.75 g) followed by a 450 mg (300 mg / 150 mg) maintenance dose every 8 hours. On hemodialysis days, administer the dose at the earliest possible time following completion of dialysis.

Dosage and Administration in Pediatric Clinical Trials

Clinical trials in pediatric patients (birth to less than 18 years old) have also been conducted to establish safe and effective dosing regimens for cIAI and cUTI.

Age GroupCeftolozane/Tazobactam DosageFrequencyReference
12 to < 18 years1.5 g (1 g ceftolozane / 0.5 g tazobactam)Every 8 hours[10]
Birth to < 12 years30 mg/kg (20 mg/kg ceftolozane / 10 mg/kg tazobactam) up to a maximum of 1.5 gEvery 8 hours[9][10][11]

Note: These dosages are for pediatric patients with an estimated glomerular filtration rate (eGFR) >50 mL/min/1.73 m².[10]

Experimental Protocols from Key Clinical Trials

The following sections outline the methodologies employed in pivotal Phase 3 clinical trials that established the efficacy and safety of ceftolozane/tazobactam.

ASPECT-cIAI Trial Protocol (Complicated Intra-Abdominal Infections)

This was a randomized, double-blind, active-controlled, multicenter, non-inferiority trial.[2]

Inclusion Criteria:

  • Adults (≥18 years) with a clinical diagnosis of cIAI requiring surgical intervention.[12]

Exclusion Criteria:

  • Severe renal impairment (CrCl < 30 mL/min).[2]

  • Prior systemic antibiotic therapy for the intra-abdominal infection for more than 24 hours before the first dose of the study drug, unless the treatment failed.[2]

Treatment Arms:

  • Ceftolozane/Tazobactam Arm: 1.5 g ceftolozane/tazobactam administered intravenously every 8 hours + metronidazole 500 mg intravenously every 8 hours.[12]

  • Comparator Arm: Meropenem 1 g administered intravenously every 8 hours + placebo.[2]

Primary Endpoint:

  • Clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy).[2]

ASPECT-cUTI Trial Protocol (Complicated Urinary Tract Infections)

This was a multicenter, double-blind, double-dummy, randomized controlled trial.[6]

Inclusion Criteria:

  • Adults with clinical evidence of complicated lower urinary tract infection or pyelonephritis.[6]

Treatment Arms:

  • Ceftolozane/Tazobactam Arm: 1.5 g ceftolozane/tazobactam administered intravenously every 8 hours.[6]

  • Comparator Arm: Levofloxacin 750 mg administered intravenously once daily.[6]

Primary Endpoint:

  • Composite cure rate (microbiological eradication and clinical cure) at 5 to 9 days after the end of therapy.[5]

ASPECT-NP Trial Protocol (Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia)

This was a Phase 3, randomized, controlled, double-blind trial.[7]

Inclusion Criteria:

  • Adults with ventilated HABP or VABP.[7]

Treatment Arms:

  • Ceftolozane/Tazobactam Arm: 3 g ceftolozane/tazobactam administered intravenously every 8 hours.[7]

  • Comparator Arm: Meropenem 1 g administered intravenously every 8 hours.[7][8]

Primary Endpoints:

  • 28-day all-cause mortality.[7][8]

  • Clinical cure at the test-of-cure (TOC) visit (7 to 14 days after the end of treatment).[8]

Visualized Workflows and Pathways

Clinical Trial Workflow for Ceftolozane/Tazobactam

The following diagram illustrates a generalized workflow for a patient participating in a ceftolozane/tazobactam clinical trial, from screening to follow-up.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Ceftolozane/Tazobactam Administration Randomization->Treatment_Arm_A Arm A Treatment_Arm_B Comparator Drug Administration Randomization->Treatment_Arm_B Arm B Monitoring Safety & Efficacy Monitoring Treatment_Arm_A->Monitoring Treatment_Arm_B->Monitoring End_of_Treatment End of Treatment (EOT) Assessment Monitoring->End_of_Treatment Test_of_Cure Test of Cure (TOC) Visit End_of_Treatment->Test_of_Cure Final_Follow_up Final Follow-up Test_of_Cure->Final_Follow_up

Generalized workflow for a ceftolozane/tazobactam clinical trial.
Ceftolozane/Tazobactam Dosing Decision Logic for Adults

This diagram outlines the logical steps for determining the appropriate ceftolozane/tazobactam dosage for an adult patient based on the indication and renal function.

Dosing_Decision_Logic Start Patient Assessment Indication Indication? Start->Indication Renal_Function CrCl > 50 mL/min? Indication->Renal_Function cIAI / cUTI Indication->Renal_Function HABP / VABP Renal_Impairment_Level Severity of Renal Impairment? Renal_Function->Renal_Impairment_Level No Dose_cIAI_cUTI_Normal 1.5 g q8h Renal_Function:e->Dose_cIAI_cUTI_Normal:w Yes Dose_HABP_VABP_Normal 3 g q8h Renal_Function:e->Dose_HABP_VABP_Normal:w Yes Dose_cIAI_cUTI_Moderate 750 mg q8h Renal_Impairment_Level->Dose_cIAI_cUTI_Moderate Moderate (CrCl 30-50) Dose_HABP_VABP_Moderate 1.5 g q8h Renal_Impairment_Level->Dose_HABP_VABP_Moderate Moderate (CrCl 30-50) Dose_cIAI_cUTI_Severe 375 mg q8h Renal_Impairment_Level->Dose_cIAI_cUTI_Severe Severe (CrCl 15-29) Dose_HABP_VABP_Severe 750 mg q8h Renal_Impairment_Level->Dose_HABP_VABP_Severe Severe (CrCl 15-29) Dose_ESRD ESRD Protocol Renal_Impairment_Level->Dose_ESRD ESRD on HD

Decision logic for adult ceftolozane/tazobactam dosage.

Conclusion

The clinical development of ceftolozane/tazobactam has been guided by a series of robust clinical trials that have defined its dosage and administration across various indications and patient populations. The provided data and protocols serve as a valuable resource for ongoing research and the development of novel antibacterial agents. Adherence to established dosing guidelines, particularly with respect to renal function, is critical for optimizing efficacy and ensuring patient safety.

References

Application Notes and Protocols for Studying Ceftolozane Pharmacodynamics Using a Hollow-Fiber Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to investigate the pharmacodynamics of Ceftolozane. The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of antimicrobial agents, allowing for the study of drug exposure-response relationships and the emergence of resistance over time.[1][2][3][4]

Introduction to the Hollow-Fiber Infection Model (HFIM)

The HFIM is a two-compartment model that mimics the concentration-time profiles of drugs in the human body.[1][3][4] It consists of a central reservoir connected to a hollow-fiber cartridge containing thousands of semi-permeable hollow fibers.[1][5] Bacteria are inoculated into the extracapillary space (the space outside the fibers), while fresh medium is continuously pumped through the intracapillary space (inside the fibers).[1] The drug is administered into the central reservoir, from where it diffuses across the fiber membrane into the bacterial compartment, simulating drug distribution.[1] A separate pump removes medium from the central reservoir to simulate drug elimination.[1] This dynamic system allows for maintaining a high bacterial density while precisely controlling the drug's pharmacokinetic profile.

Application in Ceftolozane Pharmacodynamic Studies

The HFIM is particularly valuable for studying time-dependent antibiotics like Ceftolozane, where the efficacy is primarily correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) (%fT>MIC).[4] This model has been extensively used to:

  • Evaluate the efficacy of different Ceftolozane dosing regimens against various pathogens, particularly multidrug-resistant Pseudomonas aeruginosa.[6][7][8][9]

  • Investigate the potential for resistance development to Ceftolozane and the impact of different dosing strategies on suppressing the emergence of resistant subpopulations.[6][10]

  • Study the pharmacodynamics of Ceftolozane in combination with other agents, such as β-lactamase inhibitors (e.g., Tazobactam) or other antibiotics.[11]

  • Simulate Ceftolozane concentrations in specific body compartments, such as the epithelial lining fluid of the lungs.[8][12][13]

Experimental Protocols

The following protocols are synthesized from various studies utilizing the HFIM for Ceftolozane research.[4][6][7][8][10][11][12]

Materials and Equipment
  • Hollow-fiber cartridge (e.g., polysulfone or polyethersulfone fibers with a specific molecular weight cutoff).[4]

  • Peristaltic pumps (for medium circulation and drug administration/elimination).

  • Central reservoir (sterile glass bottle or bag).

  • Silicone or PharMed® tubing.

  • Syringe pump (for precise drug administration).

  • Incubator.

  • Bacterial isolates of interest (e.g., clinical isolates of P. aeruginosa).

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB)).

  • Ceftolozane analytical standard and, if applicable, Tazobactam.

  • Saline or other appropriate diluent.

  • Materials for bacterial enumeration (e.g., agar plates, serial dilution supplies).

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).

Experimental Workflow

The general workflow for a hollow-fiber infection model experiment is depicted below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Isolate Preparation (Growth to log phase) Inoculation Inoculation of Bacteria into Extracapillary Space Bacterial_Culture->Inoculation HFIM_Setup HFIM System Assembly & Sterilization HFIM_Setup->Inoculation Media_Prep Medium & Drug Solution Preparation PK_Simulation Initiation of Drug Dosing (Simulated Pharmacokinetics) Media_Prep->PK_Simulation Inoculation->PK_Simulation Sampling Regular Sampling (Bacteria & Drug Concentration) PK_Simulation->Sampling Over several days Bacterial_Quantification Bacterial Enumeration (CFU/mL) Sampling->Bacterial_Quantification Drug_Concentration Drug Concentration Analysis (e.g., LC-MS/MS) Sampling->Drug_Concentration Resistance_Testing MIC Testing of Isolates (Pre- and Post-Exposure) Bacterial_Quantification->Resistance_Testing Data_Analysis Pharmacodynamic Modeling & Data Interpretation Bacterial_Quantification->Data_Analysis Resistance_Testing->Data_Analysis Drug_Concentration->Data_Analysis

Figure 1: Experimental workflow for the hollow-fiber infection model.
Detailed Methodologies

Step 1: Bacterial Isolate Preparation

  • Select the bacterial strain(s) for the study. Determine the MIC of Ceftolozane (and Tazobactam, if applicable) for each isolate using standard methods like broth microdilution according to CLSI guidelines.[13]

  • Prepare a starting inoculum by growing the bacteria in an appropriate broth medium to the mid-logarithmic phase.

  • Wash the bacterial cells with saline and resuspend them in fresh medium to achieve a target starting concentration (e.g., 10^6 to 10^7 CFU/mL).

Step 2: Hollow-Fiber System Setup

  • Assemble the hollow-fiber system, including the cartridge, central reservoir, and tubing, under sterile conditions.

  • Sterilize the entire system, for example, by autoclaving or using ethylene oxide.

  • Prime the system with sterile growth medium to remove any air bubbles and to ensure proper flow.

Step 3: Inoculation and Equilibration

  • Inoculate the prepared bacterial suspension into the extracapillary space of the hollow-fiber cartridge.

  • Allow the system to equilibrate for a short period (e.g., 1-2 hours) before initiating drug administration.

Step 4: Simulation of Ceftolozane Pharmacokinetics

  • Prepare a stock solution of Ceftolozane (and Tazobactam) in the appropriate diluent.

  • Program the syringe pump to administer the drug into the central reservoir to simulate the desired human pharmacokinetic profile (e.g., 1-hour infusion every 8 hours).[7][10]

  • Simultaneously, use a separate pump to remove medium from the central reservoir at a calculated rate to simulate the drug's half-life.

  • For continuous infusion studies, a constant infusion of the drug is administered.[7][9]

Step 5: Sampling

  • Collect samples from the extracapillary space at predetermined time points throughout the experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and so on).

  • Use one aliquot of the sample for determining the bacterial density (CFU/mL) through serial dilutions and plating on appropriate agar. To assess the emergence of resistance, plate samples on agar containing a specific concentration of Ceftolozane.

  • Use another aliquot for measuring the actual drug concentration to verify the accuracy of the simulated pharmacokinetic profile.

Step 6: Data Analysis

  • Plot the bacterial counts (log10 CFU/mL) over time for both the total and resistant populations.

  • Compare the bacterial killing and regrowth patterns across different dosing regimens.

  • Analyze the pharmacokinetic/pharmacodynamic (PK/PD) relationship, often by correlating the %fT>MIC with the observed antibacterial effect.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from representative studies on Ceftolozane/tazobactam in the HFIM.

Table 1: Ceftolozane/Tazobactam Dosing Regimens and Bacterial Response in HFIM

Bacterial StrainCeftolozane/Tazobactam MIC (mg/L)Dosing Regimen (every 8 hours)Infusion TypeDuration (days)OutcomeReference
P. aeruginosa CW4143g1-hour infusion7Regrowth and resistance amplification[6]
P. aeruginosa CW4149g/dayContinuous infusion7Bacterial suppression for 120h, followed by regrowth[6]
P. aeruginosa CW3549g/dayContinuous infusion7Bacterial counts reduced to <1 log10 CFU/mL without regrowth[6]
XDR P. aeruginosa (ST175)21.5g1-hour infusion7Initial bacterial reduction followed by regrowth[7]
XDR P. aeruginosa (ST175)24.5g/dayContinuous infusion7Bactericidal activity[7]
XDR P. aeruginosa (ST175)161.5g1-hour infusion7Minimal effect[7]
XDR P. aeruginosa (ST175)164.5g/dayContinuous infusion7Bactericidal activity[7]
P. aeruginosa 138971383gSimulated ELF profile3Initial 4-log CFU/mL decrease, followed by regrowth at 24h[8]
XDR P. aeruginosa (ST175)-1.5g + Meropenem 2g-14>4-log10 CFU/mL reduction and suppression of resistance[11]
E. coli (CTX-M-15)16750mg/375mg1-hour infusion10Prevention of resistance amplification[10]

XDR: Extensively Drug-Resistant; ELF: Epithelial Lining Fluid

Mechanism of Action of Ceftolozane/Tazobactam

Ceftolozane is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[14][15] This disruption leads to cell lysis and bacterial death.[14] Tazobactam is a β-lactamase inhibitor that protects Ceftolozane from degradation by many common β-lactamase enzymes produced by resistant bacteria.[14][15]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis & Death CellWall->CellLysis Inhibition leads to BetaLactamase β-Lactamase Enzymes Ceftolozane Ceftolozane BetaLactamase->Ceftolozane Degrades Ceftolozane->PBP Inhibits Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits

Figure 2: Mechanism of action of Ceftolozane and Tazobactam.

Conclusion

The hollow-fiber infection model is a powerful tool for the preclinical evaluation of Ceftolozane's pharmacodynamics. It provides valuable data on the efficacy of different dosing regimens and the potential for resistance development, thereby informing clinical trial design and optimizing patient treatment strategies. The detailed protocols and data presented here serve as a guide for researchers and drug development professionals in applying this technology to further understand and develop novel antimicrobial therapies.

References

Determining Ceftolozane/Tazobactam MICs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ceftolozane/tazobactam is a combination antimicrobial agent comprising a novel cephalosporin and a well-established β-lactamase inhibitor.[1][2][3] It is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and certain Enterobacterales.[3][4][5] Accurate determination of the Minimum Inhibitory Concentration (MIC) is essential for guiding clinical therapy and for antimicrobial resistance surveillance. These application notes provide detailed protocols for determining ceftolozane/tazobactam MICs in a research setting, focusing on the reference broth microdilution method and the widely used gradient diffusion strip method.

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges

Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table summarizes the recommended QC strains and their acceptable MIC ranges for ceftolozane/tazobactam, as established by the Clinical and Laboratory Standards Institute (CLSI).

Quality Control StrainCLSI Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 259220.12/4 - 0.5/4
Escherichia coli ATCC® 352180.25/4 - 1/4
Pseudomonas aeruginosa ATCC® 278530.25/4 - 1/4[6]
Klebsiella pneumoniae ATCC® 7006030.5/4 - 2/4

Note: The concentration of tazobactam is fixed at 4 µg/mL.[1][3][4][6]

Table 2: CLSI and EUCAST Interpretive Breakpoints for Ceftolozane/Tazobactam

The interpretation of MIC values to categorize an isolate as susceptible, intermediate, or resistant is based on established clinical breakpoints. The following table outlines the breakpoints provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

OrganismCLSI Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
S I
Enterobacterales≤2/44/4
Pseudomonas aeruginosa≤4/48/4

S = Susceptible; I = Intermediate; R = Resistant. The concentration of tazobactam is fixed at 4 µg/mL.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Method

The broth microdilution method is the reference "gold standard" for quantitative antimicrobial susceptibility testing.[4]

Materials:

  • Ceftolozane and tazobactam analytical grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of ceftolozane and a separate stock solution of tazobactam in a suitable solvent as recommended by the manufacturer.

    • The final concentration of tazobactam in all wells of the microtiter plate must be 4 µg/mL.[4][6]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of ceftolozane in CAMHB to achieve the desired concentration range (e.g., 0.016 to 256 µg/mL).[1][2]

    • Ensure that each well also contains a final concentration of 4 µg/mL of tazobactam.[4][6]

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) non-selective agar plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or deionized water to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[1][6]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of ceftolozane (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth of the organism.[7]

Protocol 2: Gradient Diffusion Strip Method (Etest/MTS)

Gradient diffusion strips provide a continuous concentration gradient of an antimicrobial agent on an agar surface, offering an alternative to BMD for MIC determination.

Materials:

  • Ceftolozane/tazobactam gradient diffusion strips (e.g., Etest, MIC Test Strip)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or deionized water with a turbidity equivalent to a 0.5 McFarland standard, as described in the BMD protocol.[1]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 5-15 minutes before applying the gradient strip.

  • Application of Gradient Strip:

    • Using sterile forceps, apply the ceftolozane/tazobactam gradient strip to the center of the inoculated agar plate with the MIC scale facing upwards.[1]

    • Ensure the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.[1]

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[1]

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[1]

    • If the intersection occurs between two markings, round up to the next highest value.[1][6]

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_main_process Assay start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_stocks Prepare Ceftolozane & Tazobactam Stock Solutions start->prep_stocks prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plates Prepare Serial Dilutions of Ceftolozane with 4 µg/mL Tazobactam in 96-well plates prep_media->prep_plates prep_stocks->prep_plates inoculate Inoculate Microtiter Plates prep_plates->inoculate dilute_inoculum Dilute Suspension to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Ceftolozane/Tazobactam MIC Determination by Broth Microdilution.

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_main_process Assay start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_agar Prepare Mueller-Hinton Agar (MHA) Plates start->prep_agar inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate prep_agar->inoculate_plate apply_strip Apply Ceftolozane/Tazobactam Gradient Strip inoculate_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Ellipse and Strip incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Assessing Synergy Between Ceftolozane and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of Ceftolozane in combination with other antibiotics. The following methods are described: the checkerboard microdilution assay, the time-kill assay, and the gradient diffusion strip (E-test) method. Each section includes a detailed protocol, data presentation guidelines, and a workflow diagram.

Introduction to Synergy Testing

In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant bacterial strains. Synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects.[1] Conversely, antagonism is the outcome where the combined effect is less than that of the most active drug alone.[1] Indifference or an additive effect falls between these two extremes.[1]

This document outlines the most common in vitro methods to quantitatively assess the interaction between Ceftolozane, a novel cephalosporin, and other antimicrobial agents.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antibiotics.[2]

Principle

In a microtiter plate, serial dilutions of two antibiotics are combined in a checkerboard pattern to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Experimental Protocol

Materials:

  • Ceftolozane and other antibiotic(s) of interest (analytical grade powder)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate(s) to be tested

  • Sterile tubes for dilutions

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of each antibiotic in a suitable solvent according to the manufacturer's instructions.

    • Sterilize the stock solutions by filtration.

  • Determination of MIC of Individual Agents:

    • Before performing the checkerboard assay, determine the MIC of Ceftolozane and the other antibiotic individually against the test organism(s) using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines. This will determine the concentration range for the checkerboard plate.

  • Preparation of Checkerboard Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]

    • Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Ceftolozane.

    • Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic.

    • The resulting plate will have a gradient of Ceftolozane concentrations in the columns and a gradient of the second antibiotic concentrations in the rows.

    • Include a row with serial dilutions of Ceftolozane alone (e.g., row H) and a column with serial dilutions of the second antibiotic alone (e.g., column 11) to redetermine the MICs.[4]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours.[2]

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of each antibiotic alone from the control row and column.

    • For the combination wells, identify the wells that show no growth. The concentrations of Ceftolozane and the second antibiotic in these wells are the MICs in combination.

Data Presentation and Interpretation

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Calculation:

FICI = FIC of Ceftolozane + FIC of Antibiotic B

Where:

  • FIC of Ceftolozane = (MIC of Ceftolozane in combination) / (MIC of Ceftolozane alone)

  • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

The FICI is calculated for each well that shows no growth, and the lowest FICI value is reported.[2]

Interpretation of FICI:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Source:[3][5]

Example Data Table:

Bacterial StrainCeftolozane MIC (µg/mL)Other AntibioticOther Antibiotic MIC (µg/mL)Ceftolozane MIC in Combination (µg/mL)Other Antibiotic MIC in Combination (µg/mL)FICIInteraction
P. aeruginosa 12Amikacin160.540.5Additive
P. aeruginosa 28Meropenem4110.375Synergy
E. coli 10.5Fosfomycin320.25161.0Additive

Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stock->det_mic prep_plate Prepare 96-well Plate with Serial Dilutions det_mic->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (16-24h at 35°C) inoculate->incubate read_results Read MICs (Visual Inspection) incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

Quality Control and Troubleshooting
  • Quality Control: Include a reference strain with known MICs for the tested antibiotics. Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are commonly used.[6]

  • Troubleshooting:

    • Inconsistent results: Ensure accurate pipetting and proper mixing of reagents.

    • No growth in control wells: Check the viability of the inoculum and the quality of the growth medium.

    • Contamination: Use aseptic techniques throughout the procedure.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

Principle

A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at specific concentrations. The number of viable bacteria is determined at various time points over a 24-hour period.

Experimental Protocol

Materials:

  • Ceftolozane and other antibiotic(s) of interest

  • Culture tubes or flasks

  • CAMHB

  • Bacterial isolate(s)

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial isolate to the mid-logarithmic phase in CAMHB.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh CAMHB.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with the following:

      • No antibiotic (growth control)

      • Ceftolozane alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a clinically relevant concentration)

      • Ceftolozane and the second antibiotic in combination

  • Incubation and Sampling:

    • Inoculate each tube or flask with the prepared bacterial suspension.

    • Incubate at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

Data Presentation and Interpretation

The results are typically presented as a time-kill curve, plotting the log10 CFU/mL against time.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[7]

  • Indifference: A < 2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]

Example Data Table:

Time (hours)Growth Control (log10 CFU/mL)Ceftolozane (log10 CFU/mL)Meropenem (log10 CFU/mL)Ceftolozane + Meropenem (log10 CFU/mL)
06.06.06.06.0
47.25.55.84.1
88.55.15.32.8
249.14.85.0<2.0

Note: Data are hypothetical for illustrative purposes.

Workflow Diagram

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (Log Phase) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with Antibiotics prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate on Agar serial_dilute->plate count_colonies Count Colonies (CFU) plate->count_colonies plot_curve Plot Time-Kill Curve count_colonies->plot_curve interpret Interpret Results plot_curve->interpret

Caption: Workflow for the time-kill assay.

Quality Control and Troubleshooting
  • Quality Control: A growth control is essential to ensure the bacteria are viable and growing under the test conditions.

  • Troubleshooting:

    • Drug carryover: Ensure proper dilution to prevent residual antibiotic from inhibiting growth on the agar plates.

    • Clumping of bacteria: Vortex samples thoroughly before dilution and plating.

Gradient Diffusion Strip (E-test) Method

The E-test method is a simpler alternative to the checkerboard assay for assessing synergy.

Principle

Two antibiotic-impregnated strips are placed on an agar plate inoculated with the test organism. The interaction is observed by the shape of the inhibition zones.

Experimental Protocol

Materials:

  • Ceftolozane and other antibiotic E-test strips

  • Mueller-Hinton agar (MHA) plates

  • Bacterial isolate(s)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of E-test Strips:

    • Allow the inoculum to dry for 5-15 minutes.

    • Place the E-test strip for Ceftolozane on the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, ensuring the MIC scales intersect at the respective MICs of each drug alone.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic.

    • For the combination, read the MIC at the point of intersection of the inhibition zones.

Data Presentation and Interpretation

The FICI is calculated using the MIC values obtained from the E-test strips.

FICI Calculation:

FICI = (MIC of Ceftolozane in combination / MIC of Ceftolozane alone) + (MIC of Antibiotic B in combination / MIC of Antibiotic B alone)

The interpretation of the FICI is the same as for the checkerboard assay.

Example Data Table:

Bacterial StrainCeftolozane MIC (µg/mL)Fosfomycin MIC (µg/mL)Ceftolozane MIC in Combination (µg/mL)Fosfomycin MIC in Combination (µg/mL)FICIInteraction
P. aeruginosa 34641160.5Additive
P. aeruginosa 4161282320.375Synergy

Note: Data are hypothetical for illustrative purposes.

Workflow Diagram

Etest_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_strips Apply E-test Strips (90° Angle) inoculate_plate->apply_strips incubate Incubate Plate (16-20h at 35°C) apply_strips->incubate read_mics Read MICs from Strips incubate->read_mics calc_fici Calculate FICI read_mics->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for the E-test synergy assay.

Quality Control and Troubleshooting
  • Quality Control: Perform MIC testing of reference strains with the E-test strips to ensure their accuracy.

  • Troubleshooting:

    • Uneven growth: Ensure the inoculum is spread evenly over the entire agar surface.

    • Fuzzy inhibition zones: Ensure the agar surface is dry before applying the strips.

Interpretation of Synergy

The following diagram illustrates the interpretation of the Fractional Inhibitory Concentration Index (FICI) value.

FICI_Interpretation cluster_outcomes Interaction Outcome FICI FICI Value Synergy Synergy (FICI ≤ 0.5) FICI->Synergy ≤ 0.5 Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive > 0.5 and ≤ 1.0 Indifference Indifference (1.0 < FICI < 4.0) FICI->Indifference > 1.0 and < 4.0 Antagonism Antagonism (FICI ≥ 4.0) FICI->Antagonism ≥ 4.0

Caption: Interpretation of the FICI value.

References

Application Notes and Protocols for Ceftolozane/Tazobactam in the Treatment of Infections in Neutropenic Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutropenic patients, particularly those with hematological malignancies, are highly susceptible to severe bacterial infections. The emergence of multidrug-resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, presents a significant therapeutic challenge.[1][2][3] Standard empiric antibiotic regimens for febrile neutropenia (FN), including antipseudomonal beta-lactams like piperacillin-tazobactam or carbapenems, may be inadequate in the face of this rising resistance.[1][4][5] Ceftolozane/tazobactam is a novel antibiotic combining a fifth-generation cephalosporin with a β-lactamase inhibitor, demonstrating potent activity against MDR Gram-negative bacteria, including many carbapenem-resistant P. aeruginosa strains.[1][6][7][8] This document provides detailed application notes and protocols on the use of ceftolozane/tazobactam for treating infections in neutropenic patients, summarizing key clinical data and experimental methodologies.

Data Presentation

The following tables summarize quantitative data from key studies evaluating ceftolozane/tazobactam in neutropenic patients.

Table 1: Efficacy of Ceftolozane/Tazobactam (C/T) vs. Standard of Care (SOC) in Febrile Neutropenia [1][9]

OutcomeCeftolozane/Tazobactam (n=47)Standard of Care (n=50)P-value
Favorable Clinical Response
End of IV Therapy (EOIV)87%72%0.039
Test of Cure (TOC; Days 21-28)Not specified, but C/T non-inferiorNot specified, but C/T non-inferior0.004
Late Follow-up (LFU; Days 35-42)Not specified, but C/T non-inferiorNot specified, but C/T non-inferior0.002
Clinical Failure
Test of Cure (TOC; Days 21-28)6%30%0.003
Late Follow-up (LFU; Days 35-42)9%30%0.008
Documented Bloodstream Infections 21%26%0.61
Overall Mortality 6%4%0.67

Standard of Care (SOC) included cefepime, piperacillin/tazobactam, or meropenem in combination with Gram-positive coverage.[1][9]

Table 2: Safety and Tolerability of Ceftolozane/Tazobactam (C/T) vs. Standard of Care (SOC) [1][9]

Adverse EventCeftolozane/Tazobactam (n=47)Standard of Care (n=50)P-value
Serious Adverse Events Leading to Discontinuation2%0%0.48
Drug-related Adverse Events Leading to Discontinuation7%Not specifiedNot specified

Experimental Protocols

Protocol 1: Prospective Randomized Controlled Trial for Empiric Treatment of Febrile Neutropenia

This protocol is based on a study comparing ceftolozane/tazobactam to standard of care in high-risk patients with hematological malignancies and febrile neutropenia.[1][2][9]

1. Patient Population:

  • Adult patients with hematological malignancies.

  • Presenting with febrile neutropenia (fever >38.3°C or >38.0°C for over an hour, and absolute neutrophil count <0.5 x 10⁹ cells/L).[5]

  • High-risk for complications.

2. Study Design:

  • Prospective, randomized, open-label, comparative study.

  • Intervention Arm: Intravenous (IV) ceftolozane/tazobactam (e.g., 3g every 8 hours).[10]

  • Control Arm (Standard of Care): Investigator's choice of IV cefepime, piperacillin/tazobactam, or meropenem.[1][9]

  • Both arms receive concomitant Gram-positive coverage (e.g., vancomycin or linezolid).

3. Treatment and Assessments:

  • Study drugs administered for a minimum of 72 hours.

  • Daily clinical assessments for signs and symptoms of infection.

  • Blood cultures and other relevant microbiological samples collected at baseline.

  • Primary Endpoint: Favorable clinical response at the end of IV therapy (EOIV). This is a composite measure including resolution of fever, improvement in clinical signs of infection, and no requirement for additional or alternative antibiotics against Gram-negative bacteria.[10]

  • Secondary Endpoints:

    • Favorable clinical response at Test of Cure (TOC; e.g., days 21-28) and Late Follow-up (LFU; e.g., days 35-42).[1][9]

    • Microbiological eradication in patients with documented infections.

    • Incidence of adverse events and serious adverse events.

    • Overall mortality.

4. Dosing in Renal Impairment:

  • Creatinine Clearance (CrCl) 30-50 mL/min: 1.5g every 8 hours.[10]

  • CrCl 15-29 mL/min: 750mg every 8 hours.[10]

  • Patients on hemodialysis: 2.25g loading dose followed by 450mg every 8 hours.[10]

Protocol 2: In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol describes an in vitro model to study the pharmacodynamics of ceftolozane/tazobactam, which is crucial for dose optimization.

1. Model Setup:

  • A one-compartment in vitro pharmacokinetic model (e.g., a fermentation system) is used.

  • The model simulates the free-drug concentrations of ceftolozane and tazobactam in human plasma over an 8-hour dosing interval.[11]

2. Bacterial Strains:

  • Clinically relevant strains of P. aeruginosa and ESBL-producing Enterobacterales are used.

  • Minimum Inhibitory Concentrations (MICs) of ceftolozane/tazobactam for each strain are determined using standard methods (e.g., broth microdilution).

3. Simulation Parameters:

  • The model simulates human pharmacokinetics of ceftolozane (half-life ~3 hours) and tazobactam (half-life ~1 hour).[8][12]

  • Different dosing regimens can be simulated to achieve a range of pharmacodynamic targets.

4. Key Pharmacodynamic Index:

  • The primary PK/PD index for β-lactams is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[8]

  • Data from neutropenic mouse thigh infection models suggest a %fT>MIC of 26-35% is required for a 1-log bacterial kill.[8][11]

5. Experimental Procedure:

  • The model is inoculated with a standard bacterial suspension (e.g., 10⁶ CFU/mL).

  • Ceftolozane and tazobactam are administered to the model to simulate the desired pharmacokinetic profile.

  • Samples are collected at various time points over 72 hours to determine bacterial counts.

6. Outcome Measures:

  • The primary outcome is the change in bacterial density (log₁₀ CFU/mL) over time.

  • The %fT>MIC required for bacteriostasis (no change in bacterial count) and for 1-log and 2-log reductions in bacterial count is determined.[11]

Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_outcomes Primary & Secondary Outcomes p Patient with Hematological Malignancy and Febrile Neutropenia i Inclusion/Exclusion Criteria Met p->i c Informed Consent Obtained i->c r Randomization c->r ct Ceftolozane/Tazobactam + Gram-Positive Coverage r->ct soc Standard of Care (SOC) + Gram-Positive Coverage r->soc eoiv End of IV Therapy (EOIV) Assessment ct->eoiv soc->eoiv toc Test of Cure (TOC) (Days 21-28) eoiv->toc lfu Late Follow-up (LFU) (Days 35-42) toc->lfu outcomes Clinical Response Microbiological Eradication Safety & Mortality lfu->outcomes

Caption: Workflow of a randomized clinical trial for febrile neutropenia treatment.

PKPD_Workflow cluster_setup Model & Strain Preparation cluster_simulation Pharmacokinetic Simulation cluster_sampling Data Collection cluster_analysis Analysis model In Vitro PK Model Setup mic Determine MIC of Bacterial Strains inoculate Inoculate Model with Bacteria dose Simulate Human Dosing of Ceftolozane/Tazobactam inoculate->dose sample Collect Samples Over 72 Hours dose->sample count Determine Bacterial Counts (CFU/mL) sample->count pd_index Calculate %fT>MIC count->pd_index correlation Correlate %fT>MIC with Bacterial Killing pd_index->correlation

Caption: Workflow for an in vitro PK/PD model of ceftolozane/tazobactam.

Conclusion

Ceftolozane/tazobactam represents a valuable therapeutic option for the treatment of infections in neutropenic patients, particularly in the context of suspected or confirmed MDR Gram-negative pathogens. Clinical data suggest it is safe and effective, with outcomes superior to standard of care in some measures for the empiric treatment of febrile neutropenia in patients with hematological malignancies.[1][9] The provided protocols for clinical trials and in vitro studies offer a framework for further research and development in this critical area. Ongoing clinical trials will continue to refine the role of ceftolozane/tazobactam as a carbapenem-sparing strategy in this vulnerable patient population.[13][14]

References

Troubleshooting & Optimization

Ceftolozane Sulfate Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ceftolozane sulfate in aqueous solutions. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its aqueous solutions?

A1: this compound as a dry powder is known to be hygroscopic and sensitive to both light and temperature. For optimal long-term storage, it is recommended to keep the powder in a sealed container protected from light at temperatures between 2°C and 8°C.[1] Stock solutions of this compound should be prepared and stored frozen to maintain stability. For extended long-term stability, it is best to store stock solutions at -80°C for periods up to 6 months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What are the primary factors that lead to the degradation of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] The molecule contains a β-lactam ring, which is susceptible to hydrolysis, leading to the opening of the ring and loss of antibacterial activity. This degradation is accelerated at non-optimal pH values and elevated temperatures.

Q3: My this compound solution has turned a slight yellow color. Is it still usable?

A3: Solutions of this compound for infusion are typically clear and colorless to slightly yellow. A minor color change to yellow does not necessarily indicate a significant loss of potency.[1] However, any pronounced color change or the formation of particulate matter is a cause for concern, and such solutions should be discarded.[1]

Q4: Is this compound compatible with common intravenous (IV) diluents?

A4: Yes, this compound is compatible with commonly used IV diluents. Studies have shown that ceftolozane, in combination with tazobactam, is stable in 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W) for at least 24 hours at room temperature.[1]

Q5: What are the known degradation pathways for this compound?

A5: The principal degradation pathway for ceftolozane and other cephalosporins in aqueous solution is the hydrolysis of the four-membered β-lactam ring. This process renders the molecule inactive against its bacterial targets. The rate of this hydrolysis is significantly influenced by the pH of the solution. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are employed to identify potential degradation products and establish the intrinsic stability of the molecule.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Chromatographic Peak Shape (Tailing, Fronting) in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase.

    • Troubleshooting Step: Ensure the mobile phase pH is optimized and consistently prepared. For reversed-phase HPLC of ceftolozane, a slightly acidic mobile phase (e.g., pH 3.0) often provides good peak shape.[2]

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Step: Dilute the sample and reinject. If peak shape improves, column overload was the likely issue.

  • Possible Cause 3: Secondary Interactions with the Column: Active sites on the silica backbone of the column can interact with the analyte, causing peak tailing.

    • Troubleshooting Step: Use a high-quality, end-capped column. Adding a small amount of a competing amine to the mobile phase can sometimes mitigate this issue. Ensure the column is properly conditioned and has not exceeded its lifetime.

  • Possible Cause 4: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Troubleshooting Step: Minimize the length and internal diameter of all connecting tubing.

Issue 2: Unexpectedly Low Bioassay Activity or Potency Measurement
  • Possible Cause 1: Degradation due to Improper Storage or Handling: this compound is susceptible to degradation if not stored under recommended conditions.

    • Troubleshooting Step: Review the storage history of both the powder and the prepared solutions. Ensure they have been protected from light and stored at the correct temperatures.[1] Prepare fresh solutions from a new lot of this compound powder and re-assay.

  • Possible Cause 2: Incorrect pH of the Assay Medium: The stability of ceftolozane is pH-dependent. If the experimental buffer or medium is outside the optimal pH range, degradation can occur during the assay itself.

    • Troubleshooting Step: Measure and verify the pH of all buffers and media used in the experiment. Adjust as necessary to ensure they are within a pH range where ceftolozane is stable for the duration of the experiment.

  • Possible Cause 3: Incompatibility with Other Components in the Solution: Ceftolozane may be incompatible with certain chemicals.

    • Troubleshooting Step: Review all components of the experimental solution for known incompatibilities. Ceftolozane is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]

Data Presentation

Table 1: Stability of Ceftolozane/Tazobactam in Various Infusion Fluids and Containers

Concentration (Ceftolozane/Tazobactam)Infusion FluidContainerStorage ConditionDurationRemaining Ceftolozane (%)Reference
10 mg/mL / 5 mg/mL0.9% NaClPolypropylene Syringes20-25°C (Room Temp)48 hours> 90%[3]
10 mg/mL / 5 mg/mL5% Dextrose (D5W)Polypropylene Syringes20-25°C (Room Temp)48 hours> 90%[3]
25 mg/mL / 12.5 mg/mL0.9% NaClElastomeric Devices37°C24 hours91%[3]
25 mg/mL / 12.5 mg/mL5% Dextrose (D5W)Elastomeric Devices37°C24 hours89%[3]
5 mg/mL & 20 mg/mL0.9% NaClElastomeric Devices32°C18 hours< 95%[4]
5 mg/mL & 20 mg/mL0.9% NaClElastomeric Devices2-8°C8 daysStable[4]

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature or 50-60°CTo investigate degradation in acidic environments and identify acid-catalyzed degradation products.[5]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature or 50-60°CTo investigate degradation in alkaline environments and identify base-catalyzed degradation products.[5]
Oxidation 3% to 30% H₂O₂, Room TemperatureTo identify degradation products formed through oxidative pathways.
Thermal Degradation 40°C to 80°C (Dry Heat or in Solution)To assess the impact of heat on stability and identify thermally induced degradation products.[3]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)To evaluate light sensitivity and identify photodegradation products.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte and any more hydrophobic degradation products. An example could be: 0-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.[6]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

    • For stability samples, dilute an aliquot of the stressed solution with the diluent to fall within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution multiple times (e.g., n=5) and verify that the relative standard deviation (RSD) of the peak area and retention time are within acceptable limits (e.g., <2%).

    • The tailing factor for the ceftolozane peak should be ≤ 2.0.

    • The resolution between ceftolozane and its nearest eluting degradation product should be ≥ 2.0.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an appropriate amount of 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at room temperature for a specified time. Neutralize with an appropriate amount of 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the stock solution at 80°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light in a photostability chamber for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (as described in Protocol 1). Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products. For structural elucidation of unknown degradation products, LC-MS/MS analysis is recommended.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Ceftolozane Sulfate Stock Solution prep_stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_stock->prep_stress prep_control Prepare Unstressed Control Sample prep_stock->prep_control hplc_analysis HPLC Analysis (Stability-Indicating Method) prep_stress->hplc_analysis prep_control->hplc_analysis pda_check Peak Purity Check (PDA Detector) hplc_analysis->pda_check lcms_analysis LC-MS/MS Analysis (for structural elucidation) pda_check->lcms_analysis If unknown peaks quantify Quantify Degradation (%) pda_check->quantify identify Identify Degradation Products lcms_analysis->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_stress Stress Conditions Ceftolozane This compound (Active) Degradation_Product Inactive Degradation Product (β-Lactam Ring Opened) Ceftolozane->Degradation_Product Hydrolysis Acid Acidic pH Acid->Degradation_Product Base Alkaline pH Base->Degradation_Product Heat Heat Heat->Degradation_Product Light Light Oxidant Oxidizing Agent hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Peak Shape (Tailing/Fronting) Cause1 Incorrect Mobile Phase pH Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Secondary Column Interactions Problem->Cause3 Cause4 Extra-column Volume Problem->Cause4 Solution1 Optimize and Verify Mobile Phase pH Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Use High-Quality Column /Modify Mobile Phase Cause3->Solution3 Solution4 Minimize Tubing Length/Diameter Cause4->Solution4 Result Improved Peak Shape Solution1->Result Check for Improvement Solution2->Result Solution3->Result Solution4->Result

References

Technical Support Center: Optimizing Ceftolozane Sulfate Dosage in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical evaluation of Ceftolozane sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dosing regimens and troubleshooting common issues encountered during in vivo infection model studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that predicts the efficacy of Ceftolozane?

A1: The primary PK/PD index that correlates with the efficacy of Ceftolozane is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1][2]

Q2: What are the typical %fT>MIC targets for Ceftolozane in preclinical models?

A2: The %fT>MIC targets can vary depending on the pathogen and the desired level of bacterial reduction. For Pseudomonas aeruginosa and Enterobacteriaceae, a %fT>MIC of 24-32% is generally required for bacteriostasis (no change in bacterial load), while a 1-log reduction in bacterial count often requires a %fT>MIC of 31-35%.[2] More aggressive targets, such as 100% fT>MIC, may be explored for severe infections.[3]

Q3: How should this compound be prepared for in vivo administration?

A3: this compound should be reconstituted in a suitable sterile vehicle. For subcutaneous or intravenous administration in mice, it can be dissolved in sterile water for injection or 0.9% saline. The stability of the reconstituted solution should be considered; it is generally stable for 24 hours at room temperature or for 7 days when refrigerated.[4] A common solvent system for in vivo studies is 10% DMSO in 90% saline containing 20% SBE-β-CD.[5]

Q4: Is tazobactam always necessary when studying Ceftolozane in preclinical models?

A4: The addition of tazobactam is crucial when studying Ceftolozane's efficacy against bacteria that produce extended-spectrum β-lactamases (ESBLs).[6] Tazobactam protects Ceftolozane from degradation by these enzymes. Against non-ESBL-producing P. aeruginosa, Ceftolozane alone may be sufficient.

Q5: What are the most common preclinical infection models used to evaluate Ceftolozane?

A5: The most frequently used models are the neutropenic mouse thigh infection model and the murine pneumonia model.[7][8][9] The neutropenic thigh model is highly standardized and allows for the determination of PK/PD parameters in the absence of a significant immune response.[9][10] The pneumonia model mimics a clinically relevant infection site.[8][11]

Troubleshooting Guides

Issue 1: High Variability in Bacterial Counts in Control Animals

Possible Cause:

  • Inconsistent Inoculum Preparation: Variation in the concentration of the bacterial suspension injected.

  • Improper Injection Technique: Inconsistent delivery of the inoculum to the target site (e.g., intramuscular vs. subcutaneous in the thigh model).

  • Animal Health Status: Underlying health issues in some animals affecting their susceptibility to infection.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure thorough mixing of the bacterial culture before dilution. Verify the final inoculum concentration by plating serial dilutions.

  • Refine Injection Technique: Use consistent needle size and injection depth. Ensure all personnel are trained on the specific injection procedure.

  • Animal Acclimatization and Health Checks: Allow animals to acclimatize to the facility for a sufficient period before the experiment. Perform daily health checks and exclude any animals showing signs of illness prior to infection.

Issue 2: Unexpected Lack of Efficacy with Ceftolozane Treatment

Possible Cause:

  • Incorrect Dosing: Errors in dose calculation, preparation, or administration.

  • Suboptimal PK/PD Target Attainment: The dosing regimen may not be achieving the required %fT>MIC for the specific pathogen and its MIC.

  • Drug Instability: Degradation of this compound due to improper storage or handling of the reconstituted solution.

  • Resistant Subpopulations: The bacterial inoculum may contain a subpopulation of resistant mutants.[12][13]

Troubleshooting Steps:

  • Verify Dosing Calculations and Procedures: Double-check all calculations for dose preparation. Observe the administration process to ensure accuracy.

  • Perform Pharmacokinetic Studies: If possible, conduct pilot PK studies in uninfected animals to determine the plasma concentration-time profile of your Ceftolozane regimen and calculate the actual %fT>MIC.

  • Confirm MIC of the Infecting Strain: Re-test the MIC of the bacterial strain used for the infection to ensure it has not changed.

  • Check for Drug Stability: Prepare fresh solutions for each experiment. Adhere to recommended storage conditions and durations for reconstituted Ceftolozane.[4][14]

  • Assess for Resistance Development: Plate thigh or lung homogenates from treated animals on agar containing Ceftolozane to screen for the emergence of resistant colonies.

Issue 3: Ceftolozane/Tazobactam Solution Appears Cloudy or Precipitated

Possible Cause:

  • Low Solubility: this compound has finite solubility, which can be affected by the solvent, pH, and temperature.

  • Improper Reconstitution: The compound may not have been fully dissolved during preparation.

Troubleshooting Steps:

  • Follow Recommended Solubility Guidelines: Use the appropriate solvent and concentration as specified in the product data sheet. Gentle warming and vortexing may aid dissolution.[5]

  • Prepare Fresh Solutions: Do not use solutions that have precipitated. Prepare a fresh solution, ensuring the compound is completely dissolved before administration.

  • Consider Alternative Formulations: If solubility issues persist, explore alternative vehicle formulations, such as those containing cyclodextrins, which can enhance solubility.[5]

Data Presentation

Table 1: Ceftolozane Pharmacokinetic/Pharmacodynamic Targets in Murine Infection Models

PathogenInfection ModelEndpointRequired %fT>MIC (mean ± SD)Reference
Enterobacteriaceae (wild-type)Neutropenic ThighStasis26.3% ± 2.1%[2]
Enterobacteriaceae (wild-type)Neutropenic Thigh1-log kill31.6% ± 1.6%[2]
Enterobacteriaceae (ESBLs)Neutropenic ThighStasis31.1% ± 4.9%[2]
Enterobacteriaceae (ESBLs)Neutropenic Thigh1-log kill34.8% ± 4.4%[2]
Pseudomonas aeruginosaNeutropenic ThighStasis24.0% ± 3.3%[2]
Pseudomonas aeruginosaNeutropenic Thigh1-log kill31.5% ± 3.9%[2]
Pseudomonas aeruginosaNosocomial PneumoniaBacteriostasis24.8%[15]
Pseudomonas aeruginosaNosocomial Pneumonia1-log kill32.2%[15]

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model

1. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (IP) to 6-week-old female ICR/Swiss mice (23-27 g).[7]

  • A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[7][10]

  • This typically results in neutrophil counts below 100/mm³.[7]

2. Inoculum Preparation:

  • Grow the bacterial strain (e.g., P. aeruginosa) to mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Wash the bacterial cells by centrifugation and resuspend in sterile saline to a concentration of approximately 10⁶-10⁷ CFU/mL.

  • Verify the final concentration by plating serial dilutions on appropriate agar plates.

3. Infection:

  • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each neutropenic mouse.[1] This should result in a starting bacterial load of approximately 10⁵-10⁶ CFU/thigh.[1][7]

4. Drug Administration:

  • Prepare this compound (with or without tazobactam) in a sterile vehicle.

  • Administer the drug at predetermined doses and schedules (e.g., subcutaneously every 3, 6, or 12 hours) for 24 hours.[7]

5. Determination of Bacterial Burden:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the thighs and homogenize them in a known volume of sterile saline (e.g., 3 mL).[10]

  • Prepare serial ten-fold dilutions of the thigh homogenates and plate 0.1 mL of each dilution onto agar plates in duplicate.[10]

  • Incubate the plates overnight at 37°C and enumerate the colonies to determine the CFU/thigh.

Protocol 2: Murine Pneumonia Model

1. Animal and Pathogen Selection:

  • Use an appropriate mouse strain, such as CD1 outbred mice.[16]

  • Select a relevant bacterial strain, for example, a clinical isolate of P. aeruginosa.

2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in Protocol 1, adjusting the final concentration as needed for the desired infection severity.

3. Infection:

  • Anesthetize the mice.

  • Instill a specific volume of the bacterial suspension (e.g., 50 µL) intranasally.

4. Drug Administration:

  • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

  • Administer the drug via a clinically relevant route, such as subcutaneous or intravenous injection.

5. Assessment of Efficacy:

  • At the end of the treatment period (e.g., 24 or 48 hours), euthanize the mice.

  • Aseptically remove the lungs and homogenize them in a known volume of sterile saline.

  • Perform quantitative bacteriology on the lung homogenates as described for the thigh model to determine the CFU/lung.

Mandatory Visualization

Experimental_Workflow_Neutropenic_Thigh_Model cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Infect Thigh Muscle (IM Injection) Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Infect_Thigh Initiate_Treatment Initiate Ceftolozane Sulfate Treatment Infect_Thigh->Initiate_Treatment Euthanize_Mice Euthanize Mice (24h post-treatment) Initiate_Treatment->Euthanize_Mice Homogenize_Thigh Homogenize Thigh Tissue Euthanize_Mice->Homogenize_Thigh Quantitative_Culture Quantitative Culture (CFU/thigh) Homogenize_Thigh->Quantitative_Culture Analyze_Data Analyze Data (Log10 CFU Reduction) Quantitative_Culture->Analyze_Data

Caption: Workflow for Ceftolozane efficacy testing in the neutropenic mouse thigh infection model.

PKPD_Relationship_Ceftolozane cluster_pk Pharmacokinetics (PK) cluster_outcome Outcome Dose Ceftolozane Dose Regimen Concentration Free Drug Concentration in Plasma Dose->Concentration fT_MIC %fT > MIC Concentration->fT_MIC MIC Pathogen MIC MIC->fT_MIC Efficacy Antibacterial Efficacy (e.g., Log10 CFU Reduction) fT_MIC->Efficacy

Caption: Relationship between Ceftolozane PK/PD parameters and antibacterial efficacy.

Caption: Troubleshooting workflow for unexpected lack of Ceftolozane efficacy in vivo.

References

Technical Support Center: Overcoming Ceftolozane/Tazobactam Resistance in P. aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of ceftolozane/tazobactam (C/T) resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Identifying Resistance Mechanisms

Question 1: My P. aeruginosa isolate shows a high C/T MIC (>4/4 µg/mL). What is the most common mechanism of resistance I should investigate first?

Answer: The most frequently reported cause of ceftolozane/tazobactam resistance in P. aeruginosa is the modification of the chromosomal AmpC β-lactamase.[1][2] This can involve two primary changes that often occur in concert:

  • AmpC Overexpression (Hyperproduction): Mutations in regulatory genes (like ampR, ampD, dacB) lead to derepression and increased production of the AmpC enzyme.[3][4][5]

  • Structural Modifications of AmpC: Amino acid substitutions or deletions within the AmpC protein can increase its hydrolytic efficiency against ceftolozane.[1][3][6]

Therefore, your initial investigation should focus on characterizing the ampC gene and its expression levels.

Question 2: How can I determine if my C/T-resistant isolate is overexpressing AmpC?

Answer: You can use a combination of phenotypic and genotypic methods.

  • Phenotypic Confirmation: A cloxacillin inhibition test can indicate AmpC overproduction.[6] This is typically done by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam like ceftazidime or imipenem with and without a fixed concentration of cloxacillin (an AmpC inhibitor). A significant reduction (e.g., a ≥2-fold dilution) in the MIC in the presence of cloxacillin suggests AmpC hyperproduction.[7]

  • Gene Expression Analysis (qRT-PCR): Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring ampC transcript levels.[8][9] By comparing the ampC expression in your resistant isolate to a susceptible, wild-type control strain (e.g., PAO1), you can quantify the degree of overexpression.

Question 3: My isolate overexpresses AmpC, but the C/T MIC is only moderately elevated (e.g., 8/4 to 16/4 µg/mL). What else could be contributing to resistance?

Answer: While ceftolozane is more stable against AmpC than other cephalosporins, high levels of the enzyme can overcome this stability.[3][10] However, moderate resistance often involves a combination of mechanisms. In addition to AmpC hyperproduction, you should investigate:

  • Structural mutations in AmpC: Sequence the ampC gene. Specific mutations (e.g., E247K, G183D, T96I) are known to enhance ceftolozane hydrolysis.[1][6][11][12]

  • Efflux Pump Upregulation: While ceftolozane is generally a poor substrate for efflux pumps like MexAB-OprM, mutations in other systems, such as MexCD-OprJ, can contribute to resistance.[13]

  • Acquired β-lactamases: The presence of extended-spectrum β-lactamases (ESBLs) or carbapenemases can also lead to C/T resistance.[10]

Question 4: My C/T susceptibility tests (e.g., disk diffusion, Etest) are giving results that are inconsistent with my broth microdilution (BMD) results. What could be the issue?

Answer: Accurate susceptibility testing for C/T can be challenging, especially for isolates with MICs near the clinical breakpoint.[14] Studies have shown that manual methods like disk diffusion and gradient strips can have lower categorical agreement compared to the reference BMD method, particularly for pan-β-lactam-resistant isolates.[14][15]

Troubleshooting Steps:

  • Confirm with Broth Microdilution (BMD): BMD is the recommended reference method for C/T susceptibility testing.[14]

  • Use Current Breakpoints: Ensure you are using the latest clinical breakpoints from CLSI or EUCAST, as these are periodically updated.[14][16][17] The CLSI breakpoint for C/T susceptibility in P. aeruginosa is ≤4/4 µg/mL.[16]

  • Quality Control: Always run a quality control strain, such as P. aeruginosa ATCC 27853, with each batch of tests to ensure the accuracy of your materials and methods.[14]

Category 2: Experimental Protocols & Workflows

Question 5: Can you provide a detailed protocol for quantifying ampC gene expression using qRT-PCR?

Answer: Yes, here is a standard protocol for determining the relative expression of the ampC gene in your test isolate compared to a susceptible reference strain (e.g., PAO1).

Experimental Protocol: ampC Expression by qRT-PCR

  • Bacterial Culture:

    • Grow your test isolate and the reference strain (e.g., PAO1) overnight in a suitable broth (e.g., Luria-Bertani) at 37°C with shaking.

    • Subculture the strains into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). This phase represents active bacterial growth and gene expression.

  • RNA Extraction:

    • Harvest approximately 1x10⁹ bacterial cells by centrifugation.

    • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent transcript degradation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for purity by assessing the A260/A280 ratio (should be ~2.0).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

    • Use validated primers for the ampC gene and a housekeeping gene (e.g., rpoD, clpX) for normalization.[18]

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ampC and the housekeeping gene for both your test isolate and the reference strain.

    • Calculate the relative expression of ampC using the ΔΔCt method. The result will show the fold-change in ampC expression in your resistant isolate relative to the susceptible control.

Question 6: What is a reliable method for assessing efflux pump activity phenotypically?

Answer: A common and effective method is the ethidium bromide (EtBr) agar cartwheel method.[19][20] This assay qualitatively assesses the ability of an isolate to efflux EtBr, a known substrate of many RND-type efflux pumps in P. aeruginosa.

Experimental Protocol: Ethidium Bromide Cartwheel Assay

  • Prepare Plates: Prepare Mueller-Hinton agar plates containing increasing concentrations of EtBr (e.g., 0 mg/L, 0.5 mg/L, 1.0 mg/L, 1.5 mg/L, 2.0 mg/L).[19]

  • Inoculate: Prepare a bacterial suspension of your test isolate and a control strain (e.g., a known efflux-hyperproducer or a susceptible strain) adjusted to a 0.5 McFarland turbidity standard.

  • Streak: Using a sterile swab, streak the bacterial suspensions from the center of the plate to the edge in a radial "cartwheel" pattern.

  • Incubate: Incubate the plates at 37°C for 16-24 hours.

  • Visualize: View the plates under UV transillumination.

  • Interpret: Isolates with active efflux pumps will be able to grow at higher concentrations of EtBr and will show less fluorescence (as the EtBr is pumped out). A strain with high efflux activity will grow on plates with higher EtBr concentrations compared to a susceptible control.[19]

Data Presentation

Table 1: Impact of Resistance Mechanisms on Ceftolozane/Tazobactam MICs

This table summarizes typical MIC changes associated with different resistance mechanisms. Actual values can vary between strains.

MechanismExample Mutation(s)Typical C/T MIC (µg/mL)Typical Comparator MIC ChangesReference(s)
Baseline (Susceptible) Wild-Type PAO10.5/4-[3]
AmpC Overexpression ampR (G154R), dacB mutations4/4 - 8/4Increased resistance to ceftazidime, piperacillin-tazobactam[1][3]
AmpC Structural Change E247K, G183D, Δ(G229-E247)32/4 - >128/4Increased resistance to ceftazidime/avibactam; may restore susceptibility to imipenem, piperacillin/tazobactam[1][5][6][12]
Efflux Pump Upregulation nfxB mutation (MexCD-OprJ)16/4 - 32/4Increased resistance to fluoroquinolones[13]
PBP3 Mutation R504C in ftsI>32/4Cross-resistance to ceftazidime/avibactam and imipenem/relebactam[21]
Acquired Carbapenemase blaVIM, blaIMP, blaNDM>256/4High-level resistance to all β-lactams, including carbapenems[22]

Visualizations: Pathways & Workflows

Resistance_Investigation_Workflow Start Clinical Isolate C/T MIC > 4/4 µg/mL Check_Carbapenemase Screen for Carbapenemases (e.g., PCR, Immunoassay) Start->Check_Carbapenemase Carbapenemase_Pos Carbapenemase-mediated Resistance Check_Carbapenemase->Carbapenemase_Pos Positive Carbapenemase_Neg Carbapenemase Negative Check_Carbapenemase->Carbapenemase_Neg Negative Assess_AmpC Assess AmpC 1. qRT-PCR for ampC expression 2. Cloxacillin inhibition test Carbapenemase_Neg->Assess_AmpC AmpC_Overexpressed AmpC Overexpression Detected? Assess_AmpC->AmpC_Overexpressed Sequence_AmpC Sequence ampC Gene AmpC_Overexpressed->Sequence_AmpC Yes Assess_Efflux Assess Efflux Pumps 1. qRT-PCR (e.g., mexB, mexD) 2. EtBr accumulation assay AmpC_Overexpressed->Assess_Efflux No AmpC_Mutation Structural AmpC Mutation? Sequence_AmpC->AmpC_Mutation Conclusion_AmpC_Struct Resistance likely due to Structural AmpC Variant (± Overexpression) AmpC_Mutation->Conclusion_AmpC_Struct Yes Conclusion_AmpC_OE Resistance likely due to AmpC Overexpression AmpC_Mutation->Conclusion_AmpC_OE No Efflux_Upregulated Efflux Upregulation Detected? Assess_Efflux->Efflux_Upregulated Sequence_Targets Sequence Other Targets (e.g., ftsI for PBP3) Efflux_Upregulated->Sequence_Targets No Conclusion_Efflux Resistance likely due to Efflux Pump Upregulation Efflux_Upregulated->Conclusion_Efflux Yes Conclusion_Other Resistance likely due to Target Site Mutation (PBP3) Sequence_Targets->Conclusion_Other

Caption: Workflow for Investigating C/T Resistance in P. aeruginosa.

AmpC_Regulation_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_gene DNA PGN_Fragments Peptidoglycan Fragments (muropeptides) AmpG AmpG Permease PGN_Fragments->AmpG Transport AmpD AmpD Amidase AmpG->AmpD PBP4 PBP4 (DacB) PBP4->PGN_Fragments Leads to accumulation of mut_dacB Mutation in dacB (PBP4) -> AmpC Overexpression NagZ NagZ AmpD->NagZ Cleavage mut_ampD Mutation in ampD -> AmpC Overexpression UDP_MurNAc UDP-MurNAc pentapeptide NagZ->UDP_MurNAc Generates AmpR AmpR (Inactive) UDP_MurNAc->AmpR Binds to, prevents activation AmpR_Active AmpR (Active) UDP_MurNAc->AmpR_Active Accumulation leads to activation of ampC_gene ampC gene AmpR->ampC_gene Represses (Basal State) AmpR_Active->ampC_gene Activates Transcription AmpC_Protein AmpC β-lactamase ampC_gene->AmpC_Protein Expression BetaLactam β-Lactam Antibiotic (e.g., Imipenem) BetaLactam->PBP4 Inhibits

Caption: Simplified AmpC Regulation Pathway in P. aeruginosa.

References

Technical Support Center: The Impact of pH on Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and experimental protocols regarding the influence of pH on the stability and antimicrobial activity of Ceftolozane sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: The optimal pH for this compound stability is in the range of 5 to 7.[1] The commercial formulation of ceftolozane/tazobactam (Zerbaxa) is reconstituted and adjusted to a pH of approximately 6, utilizing L-arginine for pH adjustment and citric acid as a buffering agent.[2][3]

Q2: How does an acidic pH affect the antimicrobial activity of this compound?

A2: An acidic environment significantly reduces the antimicrobial activity of this compound.[4][5] Studies conducted in human urine have shown that the median Minimum Inhibitory Concentrations (MICs) for bacteria such as E. coli, K. pneumoniae, and P. mirabilis can be up to 8-fold higher at pH 5 compared to pH 7.[4] This decrease in potency means that higher concentrations of the drug are required to inhibit bacterial growth at a lower pH.

Q3: Does acidic pH impact the chemical stability of this compound?

A3: While acidic pH negatively impacts biological activity, its effect on chemical stability is less pronounced. One study using HPLC analysis concluded that the stability of ceftolozane/tazobactam was not significantly impacted by low pH in urine.[4][5] However, it is generally noted that this compound is incompatible with strong acids and alkalis, and significant degradation can occur under thermal stress, which may be exacerbated by non-optimal pH conditions.[2][6]

Q4: My in vitro experiment is showing lower-than-expected activity for this compound. Could pH be the cause?

A4: Yes, the pH of your experimental media is a critical factor. If the pH of your medium is acidic (below 6), you may observe a significant decrease in the apparent activity of the antibiotic.[4][5] It is crucial to measure and verify the pH of your experimental setup. See the troubleshooting guide below for a systematic approach to diagnosing this issue.

Q5: What are the key physicochemical properties of this compound that are relevant to its use in experiments?

A5: this compound is a white to off-white hygroscopic powder that is freely soluble in water.[2][7][8] An aqueous solution of the drug substance is inherently acidic; for instance, a 20 mg/mL solution has a pH of approximately 1.92.[7][8] It has three pKa values: 1.9, 3.2, and 9.3, which correspond to the different ionizable groups in its molecular structure.[2][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
AppearanceWhite to off-white hygroscopic powder[2][7][8]
Solubility in WaterFreely soluble[7][8]
pH of 20 mg/mL Solution~1.92[7][8]
pKa Values1.9, 3.2, 9.3[2][7]
Recommended Stability pH5.0 - 7.0[1]
Formulation pH~6.0[2]

Table 2: Impact of pH on Ceftolozane/Tazobactam Activity (MIC in Human Urine)

OrganismMedian MIC at pH 7 (µg/mL)Median MIC at pH 5 (µg/mL)Fold Increase in MICSource(s)
Escherichia coliVaries by strainUp to 8-fold higher than at pH 7~8[4]
Klebsiella pneumoniaeVaries by strainUp to 8-fold higher than at pH 7~8[4]
Proteus mirabilisVaries by strainUp to 8-fold higher than at pH 7~8[4]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the impact of pH on the antimicrobial activity of this compound.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium. Divide the medium into separate sterile containers.

  • pH Adjustment: Adjust the pH of the media aliquots to the desired levels (e.g., 5.0, 6.0, 7.0) using sterile HCl or NaOH. Carefully monitor with a calibrated pH meter. Filter-sterilize the pH-adjusted media to ensure sterility.

  • Antibiotic Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO or sterile deionized water.[8]

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in 96-well microtiter plates for each pH-adjusted medium.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the diluted bacterial inoculum to each well of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC for each pH value and compare the results.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol describes a method to evaluate the chemical stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 4, 5, 6, 7, 8). Common buffer systems include phosphate and citrate.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to prepare the test samples.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each sample using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration (100% reference). A C18 column is typically used, with a mobile phase often consisting of a phosphate buffer and acetonitrile.[9]

  • Incubation: Store the remaining samples in tightly sealed vials under controlled temperature conditions (e.g., 25°C or 37°C). Protect from light.[6]

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the withdrawn samples by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

TroubleshootingWorkflow Start Start: Unexpectedly Low Antimicrobial Activity CheckMedia Step 1: Verify pH of Experimental Media Start->CheckMedia IsCorrect Is pH within optimal range (6-7)? CheckMedia->IsCorrect AdjustpH Action: Adjust media pH and repeat experiment IsCorrect->AdjustpH No CheckStorage Step 2: Review Storage of Stock Solutions & Powder IsCorrect->CheckStorage Yes End End: Problem Resolved AdjustpH->End IsStoredCorrectly Stored correctly? (Temp, Light, Moisture) CheckStorage->IsStoredCorrectly PrepareFresh Action: Prepare fresh stock solutions from new vial IsStoredCorrectly->PrepareFresh No OtherFactors Investigate Other Factors: - Contamination - Reagent Purity - Bacterial Strain Resistance IsStoredCorrectly->OtherFactors Yes PrepareFresh->End

Caption: Troubleshooting guide for suboptimal this compound activity.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Media Prepare Growth Medium AdjustpH Adjust Medium to Target pH Values (5, 6, 7) Media->AdjustpH SerialDilute Perform Serial Dilutions in pH-Adjusted Media AdjustpH->SerialDilute PrepAntibiotic Prepare Ceftolozane Sulfate Stock Solution PrepAntibiotic->SerialDilute PrepInoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plates with Bacteria PrepInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate Plates (37°C, 16-20h) Inoculate->Incubate ReadMIC Read and Record MIC for each pH Condition Incubate->ReadMIC Compare Compare MIC Values to Determine pH Impact ReadMIC->Compare

Caption: Experimental workflow for pH-dependent MIC testing.

pH_Impact cluster_low Acidic pH (< 6) cluster_optimal Optimal pH (6-7) cluster_high Alkaline pH (> 7) pH_Value pH Value Low_Stability Chemical Stability: Largely Unaffected pH_Value->Low_Stability Lowers pH Low_Activity Biological Activity: Significantly Decreased (Higher MIC) pH_Value->Low_Activity Lowers pH Optimal_Stability Chemical Stability: Maximal pH_Value->Optimal_Stability Optimizes pH Optimal_Activity Biological Activity: Maximal (Lower MIC) pH_Value->Optimal_Activity Optimizes pH High_Stability Chemical Stability: Potential Degradation pH_Value->High_Stability Increases pH High_Activity Biological Activity: Not Well Characterized pH_Value->High_Activity Increases pH

Caption: Relationship between pH, Ceftolozane stability, and activity.

References

Troubleshooting poor solubility of Ceftolozane sulfate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Ceftolozane sulfate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer?

A1: Several factors can contribute to poor solubility. This compound is a hygroscopic powder and its dissolution is highly dependent on pH.[1] An unbuffered aqueous solution of this compound is highly acidic (pH ≈ 1.92 for a 20 mg/mL solution), which may not be optimal for solubility or for your experimental system.[1][2][3] When this acidic solution is added to a buffer with a different pH, it can cause the compound to precipitate.

Troubleshooting steps:

  • Verify the pH: Check the pH of your final solution. The pKa values of this compound are 1.9, 3.2, and 9.3, meaning its charge state and solubility are highly pH-dependent.

  • Use a Recommended Solvent for Stock: Consider preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and then diluting it into your experimental buffer.[3][4]

  • Incremental pH Adjustment: When preparing aqueous solutions, consider adjusting the pH of the suspension slowly towards a neutral range (e.g., pH 6-7) to aid dissolution. The commercial formulation for intravenous use is adjusted to a pH of 6-7 with L-arginine.[5]

  • Apply Energy: Use of sonication or gentle warming (up to 60°C for DMSO) can help dissolve the compound, especially when preparing concentrated stock solutions.[2][3][4]

Q2: What is the expected solubility of this compound in common solvents?

A2: There are some variations in reported solubility values, which may be due to differences in the material's physical form (e.g., crystalline vs. amorphous) or the exact preparation method. The provided table summarizes available data. It is described as "freely soluble" in water by some sources, while others provide specific concentrations that may require sonication.[1][3][4] It is sparingly soluble in water at approximately 30 mg/mL.

Q3: I observed a precipitate after adding my DMSO stock solution to my aqueous experimental buffer. What is happening?

A3: This is likely due to the compound crashing out of solution when the solvent environment changes from a high-solubility organic solvent (DMSO) to a lower-solubility aqueous buffer. To mitigate this, ensure the final concentration in the aqueous buffer does not exceed its solubility limit at that specific pH and temperature. It is advisable to add the DMSO stock to the buffer slowly while vortexing and to ensure the final DMSO concentration is low and compatible with your experiment.

Q4: Are there specific handling and storage recommendations for this compound powder?

A4: Yes. This compound is a white to off-white hygroscopic powder.[1] It is also sensitive to temperature.

  • Storage: The powder should be stored at 4°C or -20°C in a tightly sealed container, protected from moisture and light.[4][6][7]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation on the cold powder.[6]

  • Stability: Stock solutions in DMSO or water should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][6]

Quantitative Data Summary

The following tables summarize the key physicochemical and solubility properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₃H₃₂N₁₂O₁₂S₃[4]
Molecular Weight764.77 g/mol [4][7][8]
AppearanceWhite to off-white hygroscopic powder[1][3]
pKa Values1.9, 3.2, 9.3[1]
pH of Aqueous Solution~1.92 (at 20 mg/mL in water)[1][2][3]

Table 2: Solubility of this compound in Various Solvents

SolventReported SolubilityNotesSource(s)
WaterFreely soluble / Sparingly soluble (~30 mg/mL) / 10 mg/mL / 5 mg/mLRequires sonication; final pH is highly acidic[1][2][3][4][9]
Dimethyl Sulfoxide (DMSO)50 mg/mL / 40 mg/mLMay require ultrasonication and warming to 60°C[2][3][4][9]
0.05M Sodium PerchlorateFreely soluble[1][3]
N-methylpyrrolidoneSlightly soluble[1][3]
Isopropyl alcoholInsoluble[1][3]
AcetonitrileInsoluble[1][3]
DichloromethaneInsoluble[1][3]
Methyl-tert-butyl etherInsoluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.

  • Weigh: Aseptically weigh the desired amount of powder.

  • Add Solvent: Add the required volume of pure DMSO to achieve the target concentration (e.g., for 50 mg/mL).

  • Dissolve: Vortex the solution vigorously. If necessary, use an ultrasonic bath or warm the solution to 60°C to facilitate complete dissolution.[3][4]

  • Store: Once fully dissolved, aliquot the stock solution into single-use, sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: General Method for Preparing a pH-Adjusted Aqueous Solution

  • Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Add Water: Add a portion (e.g., 80%) of the total required volume of sterile, deionized water. The powder will likely form a suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension. The initial pH will be very acidic (~pH 2).

  • Adjust pH: Slowly add a suitable base (e.g., 1N NaOH or L-arginine solution) dropwise while stirring until the desired pH (e.g., 6.0-7.0) is reached. The suspension should clarify as the pH is adjusted and the compound dissolves.

  • Final Volume: Adjust the final volume with the remaining water.

  • Filter and Store: Sterile filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C.

Visual Guides

TroubleshootingWorkflow cluster_start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end start Poor Solubility or Precipitation Observed check_pH Is the buffer pH within an optimal range (e.g., 6.0-7.0)? start->check_pH check_solvent Is the solvent appropriate? check_pH->check_solvent Yes adjust_pH Adjust buffer pH or prepare a pH-adjusted stock solution. check_pH->adjust_pH No check_conc Is the final concentration below the solubility limit? check_solvent->check_conc Yes change_solvent Use recommended solvent (e.g., DMSO for stock) and dilute carefully. check_solvent->change_solvent No lower_conc Lower the final concentration. check_conc->lower_conc No end_node Solution Clear check_conc->end_node Yes adjust_pH->end_node change_solvent->end_node lower_conc->end_node

Caption: A logical guide for troubleshooting poor solubility of this compound.

ExperimentalWorkflow start Start: Weigh Ceftolozane Sulfate Powder add_solvent Add ~80% of final volume of aqueous buffer start->add_solvent slurry Slurry/Suspension Forms (Low pH) add_solvent->slurry check_ph Monitor pH slurry->check_ph adjust_ph Slowly add base (e.g., L-arginine, NaOH) to target pH (e.g., 6-7) check_ph->adjust_ph dissolved Compound Dissolves adjust_ph->dissolved final_vol Add remaining buffer to reach final volume dissolved->final_vol filter_store Sterile Filter (0.22 µm) and Aliquot for Storage final_vol->filter_store end_node End: pH-Adjusted Solution Ready for Use filter_store->end_node

Caption: Workflow for preparing a pH-adjusted aqueous solution of this compound.

References

Strategies to minimize Ceftolozane degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of Ceftolozane during storage and handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ceftolozane powder?

A1: Vials of Ceftolozane lyophilized powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1]

Q2: How should I reconstitute Ceftolozane for experimental use?

A2: Aseptic technique must be followed.[2][3][4] Reconstitute each vial with 10 mL of sterile water for injection or 0.9% Sodium Chloride for Injection, USP.[2][3][4][5][6][7] Gently shake the vial to dissolve the powder completely.[2][5][6][7] The final volume after reconstitution is approximately 11.4 mL.[2][3][4][5][7]

Q3: What diluents are compatible with reconstituted Ceftolozane?

A3: Reconstituted Ceftolozane can be further diluted in an infusion bag containing 100 mL of 0.9% Sodium Chloride for Injection, USP or 5% Dextrose Injection, USP.[2][3][4][5][6]

Q4: How long is the reconstituted Ceftolozane solution stable before dilution?

A4: The reconstituted solution may be held at room temperature for up to 1 hour before transfer and dilution into a suitable infusion bag.[2][4][7]

Q5: What are the stability limits for diluted Ceftolozane solutions?

A5: After dilution, the solution is stable for 24 hours at room temperature or for 7 days when refrigerated at 2°C to 8°C (36°F to 46°F).[2][3][4][5][7] It is important to note that the constituted or diluted solution should not be frozen.[2][3][4][7]

Q6: Is Ceftolozane compatible with other drugs?

A6: The compatibility of Ceftolozane with other drugs has not been fully established. It should not be mixed with other drugs or physically added to solutions containing other drugs.[1][2][4][7] A study on simulated Y-site administration found Ceftolozane to be incompatible with albumin, amphotericin B, caspofungin, cyclosporine, nicardipine, phenytoin sodium, and propofol.[8][9][10] However, it was found to be compatible with 86 other drugs, including metronidazole.[8][9]

Troubleshooting Guide

Issue 1: My diluted Ceftolozane solution has changed color. Is it still usable?

  • Answer: Ceftolozane infusions can range from clear, colorless to clear, slightly yellow.[1][2][3][4][6] Variations in color within this range do not affect the potency of the product. However, if you observe a significant color change outside of this range, it may indicate degradation, and the solution should be discarded. Always inspect solutions visually for particulate matter and discoloration before use.[2][3][4]

Issue 2: I've observed precipitation in my Ceftolozane solution. What should I do?

  • Answer: The formation of particulate matter indicates a potential compatibility or stability issue. Do not use the solution. Visually inspect the solution for any particulate matter before administration.[2][3][4] This could be due to incompatibility with the diluent or another substance, or it could be a sign of degradation.

Issue 3: My experiment requires a prolonged infusion at a temperature above room temperature. How stable is Ceftolozane under these conditions?

  • Answer: Ceftolozane degradation is accelerated at higher temperatures. Studies have shown that at 32°C, there is a significant degradation of Ceftolozane, with the concentration falling below 95% of the initial value within 18 hours.[11] For infusions at elevated temperatures, it is recommended to limit the infusion time. For example, one study suggests a 12-hour infusion period when stored at 32°C.[11][12] Tazobactam, often combined with Ceftolozane, is comparatively more stable at elevated temperatures.[11][13]

Data on Ceftolozane Stability

The following tables summarize quantitative data on the stability of Ceftolozane under various storage and in-use conditions.

Table 1: Stability of Reconstituted and Diluted Ceftolozane/Tazobactam Solutions

Storage ConditionDiluentStability DurationReference
Room Temperature0.9% Sodium Chloride or 5% Dextrose24 hours[2][3][4][5][7][12]
Refrigerated (2°C to 8°C)0.9% Sodium Chloride or 5% Dextrose7 days[2][3][4][5][7]

Table 2: Ceftolozane Stability at Elevated Temperatures in Elastomeric Devices

TemperatureConcentrationTime to <95% of Initial ConcentrationReference
32°C5 mg/mL and 20 mg/mL< 18 hours[11]
37°C'Renal', 'Standard', and 'High' Doses> 24 hours (but below 95%)[13][14]

Experimental Protocols

Protocol 1: Stability Testing of Ceftolozane in Elastomeric Devices

This protocol is a generalized summary based on methodologies described in the cited literature.[11][12][13]

  • Preparation of Solutions:

    • Reconstitute Ceftolozane/Tazobactam with 0.9% w/v saline to achieve the desired therapeutic concentrations (e.g., 5 mg/mL and 20 mg/mL).[11]

  • Filling of Elastomeric Devices:

    • Distribute the prepared solution into the elastomeric pump devices to be tested.

  • Storage and Incubation:

    • For refrigerated stability, store the devices at 2-8°C for a specified period (e.g., 8 days).[11]

    • For "in-use" stability, incubate the devices at a simulated physiological temperature (e.g., 32°C or 37°C) for the desired infusion period (e.g., 12, 24, or 48 hours).[11][13]

  • Sample Collection:

    • Collect samples from the devices at predetermined time points throughout the storage and incubation periods.

  • Analysis:

    • Determine the concentrations of Ceftolozane and Tazobactam using a validated stability-indicating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.[11]

    • Visually inspect the solutions for any changes in color or for the presence of particulate matter.

    • Measure the pH of the solutions at each time point.[12][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitution Reconstitute Ceftolozane with 0.9% Saline dilution Dilute to Target Concentrations reconstitution->dilution fill_devices Fill Elastomeric Devices dilution->fill_devices storage Store under Varied Conditions (2-8°C, 32°C) fill_devices->storage sampling Collect Samples at Time Points storage->sampling hplc HPLC-DAD Analysis (Concentration) sampling->hplc visual Visual Inspection (Color, Particulates) sampling->visual ph_measurement pH Measurement sampling->ph_measurement

Caption: Workflow for Ceftolozane stability testing.

degradation_factors ceftolozane Ceftolozane Stability temp Temperature ceftolozane->temp Increased temp accelerates degradation time Storage Time ceftolozane->time Longer time increases degradation light Light Exposure ceftolozane->light Protection from light recommended incompatibility Drug Incompatibility ceftolozane->incompatibility Can cause precipitation/inactivation ph pH ceftolozane->ph pH can influence stability

Caption: Factors influencing Ceftolozane degradation.

References

Technical Support Center: Ceftolozane/Tazobactam Dosage in Renal Impairment Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ceftolozane/tazobactam in preclinical models of renal impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing your experiments.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of ceftolozane/tazobactam?

A1: Ceftolozane and tazobactam are primarily eliminated by the kidneys. In clinical studies, declining renal function leads to decreased clearance and a subsequent increase in plasma concentrations of both drugs. This can be observed in the increased area under the concentration-time curve (AUC). For instance, in humans with moderate renal impairment, the AUC for ceftolozane and tazobactam can increase by approximately 2.5-fold and 2.2-fold, respectively. In severe renal impairment, these values can increase by as much as 4.4-fold and 3.8-fold, respectively. Therefore, dosage adjustments are critical to avoid potential toxicity while maintaining therapeutic efficacy.

Q2: Are there established guidelines for adjusting ceftolozane/tazobactam dosage in animal models of renal impairment?

A2: Currently, there are no universally established guidelines for the dosage adjustment of ceftolozane/tazobactam specifically in preclinical models of renal impairment. Dosing strategies must be carefully developed and validated for each specific animal model and degree of renal dysfunction. The information provided in this guide is intended to offer a starting point for developing such strategies, based on clinical data and pharmacokinetic principles.

Q3: What is the general mechanism of action for ceftolozane/tazobactam?

A3: Ceftolozane is a cephalosporin antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamase enzymes produced by resistant bacteria.

Q4: How can I induce renal impairment in my rodent models?

A4: Several methods can be used to induce renal impairment in rodents, each with its own advantages and disadvantages. The choice of model should align with the specific research question. Common methods include:

  • Nephrotoxic Agents:

    • Cisplatin: A single intraperitoneal (IP) injection of 5-7.5 mg/kg in rats can induce acute kidney injury (AKI).

    • Gentamicin: Daily subcutaneous (SC) or IP injections of 80-100 mg/kg for 5-10 days can induce AKI in rats.

    • Uranyl Nitrate: A single SC or IP injection of 5-10 mg/kg in rats can induce acute renal failure.

  • Surgical Models:

    • 5/6 Nephrectomy: This surgical procedure involves the removal of one kidney and ligation of two of the three branches of the renal artery of the remaining kidney, leading to a model of chronic kidney disease (CKD).

It is crucial to monitor renal function parameters (e.g., serum creatinine, blood urea nitrogen) to confirm the extent of renal impairment.

Troubleshooting Guides

Problem 1: High variability in drug exposure in my renally impaired animal cohort.

  • Possible Cause: Inconsistent induction of renal impairment.

    • Solution: Ensure precise administration of the nephrotoxic agent or consistent surgical procedures. Monitor renal function markers for each animal to stratify them into groups with similar degrees of impairment.

  • Possible Cause: Altered drug metabolism.

    • Solution: Be aware that uremia can downregulate the expression of certain cytochrome P450 enzymes in the liver, which may affect the metabolism of other co-administered drugs, though ceftolozane and tazobactam are not significantly metabolized. Consider the potential for altered transporter function.

Problem 2: Unexpected mortality in the treated, renally impaired group.

  • Possible Cause: Drug toxicity due to overexposure.

    • Solution: The initial dose reduction may have been insufficient. It is critical to perform a pilot dose-ranging study in a small number of renally impaired animals to determine a tolerated and effective dose. Start with a more significant dose reduction based on the severity of renal impairment.

  • Possible Cause: Exacerbation of renal injury by the infection or treatment.

    • Solution: Monitor renal function throughout the experiment. Ensure adequate hydration of the animals.

Experimental Protocols

Protocol 1: Induction of Acute Kidney Injury (AKI) in Rats using Cisplatin
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction Agent: Cisplatin (dissolved in 0.9% saline).

  • Procedure:

    • Administer a single intraperitoneal (IP) injection of cisplatin at a dose of 7.5 mg/kg.

    • Provide animals with free access to food and water.

  • Verification of Renal Impairment:

    • Collect blood samples at baseline and 72 hours post-injection.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers indicates AKI.

Protocol 2: Quantification of Ceftolozane and Tazobactam in Rat Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of rat plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analytes).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: Human Clinical Dosage Adjustments for Ceftolozane/Tazobactam in Renal Impairment

Creatinine Clearance (mL/min)Recommended Dose (for cIAI and cUTI)Recommended Dose (for HABP/VABP)
> 50 (Normal)1.5 g IV every 8 hours3 g IV every 8 hours
30 to 50 (Mild)750 mg IV every 8 hours1.5 g IV every 8 hours
15 to 29 (Moderate)375 mg IV every 8 hours750 mg IV every 8 hours
< 15 (Severe, on HD)750 mg loading dose, then 150 mg IV every 8 hours2.25 g loading dose, then 450 mg IV every 8 hours

cIAI: complicated intra-abdominal infection; cUTI: complicated urinary tract infection; HABP: hospital-acquired bacterial pneumonia; VABP: ventilator-associated bacterial pneumonia; HD: hemodialysis.

Table 2: Pharmacokinetic Parameters of Ceftolozane and Tazobactam in Healthy Mice

DrugHalf-life (t½)Volume of Distribution (Vd)
Ceftolozane~17 minutes~0.43 L/kg
Tazobactam~10.5 minutes~1.14 L/kg

Note: These values are from healthy mice and will likely be altered in the presence of renal impairment.

Visualizations

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Baseline Blood Collection Baseline Blood Collection Animal Acclimatization->Baseline Blood Collection Induction of Renal Impairment Induction of Renal Impairment Baseline Blood Collection->Induction of Renal Impairment Verification of Impairment (72h) Verification of Impairment (72h) Induction of Renal Impairment->Verification of Impairment (72h) Ceftolozane/Tazobactam Dosing Ceftolozane/Tazobactam Dosing Verification of Impairment (72h)->Ceftolozane/Tazobactam Dosing Serial Blood Sampling (PK) Serial Blood Sampling (PK) Ceftolozane/Tazobactam Dosing->Serial Blood Sampling (PK) Efficacy Assessment (e.g., bacterial load) Efficacy Assessment (e.g., bacterial load) Serial Blood Sampling (PK)->Efficacy Assessment (e.g., bacterial load) LC-MS/MS Analysis LC-MS/MS Analysis Serial Blood Sampling (PK)->LC-MS/MS Analysis Statistical Analysis Statistical Analysis Efficacy Assessment (e.g., bacterial load)->Statistical Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling PK/PD Analysis PK/PD Analysis Pharmacokinetic Modeling->PK/PD Analysis Statistical Analysis->PK/PD Analysis

Caption: Experimental workflow for assessing ceftolozane/tazobactam in a renal impairment model.

Logical_Relationship Renal Impairment Renal Impairment Decreased Drug Clearance Decreased Drug Clearance Renal Impairment->Decreased Drug Clearance Increased Plasma Concentration Increased Plasma Concentration Decreased Drug Clearance->Increased Plasma Concentration Potential for Toxicity Potential for Toxicity Increased Plasma Concentration->Potential for Toxicity Therapeutic Efficacy Therapeutic Efficacy Increased Plasma Concentration->Therapeutic Efficacy Dosage Adjustment Dosage Adjustment Dosage Adjustment->Decreased Drug Clearance Mitigates Dosage Adjustment->Potential for Toxicity Reduces Dosage Adjustment->Therapeutic Efficacy Maintains Signaling_Pathway Renal Injury (e.g., Nephrotoxin) Renal Injury (e.g., Nephrotoxin) Inflammatory Cell Infiltration Inflammatory Cell Infiltration Renal Injury (e.g., Nephrotoxin)->Inflammatory Cell Infiltration Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cell Infiltration->Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Activation of NF-κB Pathway Activation of NF-κB Pathway Release of Pro-inflammatory Cytokines (TNF-α, IL-1β)->Activation of NF-κB Pathway Activation of MAPK Pathway Activation of MAPK Pathway Release of Pro-inflammatory Cytokines (TNF-α, IL-1β)->Activation of MAPK Pathway Downregulation of Hepatic CYP450s Downregulation of Hepatic CYP450s Release of Pro-inflammatory Cytokines (TNF-α, IL-1β)->Downregulation of Hepatic CYP450s Altered Drug Metabolism Altered Drug Metabolism Downregulation of Hepatic CYP450s->Altered Drug Metabolism

Technical Support Center: Investigating Acquired Resistance to Ceftolozane/tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Ceftolozane/tazobactam (C/T). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to Ceftolozane/tazobactam in Pseudomonas aeruginosa?

A1: Acquired resistance to C/T in P. aeruginosa is multifactorial.[1] The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamases that can hydrolyze ceftolozane. While ceftolozane is stable against wild-type AmpC β-lactamases, certain mutations can enhance its degradation.[2][3][4] Horizontally acquired extended-spectrum β-lactamases (ESBLs) and carbapenemases are also significant contributors.[5][6][7]

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftolozane, can reduce binding affinity.[5]

  • Efflux Pumps and Porin Loss: While ceftolozane is generally a poor substrate for most efflux pumps and its entry is not solely dependent on OprD, overexpression of efflux systems and loss of porin channels can contribute to resistance, often in combination with other mechanisms.[3][4][5][8]

Q2: How do mutations in the chromosomal AmpC β-lactamase lead to Ceftolozane/tazobactam resistance in P. aeruginosa?

A2: While ceftolozane is designed to be stable against the chromosomal AmpC β-lactamase (also known as Pseudomonas-derived cephalosporinase or PDC) of P. aeruginosa, specific mutations can lead to resistance.[3] These mutations often occur in the Ω-loop of the enzyme and can lead to structural changes that increase the catalytic activity towards ceftolozane.[3][6][9] This can occur through overexpression of a mutated AmpC, leading to high-level resistance.[2][4]

Q3: What is the role of tazobactam in the Ceftolozane/tazobactam combination?

A3: Tazobactam is a β-lactamase inhibitor. Its primary role is to protect ceftolozane from degradation by certain β-lactamases, particularly some Class A ESBLs and susceptible Class C enzymes.[3] However, tazobactam is not effective against all β-lactamases, such as carbapenemases like metallo-β-lactamases (MBLs).[5][6]

Q4: Can Ceftolozane/tazobactam resistance emerge during therapy?

A4: Yes, the development of resistance to C/T during treatment has been documented. This is often associated with the selection of mutations in the chromosomal AmpC β-lactamase or the acquisition of other resistance mechanisms.[10]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Ceftolozane/tazobactam.

  • Possible Cause 1: Testing Method Variability. Different antimicrobial susceptibility testing (AST) methods (e.g., broth microdilution, gradient strips, disk diffusion) can yield variable results, especially for isolates with resistance mechanisms near the susceptibility breakpoint.[11][12]

    • Troubleshooting:

      • Use the reference method, broth microdilution (BMD), for confirmation of critical results.[12]

      • Ensure adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

      • Perform quality control with recommended reference strains in every batch of testing.

  • Possible Cause 2: Inoculum Effect. A higher bacterial inoculum can lead to higher MIC values, particularly for β-lactam/β-lactamase inhibitor combinations, due to the increased production of β-lactamases.

    • Troubleshooting:

      • Standardize the inoculum preparation meticulously using a spectrophotometer or a McFarland standard.

      • Verify the inoculum concentration through colony counts.

  • Possible Cause 3: Instability of the Antibiotic.

    • Troubleshooting:

      • Prepare fresh stock solutions of Ceftolozane/tazobactam for each experiment.

      • Store stock solutions and prepared testing plates at the recommended temperature and for the specified duration.

Problem 2: Difficulty in identifying the genetic basis of Ceftolozane/tazobactam resistance in a clinical isolate.

  • Possible Cause 1: Multiple Resistance Mechanisms. Resistance is often not due to a single mutation but a combination of factors, such as a low-level ESBL, AmpC overexpression, and porin loss.[13]

    • Troubleshooting:

      • Perform whole-genome sequencing (WGS) to get a comprehensive view of all potential resistance determinants.[5][14]

      • Analyze WGS data for mutations in known resistance genes (ampC, ampR, dacB, PBP genes), the presence of acquired β-lactamase genes, and alterations in genes regulating efflux pumps and porins.[14][15]

  • Possible Cause 2: Novel Resistance Mechanism. The isolate may possess a novel mutation or a previously uncharacterized resistance gene.

    • Troubleshooting:

      • Use comparative genomics to analyze the genome of the resistant isolate against a susceptible reference strain (e.g., PAO1 for P. aeruginosa).

      • Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes, such as those encoding efflux pumps or β-lactamases.

      • Clone suspected resistance genes into a susceptible host to confirm their role in conferring resistance.[4][10]

Quantitative Data Summary

Table 1: Examples of AmpC Mutations in P. aeruginosa Associated with Ceftolozane/tazobactam Resistance

MutationLocationEffect on MIC (µg/mL)Reference
F147LAmpC (PDC)Increased C/T MIC[4][9]
Q157RAmpC (PDC)Increased C/T MIC[4][9]
G183DAmpC (PDC)Increased C/T MIC[4][9]
E247KAmpC (PDC)Increased C/T MIC[4][8]
V356IAmpC (PDC)Increased C/T MIC[4][9]
Deletion G229–E247AmpC (PDC)Increased C/T MIC[10]

Table 2: Activity of Ceftolozane/tazobactam against Enterobacterales with Different β-Lactamase Profiles

Organismβ-Lactamase ProfileSusceptibility to C/TReference
E. coliESBL-producing85%[16]
K. pneumoniaeESBL-producing57.5%[16]
E. cloacae complexWild-type100%[17]
E. cloacae complexESBL-producing67%[17]
E. cloacae complexAmpC-overproducing19%[17]

Key Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is adapted from CLSI guidelines and is considered the gold standard for determining MICs.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Ceftolozane/tazobactam analytical powder

    • 96-well microtiter plates

    • Bacterial culture in the logarithmic growth phase

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of Ceftolozane/tazobactam at a concentration of 1280/640 µg/mL. Tazobactam is maintained at a fixed concentration of 4 µg/mL in the final testing wells.

    • Perform serial two-fold dilutions of the C/T stock solution in CAMHB across the wells of a 96-well plate to achieve the desired final concentration range (e.g., 64/4 to 0.06/4 µg/mL).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of C/T that completely inhibits visible growth of the organism.

2. Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants

This protocol provides a general workflow for identifying resistance genes and mutations.

  • Materials:

    • Bacterial isolate

    • DNA extraction kit

    • Next-generation sequencing (NGS) platform (e.g., Illumina)

    • Bioinformatics software for quality control, assembly, and annotation

  • Procedure:

    • Culture the bacterial isolate on appropriate agar media.

    • Extract high-quality genomic DNA using a commercial kit.

    • Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

    • Sequence the library to generate short reads.

    • Perform quality control on the raw sequencing reads to remove low-quality data.

    • Assemble the reads into a draft genome sequence.

    • Annotate the assembled genome to identify genes.

    • Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes.

    • For mutation analysis, align the reads to a susceptible reference genome (e.g., P. aeruginosa PAO1) and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes associated with resistance (ampC, ampR, ftsI, etc.).[14]

3. Cloning of a Putative Resistance Gene to Confirm Function

This protocol allows for the functional validation of a gene suspected of conferring C/T resistance.

  • Materials:

    • Genomic DNA from the resistant isolate

    • PCR primers specific to the target gene

    • High-fidelity DNA polymerase

    • A suitable expression vector (e.g., pBC-SK)

    • A susceptible host strain (e.g., E. coli DH5α, P. aeruginosa PAO1)

    • Restriction enzymes and DNA ligase

    • Competent cells of the host strain

  • Procedure:

    • Amplify the full-length open reading frame of the candidate resistance gene from the genomic DNA of the resistant isolate using PCR.

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the digested gene into the linearized vector.

    • Transform the ligation product into the susceptible host strain.

    • Select for transformants on agar containing an appropriate antibiotic for plasmid selection.

    • Confirm the presence of the insert in the transformants by PCR and Sanger sequencing.

    • Perform MIC testing on the transformant containing the cloned gene and compare it to the MIC of the host strain carrying the empty vector. An increase in the C/T MIC in the presence of the cloned gene confirms its role in resistance.[4][10]

Visualizations

ResistanceMechanisms cluster_main Acquired Resistance to Ceftolozane/tazobactam cluster_mechanisms Resistance Mechanisms cluster_enzymes β-Lactamases cluster_targets Penicillin-Binding Proteins cluster_transport Porins & Efflux Pumps C_T Ceftolozane/ tazobactam Enzymatic Enzymatic Degradation C_T->Enzymatic Hydrolysis Target Target Modification C_T->Target Reduced Binding Transport Altered Transport C_T->Transport Reduced Entry/ Increased Efflux AmpC Mutated AmpC (e.g., Ω-loop) Enzymatic->AmpC ESBL ESBLs (e.g., PER, GES) Enzymatic->ESBL Carbapenemase Carbapenemases (e.g., MBLs, KPC) Enzymatic->Carbapenemase PBP PBP Mutations Target->PBP Porin Porin Loss (e.g., OprD) Transport->Porin Efflux Efflux Pump Overexpression Transport->Efflux

Caption: Overview of major molecular mechanisms of acquired resistance to Ceftolozane/tazobactam.

ExperimentalWorkflow cluster_workflow Workflow for Investigating C/T Resistance Start Resistant Clinical Isolate AST Antimicrobial Susceptibility Testing (MIC Determination) Start->AST WGS Whole-Genome Sequencing (WGS) Start->WGS Hypothesis Formulate Hypothesis on Resistance Mechanism AST->Hypothesis Analysis Bioinformatic Analysis (Resistance Gene & Mutation Identification) WGS->Analysis Analysis->Hypothesis Functional Functional Validation (Gene Cloning, Expression Studies) Hypothesis->Functional Conclusion Confirmation of Resistance Mechanism Functional->Conclusion

Caption: A typical experimental workflow for characterizing Ceftolozane/tazobactam resistance mechanisms.

AmpC_Regulation cluster_regulation AmpC Derepression in P. aeruginosa cluster_mutations Mutations Leading to Overexpression AmpR AmpR (Transcriptional Regulator) AmpC_gene ampC gene AmpR->AmpC_gene Represses/Activates AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Expression Ceftolozane Ceftolozane AmpC_protein->Ceftolozane Hydrolysis (if mutated) DacB DacB (PBP4) Muropeptides Muropeptides (Cell Wall Turnover) DacB->Muropeptides Processes Muropeptides->AmpR Induces AmpC via AmpR AmpR_mut ampR mutation AmpR_mut->AmpR Alters function DacB_mut dacB mutation DacB_mut->DacB Inactivates

Caption: Simplified pathway of AmpC regulation and the impact of mutations leading to derepression.

References

Technical Support Center: Enhancing Ceftolozane/tazobactam Efficacy Through Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceftolozane/tazobactam Combination Therapy Research. This resource is designed for researchers, scientists, and drug development professionals investigating the enhanced efficacy of Ceftolozane/tazobactam through synergistic antimicrobial combinations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why consider combination therapy with Ceftolozane/tazobactam (C/T)?

A1: Combination therapy is a promising strategy to combat multidrug-resistant (MDR) bacteria. For C/T, combination with other antimicrobials can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. This can enhance bacterial killing, lower the required dosages of individual agents, reduce the risk of resistance development, and expand the spectrum of activity against difficult-to-treat pathogens like Pseudomonas aeruginosa.[1][2][3][4][5]

Q2: Which antimicrobials show good synergistic potential with Ceftolozane/tazobactam?

A2: Several studies have demonstrated in vitro synergy between C/T and other antibiotics. Notably, fosfomycin and amikacin have shown high rates of synergy against MDR P. aeruginosa.[1][3][5][6] Other agents that have been investigated include aztreonam, colistin, and meropenem, with varying degrees of synergistic activity reported.[2]

Q3: What are the proposed mechanisms of synergy between Ceftolozane/tazobactam and other agents?

A3: The precise molecular mechanisms of synergy are not always fully elucidated but are thought to involve complementary modes of action. For instance, the combination of a cell wall synthesis inhibitor like ceftolozane with an aminoglycoside like tobramycin may have a pronounced permeabilizing effect on the bacterial outer membrane, leading to increased intracellular concentrations of the partner drug.[7] Fosfomycin, which inhibits an early step in cell wall synthesis, may also create a synergistic effect when combined with a beta-lactam acting on later stages.[4]

Q4: What are the common mechanisms of resistance to Ceftolozane/tazobactam?

A4: Resistance to C/T in P. aeruginosa is often multifactorial. Key mechanisms include the acquisition of beta-lactamase genes that are not inhibited by tazobactam (e.g., metallo-beta-lactamases), overexpression and structural modifications of the chromosomal AmpC beta-lactamase, and mutations in penicillin-binding proteins (PBPs), the target of ceftolozane.[8][9][10]

Q5: Can combination therapy prevent the emergence of resistance to Ceftolozane/tazobactam?

A5: Studies suggest that combination therapy can suppress the emergence of less-susceptible bacterial subpopulations. For example, the combination of C/T with tobramycin has been shown to completely suppress the emergence of resistance in both free-floating and biofilm bacteria.[10]

Troubleshooting Guides

Checkerboard Assay

Issue: High variability or inconsistent Fractional Inhibitory Concentration (FIC) index results.

  • Possible Cause 1: Inaccurate initial Minimum Inhibitory Concentration (MIC) determination for individual drugs. The checkerboard assay is highly dependent on accurate baseline MICs.

  • Troubleshooting:

    • Re-determine the MICs for each drug and bacterial strain using a standardized method like broth microdilution according to CLSI guidelines.

    • Ensure the use of appropriate quality control strains with known MICs.

  • Possible Cause 2: Pipetting errors during the serial dilution process.

  • Troubleshooting:

    • Use calibrated pipettes and ensure proper mixing at each dilution step.

    • Consider using automated liquid handlers for improved precision.

  • Possible Cause 3: Inconsistent inoculum preparation.

  • Troubleshooting:

    • Standardize the inoculum to a 0.5 McFarland turbidity standard.

    • Ensure the final inoculum concentration in the wells is as per the protocol (e.g., 5 x 10^5 CFU/mL).

Issue: Conflicting synergy results between checkerboard and time-kill assays.

  • Possible Cause: The checkerboard assay measures inhibition of growth (bacteriostatic effect), while the time-kill assay measures the rate of bacterial killing (bactericidal effect). A combination might be synergistic in inhibiting growth but not in killing, or vice versa.

  • Troubleshooting:

    • Recognize that the two assays provide different types of information.

    • Report the results from both assays to provide a more complete picture of the drug interaction.

    • Consider the clinical context when interpreting the results; for severe infections, a bactericidal synergistic effect may be more relevant.

Time-Kill Assay

Issue: No discernible difference between the combination and the most active single agent.

  • Possible Cause 1: The concentrations of the antibiotics used are too high, leading to rapid killing by the single agent and masking any potential synergy.

  • Troubleshooting:

    • Test a range of concentrations, including sub-MIC concentrations of one or both drugs.

  • Possible Cause 2: The bacterial inoculum is too low or too high.

  • Troubleshooting:

    • Standardize the starting inoculum to approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Possible Cause 3: The sampling time points are not optimal to observe synergy.

  • Troubleshooting:

    • Include earlier time points (e.g., 1, 2, 4 hours) in addition to the standard 24-hour reading to capture the dynamics of the interaction.

Issue: Unexpected regrowth of bacteria after an initial killing phase.

  • Possible Cause: Selection of a resistant subpopulation or degradation of one or both antibiotics over the 24-hour incubation period.

  • Troubleshooting:

    • Plate samples on agar containing one or both antibiotics to check for the emergence of resistance.

    • Consider the stability of the antibiotics in the chosen broth medium at 37°C over 24 hours.

Gradient Diffusion Synergy Testing (E-test)

Issue: Difficulty in reading the inhibition ellipse at the intersection of the strips.

  • Possible Cause: The placement of the strips is incorrect, or the inoculum is uneven.

  • Troubleshooting:

    • Ensure the strips are placed at a 90-degree angle and that the intersection point corresponds to the MIC of each drug.

    • Use a standardized method for inoculating the agar plate to achieve a uniform lawn of bacterial growth.

Issue: Discrepancy between E-test synergy results and other methods.

  • Possible Cause: Different methods of placing and interpreting the gradient strips can lead to different results.

  • Troubleshooting:

    • Be consistent with the chosen method (e.g., strip crossing vs. side-by-side).[11]

    • Recognize that discordance between synergy testing methods has been reported in the literature, and it is advisable to confirm findings with a second method, such as a time-kill assay.[12]

Data Presentation

Table 1: In Vitro Synergy of Ceftolozane/tazobactam (C/T) and Fosfomycin against P. aeruginosa

Bacterial StrainsC/T MIC (µg/mL)Fosfomycin MIC (µg/mL)Synergy MethodSynergy RateReference
27 MDR P. aeruginosa>32 (for MBL-producers)32 to >1024Gradient Diffusion88.9% (24/27)[1]
6 SPM-1-producing P. aeruginosa128 to >512>1024Time-Kill Assay16.7% (1/6)[1]

Table 2: In Vitro Synergy of Ceftolozane/tazobactam (C/T) and Amikacin against P. aeruginosa

Bacterial StrainsC/T MIC (µg/mL)Amikacin MIC (µg/mL)Synergy MethodSynergy RateReference
160 MDR/XDR P. aeruginosa2-322-128Time-Kill Assay85.0%[3]
60 CRPA isolates0.75 (MIC50), 24 (MIC90)N/AE-test40% (24/60)[5][6]
4 MDR P. aeruginosa4-16N/AIn Vitro Pharmacodynamic Model25% (1/4)[2]
5 MDR P. aeruginosa from pediatric CF patients0.5-88 to >256Time-Kill AssaySynergistic activity observed[13]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic effect of two antimicrobial agents using the checkerboard method in a 96-well microtiter plate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Ceftolozane/tazobactam and the partner antibiotic at known concentrations

  • Bacterial suspension standardized to 0.5 McFarland

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Drug A (e.g., C/T).

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Drug B (e.g., fosfomycin).

    • The resulting plate will have a grid of wells with varying concentrations of both drugs.

    • Include a row and a column with each drug alone for MIC determination.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Indifference/Additive: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Assay Protocol

This protocol assesses the bactericidal activity of antimicrobial combinations over time.

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Stock solutions of antibiotics

  • Bacterial suspension standardized to 0.5 McFarland

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Preparation of Test Tubes:

    • Prepare tubes with CAMHB containing:

      • No antibiotic (growth control)

      • Drug A alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)

      • Drug B alone at a specific concentration

      • The combination of Drug A and Drug B at the same concentrations

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at 35-37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_preparation Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) checkerboard Checkerboard Assay (96-well plate) prep_bacteria->checkerboard Inoculate time_kill Time-Kill Assay (Culture tubes) prep_bacteria->time_kill Inoculate gradient Gradient Diffusion (E-test) prep_bacteria->gradient Inoculate prep_antibiotics Prepare Antibiotic Stock Solutions prep_antibiotics->checkerboard Add Drugs prep_antibiotics->time_kill Add Drugs prep_antibiotics->gradient Add Drugs calc_fic Calculate FIC Index checkerboard->calc_fic plot_curves Plot Time-Kill Curves time_kill->plot_curves measure_zones Measure Inhibition Zones gradient->measure_zones interpret_fic Synergy (FIC <= 0.5) Indifference (0.5 < FIC <= 4) Antagonism (FIC > 4) calc_fic->interpret_fic interpret_kill Synergy (>= 2 log10 kill) Indifference Antagonism plot_curves->interpret_kill interpret_gradient Interpret Synergy based on zone distortion measure_zones->interpret_gradient

Caption: Workflow for in vitro synergy testing of Ceftolozane/tazobactam combinations.

Synergy_Mechanism_Hypothesis cluster_bacterium Pseudomonas aeruginosa outer_membrane Outer Membrane ceftolozane Ceftolozane outer_membrane->ceftolozane Enhanced entry periplasmic_space Periplasmic Space inner_membrane Inner Membrane cytoplasm Cytoplasm pbp Penicillin-Binding Proteins (PBPs) cell_wall Peptidoglycan Synthesis pbp->cell_wall Essential for cell_wall->outer_membrane Maintains integrity of ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Site of protein_synthesis->cytoplasm Occurs in ceftolozane->pbp Inhibits ceftolozane->cell_wall Inhibits late stage amikacin Amikacin amikacin->outer_membrane Increases permeability amikacin->ribosome Binds to 30S subunit fosfomycin Fosfomycin fosfomycin->cell_wall Inhibits early stage

Caption: Hypothesized mechanisms of synergy for Ceftolozane/tazobactam combinations.

References

Technical Support Center: Development of Novel Ceftolozane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of novel derivatives of Ceftolozane.

I. Troubleshooting Guide: Synthesis and Efficacy

This section addresses specific issues that may arise during the chemical synthesis and initial efficacy testing of new Ceftolozane analogues.

Question: My synthesis of a novel Ceftolozane derivative has a low yield and incorrect stereochemistry. What are the common pitfalls?

Answer: The synthesis of β-lactams is complex, and achieving high yields with the desired stereochemistry is a frequent challenge.[1][2] Several factors can influence the outcome of your reaction:

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the stereoselectivity of the β-lactam ring formation.[1] For instance, using a non-polar solvent at a lower temperature may favor the formation of the cis isomer, while a more polar solvent at a higher temperature can increase the proportion of the trans isomer.[1]

  • Methodology: The Staudinger [2+2] cycloaddition of a ketene with an imine is a common and reliable method for β-lactam synthesis.[3] However, the specific reactants and catalysts used can alter the efficiency and stereochemical outcome.[1][3] Asymmetric synthesis approaches, such as using chiral auxiliaries or catalysts, are often necessary to achieve high enantiopurity.[3]

  • Purification: Cephalosporin derivatives can be challenging to purify due to their similar polarities and potential instability. Inefficient purification can lead to the presence of impurities that affect yield calculations and downstream applications.[4] Techniques such as chromatography with synthetic macroreticular polymeric adsorbents or reverse-phase materials have proven effective for purifying cephalosporins.[4][5]

Question: My novel Ceftolozane derivative shows poor in vitro activity against target pathogens. How can I troubleshoot this?

Answer: Poor in vitro activity can stem from a variety of factors, ranging from the intrinsic properties of your compound to the specifics of your experimental setup. Consider the following troubleshooting steps:

  • Verify Compound Integrity and Purity:

    • Confirm the chemical structure and purity of your derivative using analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities from the synthesis process can interfere with activity assays.

    • Assess the stability of your compound under the assay conditions (e.g., in solution at 37°C). Ceftolozane itself shows degradation at higher temperatures, which could be a factor for your derivative as well.[6][7]

  • Review Your Efficacy Testing Protocol:

    • Ensure that your antimicrobial susceptibility testing (AST) method is appropriate for your research question. The agar dilution method is considered a gold standard for its accuracy and consistency.[8] Broth microdilution is also a widely accepted and standardized method.[9]

    • Verify that the bacterial inoculum is standardized correctly. The turbidity of the bacterial suspension should be compared to McFarland standards to ensure a consistent starting concentration of bacteria.[10]

    • For a more in-depth understanding of your compound's bactericidal or bacteriostatic effects, consider performing a time-kill kinetics assay.[8]

  • Investigate Potential Resistance Mechanisms:

    • If your derivative is being tested against resistant strains, consider the prevalent resistance mechanisms. The primary mechanisms of resistance to Ceftolozane in organisms like Pseudomonas aeruginosa include the production of β-lactamases (such as AmpC) and modifications to penicillin-binding proteins (PBPs).[11][12][13]

    • Your novel derivative may be susceptible to hydrolysis by specific β-lactamases present in your test strains.

The following workflow can help guide your troubleshooting process:

G start Poor In Vitro Activity Observed check_purity Verify Compound Purity and Structure (NMR, MS, HPLC) start->check_purity is_pure Is the compound pure and correct? check_purity->is_pure check_stability Assess Compound Stability in Assay Conditions is_pure->check_stability Yes end_purify Re-purify Compound is_pure->end_purify No is_stable Is the compound stable? check_stability->is_stable review_protocol Review Antimicrobial Susceptibility Testing Protocol is_stable->review_protocol Yes end_revise Revise Molecular Design or Synthetic Strategy is_stable->end_revise No is_protocol_ok Is the protocol standardized and appropriate? review_protocol->is_protocol_ok investigate_resistance Investigate Bacterial Resistance Mechanisms is_protocol_ok->investigate_resistance Yes end_optimize_assay Optimize Assay Conditions is_protocol_ok->end_optimize_assay No investigate_resistance->end_revise

Troubleshooting workflow for poor in vitro activity.

II. FAQs: Stability, Resistance, and Synthesis

This section provides answers to frequently asked questions regarding the development of novel Ceftolozane derivatives.

Q1: What are the primary stability concerns for new Ceftolozane derivatives?

A1: The chemical stability of Ceftolozane, and likely its derivatives, is a critical factor. Studies have shown that Ceftolozane is most stable under refrigerated conditions (2-8°C).[6] At higher temperatures, such as those used for "in-use" storage during continuous infusion (e.g., 32°C), degradation occurs more rapidly.[6][7] This instability can impact the effective concentration of the drug delivered to the patient. When developing new derivatives, it is crucial to perform stability studies at various temperatures and in different formulations to determine the optimal storage and administration conditions.

Q2: What are the key mechanisms of bacterial resistance that my new Ceftolozane derivative must overcome?

A2: The primary challenge for any new Ceftolozane derivative is to evade existing and emerging bacterial resistance mechanisms. For Pseudomonas aeruginosa, a key target for Ceftolozane, the main resistance mechanisms are:

  • β-Lactamase Production: Bacteria can produce enzymes called β-lactamases that hydrolyze and inactivate β-lactam antibiotics. While Ceftolozane is designed to be stable against the chromosomal AmpC β-lactamase, mutations in AmpC can lead to increased hydrolysis and resistance.[11][14] The presence of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, can also confer resistance.[15][16]

  • Target Site Modification: Cephalosporins work by binding to penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[17] Mutations in the genes encoding these PBPs can reduce the binding affinity of the antibiotic, leading to resistance.[12]

  • Efflux Pumps and Porin Loss: While Ceftolozane is generally not significantly affected by common efflux pumps, their overexpression can contribute to reduced susceptibility.[15] Additionally, in Gram-negative bacteria, the outer membrane can act as a permeability barrier, and a reduction in the number of porin channels can limit the entry of the antibiotic into the cell.[12]

The following diagram illustrates the main resistance pathways:

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) No_Binding Reduced PBP Binding PBP->No_Binding Mutation leads to AmpC AmpC β-lactamase (periplasmic space) Hydrolyzed Inactive Derivative AmpC->Hydrolyzed Hydrolyzes Efflux Efflux Pump Expelled Expelled Derivative Efflux->Expelled Expels Porin Porin Channel Porin->PBP Reaches target Porin->AmpC Porin->Efflux Derivative Ceftolozane Derivative Derivative->Porin Enters cell

Mechanisms of resistance to Ceftolozane derivatives.

Q3: What are the recommended starting points for the chemical synthesis of a novel Ceftolozane derivative?

A3: The synthesis of a novel Ceftolozane derivative will likely start from a known cephalosporin nucleus.[13] A common approach is the semi-synthetic modification of a fermentation-derived product.[18] Key synthetic strategies for creating the core β-lactam ring include:

  • Staudinger Cycloaddition: This [2+2] cycloaddition reaction between a ketene and an imine is a widely used and reliable method for synthesizing β-lactams.[3]

  • Ester Enolate-Imine Condensation: This is another common method for forming the β-lactam ring.[1]

  • Kinugasa Reaction: This alkyne-nitrone reaction can also be employed for β-lactam synthesis.[1]

The choice of synthetic route will depend on the desired modifications to the Ceftolozane scaffold. Controlling the stereochemistry at the C3 and C4 positions of the β-lactam ring is crucial for biological activity.[1]

The following diagram outlines a general workflow for the synthesis and initial screening of a novel derivative:

G start Conceptual Design of Novel Derivative synthesis Chemical Synthesis (e.g., Staudinger cycloaddition) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Efficacy Screening (MIC determination) characterization->screening analysis Data Analysis and Lead Optimization screening->analysis analysis->start Iterate Design

Workflow for synthesis and screening of novel derivatives.

III. Quantitative Data: In Vitro Activity of Ceftolozane/Tazobactam

The following tables summarize the in vitro activity of Ceftolozane/tazobactam against various bacterial isolates, providing a baseline for comparison with novel derivatives.

Table 1: MIC Values of Ceftolozane/Tazobactam against P. aeruginosa Isolates

Isolate TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Multidrug-Resistant (MDR) / Extensively Drug-Resistant (XDR)24[19]
Non-Carbapenemase-Producing, Carbapenem-Resistant (Pan-β-S)*12[20]
Non-Carbapenemase-Producing, Carbapenem-Resistant (β-R/S)**24[20]
Non-Carbapenemase-Producing, Carbapenem-Resistant (Pan-β-R)***464[20]

*Susceptible to all β-lactams except imipenem or meropenem. **Susceptible to at least one β-lactam and non-susceptible to others. ***Non-susceptible to all β-lactams.

Table 2: Ceftolozane/Tazobactam MICs for Specific P. aeruginosa Strains

StrainMIC (mg/L)NotesReference
PAO1 BAA-470.5Quality control strain[21]
PAE 26384-[21]
ATCC 278530.5Quality control strain[21]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of novel Ceftolozane derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a novel Ceftolozane derivative that inhibits the visible growth of a bacterial isolate.

Materials:

  • Novel Ceftolozane derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare the Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should contain only CAMHB and the inoculum (growth control).

    • Well 12 should contain only CAMHB (sterility control).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: General Procedure for β-Lactam Synthesis via Staudinger Cycloaddition

Objective: To synthesize a β-lactam ring from an imine and an acid chloride.

Materials:

  • An appropriate imine

  • An appropriate acid chloride

  • A suitable non-polar solvent (e.g., chlorobenzene)[1]

  • A non-nucleophilic base (e.g., N-methylmorpholine or triethylamine)[1]

  • Reaction vessel with a stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)

  • Temperature control system

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve the imine in the chosen solvent.

    • Add the base to the solution.

  • Addition of Acid Chloride:

    • Slowly add a solution of the acid chloride in the same solvent to the reaction mixture at a controlled temperature. The order of addition and temperature can influence stereoselectivity.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at the chosen temperature for a specified period (e.g., 2-5 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a mild acid).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired β-lactam.

Note: This is a general protocol. The specific substrates, solvents, bases, temperatures, and reaction times must be optimized for each specific derivative.[1] Controlling the stereochemistry may require the use of chiral auxiliaries or catalysts and specific reaction conditions.[3]

References

Validation & Comparative

Ceftolozane/Tazobactam vs. Meropenem for Pseudomonas aeruginosa Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of ceftolozane/tazobactam and meropenem, two critical antibiotics in the management of Pseudomonas aeruginosa infections. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, mechanisms of action, and resistance profiles, supported by data from key clinical trials.

Executive Summary

Ceftolozane/tazobactam is a novel cephalosporin combined with a β-lactamase inhibitor, demonstrating potent activity against multidrug-resistant (MDR) P. aeruginosa.[1][2] Meropenem, a broad-spectrum carbapenem, has long been a standard of care for serious Gram-negative infections, including those caused by P. aeruginosa.[3] Clinical data, primarily from the ASPECT series of trials, indicates that ceftolozane/tazobactam is non-inferior to meropenem in treating complicated intra-abdominal infections and ventilated nosocomial pneumonia.[4][5] The choice between these agents is often guided by local resistance patterns, the specific site of infection, and the patient's clinical status.

Data Presentation: Clinical Trial Outcomes

The following tables summarize the quantitative data from key phase 3 clinical trials comparing ceftolozane/tazobactam and meropenem.

Table 1: Outcomes of the ASPECT-cIAI Trial (Complicated Intra-abdominal Infections) [5][6]

OutcomeCeftolozane/Tazobactam + MetronidazoleMeropenem
Primary Endpoint: Clinical Cure Rate (Microbiological Intent-to-Treat Population) 83.0% (323/389)87.3% (364/417)
Secondary Endpoint: Clinical Cure Rate (Microbiologically Evaluable Population) 94.2% (259/275)94.7% (304/321)
Clinical Cure Rate in Patients with P. aeruginosa 100% (26/26)93.1% (27/29)
Adverse Events 44.0%42.7%

Table 2: Outcomes of the ASPECT-NP Trial (Ventilated Hospital-Acquired/Ventilator-Associated Pneumonia) [4][7]

OutcomeCeftolozane/TazobactamMeropenem
Primary Endpoint: 28-Day All-Cause Mortality (Intent-to-Treat Population) 24.0% (87/362)25.3% (92/364)
Secondary Endpoint: Clinical Cure at Test-of-Cure (Intent-to-Treat Population) 54% (197/362)53% (194/364)
Adverse Events 11% (38/361)8% (27/359)
Serious Treatment-Related Adverse Events 2% (8/361)1% (2/359)

Experimental Protocols

Detailed methodologies for the key comparative clinical trials are outlined below.

ASPECT-cIAI Trial Protocol

The Assessment of the Safety Profile and Efficacy of Ceftolozane/Tazobactam in Complicated Intra-abdominal Infections (ASPECT-cIAI) was a prospective, randomized, double-blind, multicenter trial.[1]

  • Patient Population: Hospitalized adult patients with a diagnosis of complicated intra-abdominal infection (cIAI).

  • Intervention:

    • Ceftolozane/tazobactam (1.5 g) administered intravenously every 8 hours, plus metronidazole (500 mg) intravenously every 8 hours.[1]

    • Meropenem (1 g) administered intravenously every 8 hours.[1]

  • Duration of Therapy: 4 to 14 days, depending on the clinical response.[1]

  • Primary Endpoint: The primary outcome was the clinical cure rate at the test-of-cure visit (24–32 days after the start of therapy) in the microbiological intent-to-treat population.[5]

  • Microbiological Analysis: Baseline intra-abdominal specimens were collected for culture and susceptibility testing.

ASPECT-NP Trial Protocol

The ASPECT-NP trial was a randomized, controlled, double-blind, non-inferiority trial.[4]

  • Patient Population: Adult patients (≥18 years) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[4]

  • Intervention:

    • Ceftolozane/tazobactam (3 g) administered intravenously every 8 hours.[4]

    • Meropenem (1 g) administered intravenously every 8 hours.[4]

  • Duration of Therapy: 8 to 14 days.[4]

  • Primary Endpoint: 28-day all-cause mortality in the intention-to-treat population.[4]

  • Microbiological Analysis: Lower respiratory tract specimens were collected at baseline for quantitative culture.[8]

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing in these trials was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]

  • Method: Broth microdilution was used to determine the minimum inhibitory concentrations (MICs).[9]

  • Ceftolozane/Tazobactam Testing: A fixed concentration of 4 µg/mL of tazobactam was used.[11]

  • Quality Control: Standard quality control strains, such as P. aeruginosa ATCC 27853, were used to ensure the accuracy of the testing.[9]

Mechanisms of Action and Resistance

Ceftolozane/Tazobactam

Ceftolozane is a cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), with a high affinity for PBP1b, PBP1c, and PBP3 in P. aeruginosa.[2][12] Tazobactam is a β-lactamase inhibitor that protects ceftolozane from degradation by many common β-lactamases.[12]

Ceftolozane_Tazobactam_MoA cluster_outside Outside Bacterial Cell cluster_cell_wall Bacterial Cell Wall Ceftolozane/Tazobactam Ceftolozane/Tazobactam PBPs Penicillin-Binding Proteins (PBPs) Ceftolozane/Tazobactam->PBPs Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis

Mechanism of action of ceftolozane/tazobactam.

Resistance to ceftolozane/tazobactam in P. aeruginosa can emerge through modifications of the chromosomal AmpC β-lactamase, leading to more efficient hydrolysis of ceftolozane.[2]

Meropenem

Meropenem is a carbapenem that also inhibits bacterial cell wall synthesis by binding to a wide range of PBPs.[3][13] It is generally stable against hydrolysis by many β-lactamases.[3]

Meropenem_MoA cluster_outside Outside Bacterial Cell cluster_cell_wall Bacterial Cell Wall Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis

Mechanism of action of meropenem.

Resistance to meropenem in P. aeruginosa is often multifactorial, involving the loss of the OprD porin (which reduces drug entry), upregulation of efflux pumps (which actively remove the drug), and the production of carbapenem-hydrolyzing enzymes (carbapenemases).[14]

Experimental Workflow for Susceptibility Testing

The general workflow for determining the minimum inhibitory concentration (MIC) of ceftolozane/tazobactam and meropenem against P. aeruginosa isolates is depicted below.

Susceptibility_Testing_Workflow Isolate_Collection Collect P. aeruginosa isolate from patient sample Inoculum_Preparation Prepare standardized bacterial inoculum Isolate_Collection->Inoculum_Preparation Broth_Microdilution Perform broth microdilution with serial antibiotic dilutions Inoculum_Preparation->Broth_Microdilution Incubation Incubate at 35°C for 16-20 hours Broth_Microdilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Interpretation Interpret results as Susceptible, Intermediate, or Resistant (using CLSI breakpoints) MIC_Determination->Interpretation

Workflow for antimicrobial susceptibility testing.

References

A Head-to-Head Comparison: Ceftolozane/Tazobactam vs. Piperacillin/Tazobactam in the Treatment of Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rising tide of antibiotic resistance necessitates a clear understanding of the comparative efficacy of novel and established antimicrobial agents. This guide provides an objective comparison of ceftolozane/tazobactam and piperacillin/tazobactam, focusing on their performance in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HABP/VAP), supported by experimental data and detailed methodologies.

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β-lactamase inhibitor, has emerged as a critical tool against multidrug-resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa. Piperacillin/tazobactam, a workhorse extended-spectrum penicillin with a β-lactamase inhibitor, has long been a frontline agent for similar infections. This guide delves into the clinical and in-vitro data to delineate the relative strengths and weaknesses of these two important antibiotics.

Mechanism of Action: A Tale of Two β-Lactams

Both ceftolozane/tazobactam and piperacillin/tazobactam function by inhibiting bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. However, nuances in their specific targets and resistance to bacterial defense mechanisms differentiate their activity.

Ceftolozane, the cephalosporin component of its combination, exhibits a high affinity for essential penicillin-binding proteins (PBPs) in Gram-negative bacteria, including PBP1b, PBP1c, and PBP3.[1] This strong binding affinity contributes to its potent bactericidal activity. Tazobactam, a β-lactamase inhibitor, protects ceftolozane from degradation by many, but not all, β-lactamase enzymes produced by resistant bacteria.[2]

Piperacillin, an extended-spectrum penicillin, also targets and inactivates PBPs, disrupting the final step in peptidoglycan synthesis.[3] Tazobactam serves the same protective role for piperacillin, broadening its spectrum of activity against β-lactamase-producing organisms.[3]

cluster_CT Ceftolozane/Tazobactam cluster_PT Piperacillin/Tazobactam C Ceftolozane PBP_C Penicillin-Binding Proteins (PBPs) C->PBP_C Inhibits T_C Tazobactam BL_C β-Lactamases T_C->BL_C Inhibits CWS_C Cell Wall Synthesis Inhibition PBP_C->CWS_C Disrupts BL_C->C Degrades BD_C Bacterial Death CWS_C->BD_C P Piperacillin PBP_P Penicillin-Binding Proteins (PBPs) P->PBP_P Inhibits T_P Tazobactam BL_P β-Lactamases T_P->BL_P Inhibits CWS_P Cell Wall Synthesis Inhibition PBP_P->CWS_P Disrupts BL_P->P Degrades BD_P Bacterial Death CWS_P->BD_P

Figure 1: Mechanism of Action of Ceftolozane/Tazobactam and Piperacillin/Tazobactam.

Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

A meta-analysis of studies comparing ceftolozane/tazobactam and piperacillin/tazobactam for the treatment of cUTI demonstrated superior outcomes for ceftolozane/tazobactam.

Outcome MeasureCeftolozane/TazobactamPiperacillin/TazobactamRisk Ratio (95% CI)
Clinical Cure Rate 92% (90-94%)78% (74-82%)1.18 (1.12-1.25)
Microbiological Eradication Rate 83% (81-88%)63% (58.77-65.2%)1.35 (1.24-1.46)
Data from a meta-analysis of randomized controlled trials and cohort studies.[4]
Experimental Protocol: ASPECT-cUTI Trial

The Assessment of the Safety Profile and Efficacy of Ceftolozane/Tazobactam in Complicated Urinary Tract Infections (ASPECT-cUTI) trial was a pivotal phase 3, randomized, double-blind study that compared ceftolozane/tazobactam to levofloxacin, a standard-of-care fluoroquinolone.[5] While not a direct comparison to piperacillin/tazobactam, its methodology provides a framework for evaluating efficacy in cUTI.

Start Hospitalized Patients (≥18 years) with cUTI or Pyelonephritis Randomization Randomization (1:1) Start->Randomization ArmA Ceftolozane/Tazobactam 1.5g IV q8h for 7 days Randomization->ArmA ArmB Levofloxacin 750mg IV daily for 7 days Randomization->ArmB Endpoint Primary Endpoint: Composite Cure (Clinical & Microbiological) at Test-of-Cure (Day 5-9 post-therapy) ArmA->Endpoint ArmB->Endpoint

Figure 2: Experimental Workflow of the ASPECT-cUTI Trial.
  • Inclusion Criteria: Hospitalized patients aged 18 years or older with a diagnosis of cUTI or pyelonephritis and evidence of pyuria.[5]

  • Intervention: Intravenous ceftolozane/tazobactam (1.5 g) every 8 hours.[5]

  • Comparator: Intravenous levofloxacin (750 mg) once daily.[5]

  • Duration of Therapy: 7 days.[5]

  • Primary Endpoint: A composite of microbiological eradication and clinical cure assessed 5-9 days after the end of treatment.[5]

Comparative Efficacy in Complicated Intra-Abdominal Infections (cIAI)

Direct head-to-head clinical trial data comparing ceftolozane/tazobactam and piperacillin/tazobactam for cIAI are limited. The pivotal ASPECT-cIAI trial compared ceftolozane/tazobactam (in combination with metronidazole) to meropenem.[6] However, in-vitro susceptibility data and cost-effectiveness models provide valuable insights.

PathogenCeftolozane/Tazobactam SusceptibilityPiperacillin/Tazobactam Susceptibility
Escherichia coli 95.7%Not specified in direct comparison
Klebsiella pneumoniae 87.5%Not specified in direct comparison
Pseudomonas aeruginosa 79.8%68.7%
In-vitro susceptibility data from a study in Kuwait.[7]

A cost-effectiveness analysis in the US indicated that empiric therapy with ceftolozane/tazobactam plus metronidazole dominated piperacillin/tazobactam for cIAI, resulting in lower costs and higher quality-adjusted life years (QALYs).[8]

Experimental Protocol: ASPECT-cIAI Trial

The ASPECT-cIAI trial was a phase 3, randomized, double-blind study.

Start Hospitalized Patients with cIAI Randomization Randomization (1:1) Start->Randomization ArmA Ceftolozane/Tazobactam (1.5g) + Metronidazole (500mg) IV q8h Randomization->ArmA ArmB Meropenem (1g) IV q8h Randomization->ArmB Duration 4-14 days of therapy ArmA->Duration ArmB->Duration Endpoint Primary Endpoint: Clinical Cure Rate at Test-of-Cure (24-32 days) Duration->Endpoint

Figure 3: Experimental Workflow of the ASPECT-cIAI Trial.
  • Inclusion Criteria: Hospitalized patients with a diagnosis of cIAI requiring surgical intervention.[9]

  • Intervention: Intravenous ceftolozane/tazobactam (1.5 g) plus metronidazole (500 mg) every 8 hours.[6]

  • Comparator: Intravenous meropenem (1 g) every 8 hours.[6]

  • Duration of Therapy: 4 to 14 days.[6]

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit (24-32 days after initiation of therapy).[10]

Comparative Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (HABP/VAP)

Similar to cIAI, direct clinical trial comparisons between ceftolozane/tazobactam and piperacillin/tazobactam for HABP/VAP are not available. The ASPECT-NP trial compared a higher dose of ceftolozane/tazobactam to meropenem.[11] However, in-vitro data against key respiratory pathogens, particularly P. aeruginosa, are crucial for informing treatment decisions.

A study of P. aeruginosa isolates from ICU patients with pneumonia demonstrated significantly higher susceptibility to ceftolozane/tazobactam compared to piperacillin/tazobactam.[12]

AntibioticSusceptibility Rate against P. aeruginosa (Pneumonia Isolates)
Ceftolozane/Tazobactam 96.8%
Piperacillin/Tazobactam 77.1%
Data from a surveillance study of ICU patients in the US.[12]

A pre-clinical swine model of severe P. aeruginosa pneumonia also showed that ceftolozane/tazobactam decreased the bacterial burden in tracheal secretions with no evidence of resistance emergence, whereas exposure to piperacillin/tazobactam led to an increase in minimum inhibitory concentration (MIC) in a majority of the animals.[13]

Experimental Protocol: ASPECT-NP Trial

The ASPECT-NP trial was a phase 3, randomized, double-blind, non-inferiority trial.

Start Mechanically Ventilated Patients (≥18 years) with HABP/VABP Randomization Randomization (1:1) Start->Randomization ArmA Ceftolozane/Tazobactam 3g IV q8h for 8-14 days Randomization->ArmA ArmB Meropenem 1g IV q8h for 8-14 days Randomization->ArmB Endpoint1 Primary Endpoint: 28-day All-Cause Mortality ArmA->Endpoint1 Endpoint2 Secondary Endpoint: Clinical Response at Test-of-Cure (7-14 days post-therapy) ArmA->Endpoint2 ArmB->Endpoint1 ArmB->Endpoint2

Figure 4: Experimental Workflow of the ASPECT-NP Trial.
  • Inclusion Criteria: Patients aged 18 years or older who were undergoing mechanical ventilation and had a diagnosis of HABP or VABP.[11]

  • Intervention: Intravenous ceftolozane/tazobactam (3 g) every 8 hours.[11]

  • Comparator: Intravenous meropenem (1 g) every 8 hours.[11]

  • Duration of Therapy: 8 to 14 days.[11]

  • Primary Endpoint: 28-day all-cause mortality.[11]

  • Secondary Endpoint: Clinical response at the test-of-cure visit (7-14 days after the end of therapy).[11]

Conclusion

Based on the available evidence, ceftolozane/tazobactam demonstrates superior clinical efficacy compared to piperacillin/tazobactam in the treatment of complicated urinary tract infections. For complicated intra-abdominal infections and hospital-acquired/ventilator-associated pneumonia, while direct comparative clinical trial data is lacking, in-vitro susceptibility data strongly suggest that ceftolozane/tazobactam possesses more potent and reliable activity against key Gram-negative pathogens, most notably Pseudomonas aeruginosa, including strains resistant to piperacillin/tazobactam.

The choice between these two agents should be guided by local antimicrobial susceptibility patterns, the specific clinical scenario, and the suspected or confirmed pathogens. For infections where multidrug-resistant P. aeruginosa or certain extended-spectrum β-lactamase (ESBL)-producing Enterobacterales are a concern, ceftolozane/tazobactam represents a critical therapeutic option. Piperacillin/tazobactam remains a valuable broad-spectrum agent, particularly in settings with a lower prevalence of resistance. Continued surveillance and clinical research are essential to further define the optimal use of these important antimicrobial agents.

References

A Comparative Guide to Validated Analytical Methods for Ceftolozane Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Ceftolozane sulfate, a cephalosporin antibacterial agent. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares High-Performance Liquid Chromatography (HPLC) methods and provides an overview of a highly sensitive alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented, including detailed experimental protocols and comparative data, is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

The Critical Role of Method Validation

Validated analytical methods are fundamental to the pharmaceutical industry, providing the foundation for reliable data in drug discovery, development, and quality control. For potent antibiotics such as this compound, accurate quantification is essential for pharmacokinetic studies, stability testing, and ensuring proper dosage in final products. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the results are accurate, reproducible, and specific.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

HPLC is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. Several validated HPLC methods have been developed for the determination of Ceftolozane, often in combination with the β-lactamase inhibitor Tazobactam. A summary of key chromatographic conditions and validation parameters from various published methods is presented below.

Comparative Summary of Validated HPLC Methods
ParameterMethod 1: Stability-Indicating RP-HPLCMethod 2: HPLC-UV for Plasma SamplesMethod 3: RP-HPLC for Pharmaceutical Dosage FormsMethod 4: HPLC for Biological and Aqueous Matrices
Stationary Phase (Column) XTerra C18 (150mm x 4.6mm, 5µm)C18 (150 mm × 4.6 mm, 5 μm)[1]Std ODS (250mm x 4.6 mm, 5µm)Reversed-phase column
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (55:45 v/v)Acetonitrile and potassium dihydrogenphosphate buffer (pH 3.0) (8:92, v/v)[1]Ortho Phosphoric Acid buffer and Acetonitrile (60:40)Methanol and sodium phosphate buffer
Flow Rate 1.0 mL/min1.0 mL/min[1]1.0 mL/min1.1 mL/min
Detection Wavelength 260 nm220 nm[1]210 nm260 nm (switched to 218 nm)
Retention Time (Ceftolozane) 2.14 min8.1 min[1]2.315 min14.4 min
Linearity Range 25-150 µg/mL0.50-100.00 μg/ml[1][2]25-150 µg/ml0.4–50 μg/mL[3]
Accuracy (% Recovery) 99.59-100.55%Not explicitly stated100.14%93.3% - 102.68%
Precision (%RSD) 0.63%< 9.26%[1][2]0.35%Not explicitly stated
LOD 0.63 µg/mLNot explicitly stated0.02 µg/mLNot explicitly stated
LOQ 1.89 µg/mLNot explicitly stated0.07 µg/mL0.4 µg/mL
Experimental Protocol: Stability-Indicating RP-HPLC Method

This method is designed to resolve Ceftolozane from its potential degradation products, making it suitable for stability studies.

1. Sample Preparation:

  • Standard and sample solutions of Ceftolozane are prepared in a diluent consisting of water and acetonitrile (50:50 v/v).

2. Chromatographic Conditions:

  • Column: XTerra C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: A filtered and degassed mixture of 0.1% Orthophosphoric acid and Acetonitrile (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Forced degradation studies are performed under acidic, basic, oxidative, and thermal conditions to demonstrate the stability-indicating nature of the method.

An Alternative Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of Ceftolozane in complex biological matrices like plasma or urine, LC-MS/MS offers a significant advantage over traditional HPLC-UV methods.[4] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits.

Comparative Summary of a Validated LC-MS/MS Method
ParameterLC-MS/MS Method for Human Plasma and Urine
Stationary Phase (Column) Kinetex PFP
Mobile Phase Gradient elution with a mobile phase consisting of 0.1% formic acid, 10 mM ammonium formate and acetonitrile.[5]
Flow Rate 0.4 mL/min
Detection Positive electrospray ionization (ESI+) with multi-reaction monitoring (MRM) mode.
Linearity Range 0.1 to 40 µg/mL (Ceftolozane)
Run Time 5 min
Sample Preparation Protein precipitation using a solution of acetonitrile, water and formic acid.[4]
Experimental Protocol: LC-MS/MS Method for Human Plasma and Urine

This method is suitable for the rapid and sensitive quantification of Ceftolozane in biological samples.[4]

1. Sample Preparation:

  • Human plasma and urine samples are prepared by protein precipitation using a solution of acetonitrile, water, and formic acid.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Kinetex PFP.

  • Mobile Phase: Gradient elution at a flow rate of 0.4 mL/min.[4]

  • Ionization: Positive electrospray ionization.[4]

  • Detection: Analytes are quantified using multi-reaction monitoring (MRM) mode.[4]

3. Validation:

  • The method is validated in accordance with the United States Food and Drug Administration's regulatory guidelines for bioanalytical method validation.[4]

  • Stability studies, including autosampler, benchtop, freeze/thaw, and long-term stability, are performed.[4]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_documentation Documentation Define_Purpose Define Analytical Method Purpose Select_Method Select HPLC Method Define_Purpose->Select_Method Prepare_Samples Prepare Standards & Samples Select_Method->Prepare_Samples Chromatography Perform HPLC Analysis Prepare_Samples->Chromatography Collect_Data Collect Chromatographic Data Chromatography->Collect_Data Specificity Specificity Collect_Data->Specificity Linearity Linearity Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Validation_Report Generate Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: General workflow for HPLC method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Advantages Advantages: - Cost-effective - Widely available - Robust for routine QC HPLC_Disadvantages Disadvantages: - Lower sensitivity - Potential for matrix interference LCMS_Advantages Advantages: - High sensitivity & selectivity - Shorter run times - Ideal for complex matrices LCMS_Disadvantages Disadvantages: - Higher equipment cost - More complex operation Ceftolozane_Analysis This compound Analysis Ceftolozane_Analysis->HPLC_Advantages Suitable for Ceftolozane_Analysis->LCMS_Advantages Optimal for

Caption: Key performance comparison of HPLC-UV and LC-MS/MS.

References

A Comparative Analysis of Ceftolozane/Tazobactam and Levofloxacin in the Management of Complicated Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics, the emergence of multidrug-resistant organisms presents a formidable challenge to clinicians and researchers. This guide provides a detailed comparison of two prominent antibiotics: Ceftolozane/tazobactam, a novel cephalosporin combined with a β-lactamase inhibitor, and levofloxacin, a broad-spectrum fluoroquinolone. The focus of this analysis is on their clinical efficacy and safety profiles as demonstrated in pivotal clinical trials for complicated urinary tract infections (cUTI).

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall through binding to penicillin-binding proteins (PBPs).[1][2][3] The addition of tazobactam, a β-lactamase inhibitor, protects ceftolozane from degradation by many common β-lactamase enzymes, thereby expanding its spectrum of activity.[1][2]

Levofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[4][5][6][7]

cluster_CT Ceftolozane/Tazobactam cluster_Levo Levofloxacin C Ceftolozane PBP Penicillin-Binding Proteins (PBPs) C->PBP inhibits T Tazobactam BL β-lactamase enzymes T->BL inhibits CWS Cell Wall Synthesis CD Bacterial Cell Death CWS->CD inhibition leads to BL->C degrades L Levofloxacin DG DNA Gyrase L->DG inhibits T4 Topoisomerase IV L->T4 inhibits DR DNA Replication & Repair LCD Bacterial Cell Death DR->LCD inhibition leads to

Caption: Mechanisms of Action for Ceftolozane/Tazobactam and Levofloxacin.

Clinical Trial Outcomes: Complicated Urinary Tract Infections (ASPECT-cUTI)

The Assessment of the Safety Profile and Efficacy of Ceftolozane/Tazobactam in Complicated Urinary Tract Infections (ASPECT-cUTI) trial was a pivotal phase 3, randomized, double-blind study that compared the efficacy and safety of ceftolozane/tazobactam to high-dose levofloxacin in patients with cUTI, including pyelonephritis.[8][9][10][11]

Experimental Protocol: ASPECT-cUTI

Study Design: A multinational, multicenter, randomized, double-blind, non-inferiority trial.[8][11]

Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI (including pyelonephritis) and evidence of pyuria.[9][11] A total of 1083 patients were randomized.[8][9]

Treatment Arms:

  • Ceftolozane/tazobactam: 1.5 g administered intravenously every 8 hours for 7 days.[8][9]

  • Levofloxacin: 750 mg administered intravenously once daily for 7 days.[8][9]

Primary Endpoint: The primary efficacy endpoint was the composite cure rate, defined as both clinical cure and microbiological eradication of the baseline pathogen(s) at the test-of-cure (TOC) visit (5-9 days after the end of therapy).[9][11] The analysis was conducted in the microbiological modified intent-to-treat (mMITT) and microbiologically evaluable (ME) populations.[8][10]

cluster_workflow ASPECT-cUTI Trial Workflow P Patient Screening (Hospitalized adults with cUTI) R Randomization (1:1) P->R CT_arm Ceftolozane/Tazobactam 1.5g IV q8h for 7 days R->CT_arm n=542 Levo_arm Levofloxacin 750mg IV qd for 7 days R->Levo_arm n=541 TOC Test-of-Cure Visit (5-9 days post-treatment) CT_arm->TOC Levo_arm->TOC Endpoint Primary Endpoint Assessment (Composite Cure: Clinical & Microbiological) TOC->Endpoint

Caption: Workflow of the ASPECT-cUTI Clinical Trial.
Quantitative Data Summary: ASPECT-cUTI

The ASPECT-cUTI trial demonstrated that ceftolozane/tazobactam was non-inferior and, in some analyses, superior to levofloxacin for the treatment of cUTI.[12][13]

Table 1: Composite Cure Rates in the Overall Population

PopulationCeftolozane/Tazobactam (n/N, %)Levofloxacin (n/N, %)Treatment Difference (95% CI)
mMITT306/398 (76.9%)275/402 (68.4%)8.5% (2.3 to 14.6)
ME291/345 (84.3%)260/348 (74.7%)9.6% (3.3 to 15.9)
Data sourced from the ASPECT-cUTI trial results.[11][12]

A key finding of the ASPECT-cUTI trial was the superior efficacy of ceftolozane/tazobactam in patients with infections caused by levofloxacin-resistant pathogens.[8][10]

Table 2: Composite Cure Rates in Patients with Levofloxacin-Resistant Pathogens

PopulationCeftolozane/Tazobactam (n/N, %)Levofloxacin (n/N, %)Treatment Difference (95% CI)
mMITT60/100 (60.0%)44/112 (39.3%)20.7% (7.2 to 33.2)
ME57/89 (64.0%)43/99 (43.4%)20.6% (6.3 to 33.7)
Data from a post hoc analysis of the ASPECT-cUTI trial.[8][14]

Complicated Intra-Abdominal Infections (cIAI)

For complicated intra-abdominal infections, the ASPECT-cIAI trial evaluated ceftolozane/tazobactam in combination with metronidazole.[15][16] However, the comparator in this trial was meropenem, not levofloxacin. Therefore, a direct head-to-head comparison between ceftolozane/tazobactam and levofloxacin for cIAI is not available from this pivotal trial. In the ASPECT-cIAI trial, ceftolozane/tazobactam plus metronidazole was found to be non-inferior to meropenem for the treatment of cIAI.[16][17][18]

Safety and Tolerability

In the ASPECT-cUTI trial, the safety profiles of ceftolozane/tazobactam and levofloxacin were comparable.[13] Common adverse events for ceftolozane/tazobactam include nausea, diarrhea, and headache.[19][20] Levofloxacin is associated with gastrointestinal and central nervous system effects, and has a notable risk of tendonitis and tendon rupture.[21]

Conclusion

The ASPECT-cUTI trial provides strong evidence that ceftolozane/tazobactam is an effective treatment for complicated urinary tract infections, demonstrating non-inferiority to levofloxacin in the overall population and superior efficacy in patients with levofloxacin-resistant pathogens.[8][10][12][13] This makes ceftolozane/tazobactam a valuable therapeutic option, particularly in settings with a high prevalence of fluoroquinolone resistance. For complicated intra-abdominal infections, while ceftolozane/tazobactam has demonstrated efficacy, a direct comparison with levofloxacin from a dedicated clinical trial is lacking. The choice between these agents should be guided by local resistance patterns, patient-specific factors, and the site of infection.

References

Meta-analysis of Ceftolozane/Tazobactam: A Comparative Guide to Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Ceftolozane/tazobactam (C/T) treatment for various bacterial infections. Through a systematic review of pivotal clinical trials and subsequent meta-analyses, this document offers an objective comparison of C/T's performance against other antimicrobial agents, supported by experimental data and detailed methodologies.

Executive Summary

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β-lactamase inhibitor, has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Meta-analyses of clinical trial data consistently show that C/T is a reliable therapeutic option, exhibiting non-inferiority to comparators like meropenem in cIAI and HABP/VABP, and superiority to levofloxacin in cUTI. Its potent activity against multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, positions it as a critical tool in the current landscape of antimicrobial resistance.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, comparing the clinical and microbiological outcomes of Ceftolozane/tazobactam with alternative treatments.

Complicated Intra-abdominal Infections (cIAI)

Pivotal Trial: ASPECT-cIAI

OutcomeCeftolozane/Tazobactam + MetronidazoleMeropenem
Clinical Cure Rate (Microbiological Intent-to-Treat Population) 83.0%[1][2]87.3%[1][2]
Clinical Cure Rate (Microbiologically Evaluable Population) 94.2%[1]94.7%[1]
Adverse Events (Any) 44.0%[1][2]42.7%[1][2]
Most Common Adverse Events Nausea, DiarrheaNausea, Diarrhea
Complicated Urinary Tract Infections (cUTI), including Pyelonephritis

Pivotal Trial: ASPECT-cUTI

OutcomeCeftolozane/TazobactamLevofloxacin
Composite Cure Rate (Microbiological Modified Intent-to-Treat Population) 76.9%[3]68.4%[3]
Clinical Cure Rate Superior to levofloxacin-
Microbiological Eradication Rate Superior to levofloxacin-
Adverse Events Similar profiles between treatment groupsSimilar profiles between treatment groups
Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Pivotal Trial: ASPECT-NP

OutcomeCeftolozane/TazobactamMeropenem
28-Day All-Cause Mortality (Intent-to-Treat Population) 24.0%[4]25.3%[4]
Clinical Cure Rate at Test-of-Cure (Intent-to-Treat Population) 54%[4]53%[4]
Treatment-Related Adverse Events 11%[4]8%[4]
Serious Treatment-Related Adverse Events 2%[4]1%[4]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

ASPECT-cIAI (NCT01445665, NCT01445678)[1][2][5][6]
  • Study Design: Two identical, multicenter, prospective, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical intervention.

  • Intervention:

    • Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously over 60 minutes every 8 hours, plus metronidazole 500 mg intravenously every 8 hours.

    • Meropenem 1 g administered intravenously every 8 hours, plus placebo.

  • Duration of Treatment: 4 to 14 days.

  • Primary Endpoint: The primary objective was to demonstrate the statistical non-inferiority of C/T plus metronidazole to meropenem based on the clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy) in the microbiological intent-to-treat (MITT) population.[1][2]

  • Secondary Endpoints: Clinical cure rates in the microbiologically evaluable (ME) population, microbiological outcomes, and safety.[1][2]

ASPECT-cUTI (NCT01345929, NCT01345955)[3][7][8][9][10]
  • Study Design: A randomized, double-blind, double-dummy, non-inferiority trial conducted at 209 centers in 25 countries.[3]

  • Patient Population: Hospitalized adult inpatients (≥18 years) with a diagnosis of complicated lower urinary tract infection or pyelonephritis and evidence of pyuria.[3]

  • Intervention:

    • Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously every 8 hours.

    • Levofloxacin 750 mg administered intravenously once daily.

  • Duration of Treatment: 7 days.[3]

  • Primary Endpoint: The primary endpoint was a composite of microbiological eradication and clinical cure at the test-of-cure (TOC) visit (5-9 days after the end of therapy) in the microbiological modified intent-to-treat (mMITT) population, with a non-inferiority margin of 10%.[3]

  • Secondary Endpoints: Clinical cure and microbiological eradication rates at the TOC visit.

ASPECT-NP (NCT02070757)[4][11][12][13]
  • Study Design: A randomized, controlled, double-blind, phase 3, non-inferiority trial conducted at 263 hospitals in 34 countries.[4]

  • Patient Population: Adult patients (≥18 years) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[4]

  • Intervention:

    • Ceftolozane/tazobactam 3 g (2 g ceftolozane / 1 g tazobactam) administered intravenously every 8 hours.

    • Meropenem 1 g administered intravenously every 8 hours.

  • Duration of Treatment: 8 to 14 days.[4]

  • Primary Endpoint: 28-day all-cause mortality in the intention-to-treat (ITT) population, with a non-inferiority margin of 10%.[4][5]

  • Key Secondary Endpoint: Clinical response at the test-of-cure (TOC) visit (7–14 days after the end of therapy) in the ITT population, with a 12.5% non-inferiority margin.[4][5]

Mandatory Visualization

Mechanism of Action of Ceftolozane/Tazobactam

G cluster_0 Bacterial Cell cluster_1 Extracellular PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall BetaLactamase β-Lactamase Enzymes Ceftolozane_in Ceftolozane BetaLactamase->Ceftolozane_in Hydrolyzes and inactivates Ceftolozane_in->PBP Binds to and inhibits PBPs Tazobactam_in Tazobactam Tazobactam_in->BetaLactamase Irreversibly binds and inhibits Ceftolozane_out Ceftolozane Ceftolozane_out->Ceftolozane_in Enters Cell Tazobactam_out Tazobactam Tazobactam_out->Tazobactam_in Enters Cell

Caption: Mechanism of action for Ceftolozane/Tazobactam.

Meta-Analysis Workflow

G Start Define Research Question: Efficacy and Safety of Ceftolozane/Tazobactam LitSearch Literature Search (e.g., PubMed, Embase, Cochrane Library) Start->LitSearch Screening Screening of Studies (Title/Abstract and Full-text Review) LitSearch->Screening Inclusion Inclusion Criteria: - Randomized Controlled Trials - Meta-analyses - Specific Infections (cIAI, cUTI, HABP/VABP) Screening->Inclusion Meets Criteria Exclusion Exclusion Criteria: - Case reports, editorials - Non-comparative studies - Irrelevant outcomes Screening->Exclusion Does Not Meet Criteria DataExtraction Data Extraction: - Study Characteristics - Patient Demographics - Clinical Outcomes - Safety Data Inclusion->DataExtraction Quality Quality Assessment (e.g., Cochrane Risk of Bias Tool) DataExtraction->Quality Synthesis Data Synthesis and Meta-Analysis: - Pooled Effect Estimates - Heterogeneity Assessment Quality->Synthesis Results Presentation of Results: - Data Tables - Forest Plots - Funnel Plots Synthesis->Results Conclusion Conclusion and Interpretation Results->Conclusion G cluster_cIAI Complicated Intra-abdominal Infections (cIAI) cluster_cUTI Complicated Urinary Tract Infections (cUTI) cluster_HABP Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP) CT Ceftolozane/ Tazobactam (C/T) cIAI_Comp Meropenem CT->cIAI_Comp vs. (ASPECT-cIAI) cUTI_Comp Levofloxacin CT->cUTI_Comp vs. (ASPECT-cUTI) HABP_Comp Meropenem CT->HABP_Comp vs. (ASPECT-NP) cIAI_Outcome Non-inferior Clinical Cure cIAI_Comp->cIAI_Outcome Outcome cUTI_Outcome Superior Composite Cure cUTI_Comp->cUTI_Outcome Outcome HABP_Outcome Non-inferior Mortality & Clinical Cure HABP_Comp->HABP_Outcome Outcome

References

In Vitro Synergy of Ceftolozane/Tazobactam with Amikacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa, presents a significant challenge in clinical practice. Combination therapy is an increasingly explored strategy to overcome resistance and enhance antimicrobial efficacy. This guide provides a comprehensive overview of the in vitro synergistic activity of ceftolozane/tazobactam combined with amikacin against challenging bacterial isolates. Ceftolozane/tazobactam, a novel cephalosporin/β-lactamase inhibitor combination, has demonstrated potent activity against many Gram-negative bacteria, including MDR P. aeruginosa.[1] The addition of amikacin, an aminoglycoside, is investigated for its potential to produce synergistic effects, leading to improved bacterial killing and potentially mitigating the development of further resistance.

Quantitative Analysis of Synergy

The synergistic potential of ceftolozane/tazobactam and amikacin has been evaluated in several in vitro studies, primarily utilizing time-kill assays and checkerboard or E-test methods. The data consistently demonstrates a significant synergistic interaction against a large proportion of tested isolates.

A study on MDR/XDR P. aeruginosa isolates from Greece revealed that the combination of ceftolozane/tazobactam with amikacin was synergistic against 85.0% of all tested isolates.[2][3][4] Notably, this synergy was also observed in 75.0% of the isolates that produce GES-type enzymes, which are known to contribute to ceftolozane/tazobactam resistance.[2][3][4] Another study investigating carbapenem-resistant P. aeruginosa (CRPA) found synergistic and additive effects in 40% and 30% of the isolates, respectively.[5][6]

Study FocusBacterial SpeciesNumber of IsolatesSynergy RateKey Findings
MDR/XDR IsolatesPseudomonas aeruginosa16085% SynergySynergy observed even in isolates with high ceftolozane/tazobactam MICs (up to 32 mg/L).[2][3]
Carbapenem-Resistant IsolatesPseudomonas aeruginosa6040% Synergy, 30% AdditiveNo antagonism was observed between the two agents.[5][6]
MDR Isolates in an In Vitro Pharmacodynamic ModelPseudomonas aeruginosa4Synergistic interactions in 2 of 4 isolatesThe combination resulted in a significant reduction in bacterial count compared to monotherapy.[1]
Pediatric Cystic Fibrosis IsolatesPseudomonas aeruginosa5Synergistic activity observedCombination therapy showed a significant log-kill even against isolates non-susceptible to one or both agents.[7]

Experimental Protocols

The assessment of in vitro synergy relies on standardized and reproducible experimental methods. The most common techniques employed in the evaluation of ceftolozane/tazobactam and amikacin synergy are time-kill assays, checkerboard microdilution, and the E-test.

Time-Kill Assay

The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing over time when exposed to antimicrobial agents alone and in combination.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared from an overnight culture. This is further diluted to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Drug Concentrations: The antibiotics are tested at clinically relevant concentrations. For instance, ceftolozane/tazobactam might be tested at its peak (e.g., 60 mg/L) and trough (e.g., 7.5 mg/L) concentrations, while amikacin is tested at its free peak plasma concentration (e.g., 69 mg/L).[2][3] Other studies may use multiples of the Minimum Inhibitory Concentration (MIC), such as 2x or 8x the MIC.[7]

  • Incubation: The bacterial inoculum is added to broth media containing the individual antibiotics and the combination of both. A growth control tube without any antibiotic is also included. The tubes are then incubated with continuous shaking at 35°C.[8]

  • Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., 0, 4, 8, 12, and 24 hours) and serially diluted. The dilutions are then plated on appropriate agar media to determine the viable bacterial count (CFU/mL).

  • Interpretation: Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2][3][4] Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent. Indifference is a <2 log10 change in CFU/mL.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_drugs Prepare Antibiotic Solutions (C/T and Amikacin) setup Set up Test Tubes: - Growth Control - C/T Alone - Amikacin Alone - C/T + Amikacin prep_drugs->setup setup->inoculate incubate Incubate at 35°C with Shaking inoculate->incubate sample Sample at 0, 4, 8, 12, 24h incubate->sample plate Serial Dilution & Plating sample->plate count Count CFUs plate->count interpret Interpret Results: Synergy, Indifference, or Antagonism count->interpret

Time-Kill Assay Workflow
Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the MIC of two antimicrobial agents in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).

Methodology:

  • Plate Setup: A 96-well microtiter plate is used. One antibiotic (e.g., ceftolozane/tazobactam) is serially diluted along the rows, while the second antibiotic (e.g., amikacin) is serially diluted along the columns.[10] This creates a matrix of varying concentrations of both drugs.

  • Controls: The last row contains serial dilutions of the first antibiotic alone, and the last column contains serial dilutions of the second antibiotic alone to determine their individual MICs. A growth control well (no antibiotics) and a sterility control well (no bacteria) are also included.[11]

  • Inoculation: All wells, except the sterility control, are inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[10]

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading and FICI Calculation: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The FICI is then calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[12][13]

  • Interpretation:

    • Synergy: FICI ≤ 0.5[12][13]

    • Additive/Indifference: 0.5 < FICI ≤ 4[13]

    • Antagonism: FICI > 4[12][13]

G cluster_prep Preparation cluster_setup Plate Setup cluster_exp Experiment & Analysis prep_drugs Prepare Serial Dilutions of C/T and Amikacin dispense_ct Dispense C/T Dilutions (Rows) prep_drugs->dispense_ct dispense_amikacin Dispense Amikacin Dilutions (Columns) prep_drugs->dispense_amikacin prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate add_controls Add Controls: - Drugs Alone - Growth Control dispense_ct->add_controls dispense_amikacin->add_controls add_controls->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret FICI: Synergy, Indifference, or Antagonism calculate_fici->interpret

Checkerboard Assay Workflow
E-test Synergy

The E-test (Epsilometer test) is an agar diffusion method that can also be adapted for synergy testing.

Methodology:

  • Inoculum and Plating: A standardized bacterial inoculum is swabbed onto the surface of an agar plate.

  • Strip Application: An E-test strip for the first antibiotic is placed on the agar. Then, an E-test strip for the second antibiotic is placed at a 90° angle to the first, with the intersection at the respective MICs of each drug.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading and Interpretation: The shape of the inhibition zone is observed. A phantom zone or deformation of the ellipse of inhibition indicates a synergistic interaction. The FICI can also be calculated from the points where the inhibition ellipses intersect the E-test strips. The interpretation of the FICI is the same as in the checkerboard assay.

Conclusion

The in vitro data strongly suggests a synergistic relationship between ceftolozane/tazobactam and amikacin against a significant proportion of multidrug-resistant P. aeruginosa isolates. This combination demonstrates the potential to enhance bactericidal activity and may offer a valuable therapeutic option for infections caused by these challenging pathogens. The consistent observation of synergy across different testing methodologies, including time-kill assays and FICI-based assessments, strengthens the rationale for further clinical investigation of this combination therapy. No antagonism has been reported in the reviewed studies, indicating a favorable interaction profile. Researchers and drug development professionals should consider these findings when designing preclinical and clinical studies for new antimicrobial combination strategies.

References

Comparison of resistance development to Ceftolozane versus other beta-lactams

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Pseudomonas aeruginosa, presents a formidable challenge in clinical practice. Ceftolozane, a novel cephalosporin combined with the β-lactamase inhibitor tazobactam, has emerged as a critical therapeutic option. This guide provides an objective comparison of resistance development to ceftolozane versus other β-lactam antibiotics, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.

Quantitative Analysis of Resistance

The development of resistance to β-lactam antibiotics is a complex interplay of bacterial species, antibiotic selective pressure, and underlying resistance mechanisms. The following tables summarize key quantitative data comparing ceftolozane/tazobactam to other β-lactams in terms of in vitro activity and the emergence of resistance.

Table 1: Comparative In Vitro Susceptibility of P. aeruginosa to Ceftolozane/Tazobactam and Other β-Lactams

AntibioticSusceptibility Rate (%)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ceftolozane/Tazobactam95.9 - 1000.5 - 22 - ≥256
Piperacillin/Tazobactam79 - 85.6--
Ceftazidime82--
Cefepime83--
Meropenem78 - 82.5<0.06432
Ceftazidime/Avibactam96.0 - 10024

Data compiled from multiple surveillance studies.[1][2]

Table 2: Emergence of Resistance and Cross-Resistance in P. aeruginosa

ScenarioFindingReference
In Vitro Resistance Development Development of high-level resistance in wild-type P. aeruginosa (PAO1) was fastest for ceftazidime, followed by meropenem and ciprofloxacin. Resistance development to ceftolozane/tazobactam was significantly slower.[3][3]
Treatment-Emergent Resistance In a study of multidrug-resistant P. aeruginosa infections, resistance emerged in 15% of patients treated with ceftolozane/tazobactam.[4][5][4][5]
Cross-Resistance P. aeruginosa isolates with treatment-emergent resistance to ceftolozane/tazobactam due to AmpC mutations often exhibit cross-resistance to ceftazidime/avibactam.[4][6][4][6]
Increased Susceptibility The same AmpC mutations that confer resistance to ceftolozane/tazobactam can lead to increased susceptibility to piperacillin/tazobactam and imipenem.[4][6][4][6]

Mechanisms of Resistance: A Deeper Dive

The primary driver of resistance to ceftolozane in P. aeruginosa is the chromosomally encoded AmpC β-lactamase. Resistance typically emerges through two main pathways:

  • Overexpression of AmpC: Mutations in regulatory genes such as ampR, ampD, and dacB can lead to the derepression of ampC transcription, resulting in a significant increase in the production of the AmpC enzyme.[3]

  • Structural Modifications of AmpC: Amino acid substitutions or deletions within the AmpC protein can alter its substrate specificity, enhancing its ability to hydrolyze ceftolozane.[4][6]

While ceftolozane was designed to be stable against wild-type AmpC, these mutational events can overcome its inherent stability.[3] In contrast, resistance to other β-lactams like carbapenems often involves different mechanisms, such as porin loss (OprD mutations) or the acquisition of carbapenemase enzymes.

Experimental Protocols

Understanding the methodologies used to investigate resistance is crucial for interpreting data and designing future studies. Below are detailed protocols for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol (Broth Microdilution):

  • Preparation of Antibiotic Solutions: Prepare a series of twofold serial dilutions of the desired antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of a microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[7]

Identification of ampC Mutations

Objective: To identify genetic alterations in the ampC gene that may confer resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the entire ampC coding sequence and its promoter region using polymerase chain reaction (PCR) with specific primers.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequence with the wild-type ampC sequence from a reference strain (e.g., P. aeruginosa PAO1) to identify any nucleotide substitutions, insertions, or deletions.

Cloning and Expression of ampC Variants

Objective: To confirm that specific ampC mutations are responsible for the observed resistance phenotype.

Protocol:

  • Gene Cloning: Amplify the wild-type and mutant ampC alleles from the respective bacterial strains via PCR. Ligate the PCR products into an expression vector (e.g., pUCP24).

  • Transformation: Transform the recombinant plasmids into a suitable host strain, such as an ampC-deficient P. aeruginosa mutant or E. coli.

  • Expression and MIC Testing: Induce the expression of the cloned ampC genes (if the vector has an inducible promoter). Perform MIC testing on the transformed strains to determine the impact of each ampC variant on the susceptibility to ceftolozane and other β-lactams.[8][9]

Visualizing Resistance Pathways and Workflows

Understanding the complex biological and experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate key aspects of ceftolozane resistance.

AmpC_Regulation cluster_membrane Cellular Compartments Periplasm Periplasm Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Muropeptide Fragments PBP->Muropeptides Cell wall turnover releases fragments AmpG AmpG Permease Muropeptides->AmpG Transport into cytoplasm AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activation ampC_gene ampC gene AmpR->ampC_gene Induces transcription AmpC_enzyme AmpC β-lactamase ampC_gene->AmpC_enzyme Translation Beta_Lactam Beta_Lactam AmpC_enzyme->Beta_Lactam Hydrolysis (Resistance)

Caption: AmpG-AmpR-AmpC signaling pathway in P. aeruginosa.

Experimental_Workflow MIC_Testing MIC Determination (Ceftolozane vs. Comparators) Resistance_Phenotype Identify Resistant Isolates MIC_Testing->Resistance_Phenotype WGS Whole Genome Sequencing Resistance_Phenotype->WGS Resistant Mutation_Analysis Identify Mutations (e.g., in ampC, ampR) WGS->Mutation_Analysis Cloning Clone ampC Variants into Expression Vector Mutation_Analysis->Cloning Candidate mutations Transformation Transform into ampC-deficient strain Cloning->Transformation Confirmation_MIC Confirm Resistance Phenotype via MIC Transformation->Confirmation_MIC Conclusion Correlate Genotype with Phenotype Confirmation_MIC->Conclusion

Caption: Workflow for investigating ceftolozane resistance mechanisms.

Conclusion

Ceftolozane/tazobactam remains a potent agent against P. aeruginosa, demonstrating superior in vitro activity compared to many older β-lactams.[1] However, the emergence of resistance, primarily through modifications of AmpC, is a clinical reality.[4][5] Notably, the development of resistance to ceftolozane appears to be slower in vitro compared to other β-lactams like ceftazidime and meropenem.[3] An intriguing finding is that mutations conferring ceftolozane resistance can sometimes resensitize the bacteria to other β-lactams, highlighting the complex and sometimes paradoxical nature of resistance evolution.[4][6]

For researchers and drug development professionals, a deep understanding of these resistance dynamics is paramount. Future efforts should focus on developing novel β-lactamase inhibitors that can overcome the challenges posed by mutated AmpC enzymes and exploring combination therapies that may mitigate the emergence of resistance. Continued surveillance and mechanistic studies are essential to preserve the efficacy of ceftolozane and to guide the development of the next generation of antibiotics.

References

Navigating the Landscape of Resistance: A Comparative Guide to Ceftolozane and other Antipseudomonal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. Ceftolozane, combined with the β-lactamase inhibitor tazobactam, offers a potent therapeutic option. However, the specter of cross-resistance with other antipseudomonal agents necessitates a deeper understanding of the underlying mechanisms and comparative efficacy. This guide provides a comprehensive analysis of cross-resistance between ceftolozane and other key antipseudomonal β-lactams, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of ceftolozane-tazobactam and comparator agents against various phenotypes of Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values and susceptibility rates are presented to facilitate direct comparison.

Table 1: Comparative MICs and Susceptibility Rates of Antipseudomonal Agents against P. aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Ceftolozane-tazobactam0.5297.5
Ceftazidime-avibactam2896.9
Piperacillin-tazobactam412877.5
Meropenem0.51676.0
Cefepime--83
Ceftazidime--82

Data compiled from multiple surveillance studies. Susceptibility rates are based on CLSI breakpoints.[1][2]

Table 2: Activity of Newer β-Lactams against P. aeruginosa Non-Susceptible to Traditional Agents

Non-Susceptible to:% Susceptible to Ceftolozane-tazobactam% Susceptible to Ceftazidime-avibactam% Susceptible to Imipenem-relebactam
Piperacillin-tazobactam>66--
Ceftazidime---
Cefepime---
Meropenem9292-
Imipenem-relebactam8369-
Ceftazidime-avibactam61-47

This table illustrates the retained activity of newer agents against isolates resistant to first-line β-lactams.[3][4][5][6]

Mechanisms of Cross-Resistance

Cross-resistance between ceftolozane and other antipseudomonal agents is primarily dictated by the specific resistance mechanisms present in the P. aeruginosa isolate. Ceftolozane is designed to be stable against several common resistance mechanisms, which influences its cross-resistance profile.[7]

  • AmpC β-Lactamase: Ceftolozane is stable against hydrolysis by the chromosomal AmpC β-lactamase, a common resistance mechanism in P. aeruginosa.[8][9] This stability is due to a bulky side chain that provides steric hindrance.[10] Consequently, isolates overexpressing AmpC, which often exhibit resistance to ceftazidime, cefepime, and piperacillin-tazobactam, may remain susceptible to ceftolozane-tazobactam.[11] However, structural modifications in AmpC can lead to ceftolozane-tazobactam resistance.[8][12]

  • Efflux Pumps: Ceftolozane is not a significant substrate for the common Mex efflux pumps in P. aeruginosa.[8][10] This contrasts with other β-lactams, such as meropenem, which can be affected by efflux pump upregulation.

  • Porin Loss (OprD): Inactivation of the OprD porin is a primary mechanism of resistance to carbapenems like meropenem and imipenem.[3][4] Ceftolozane does not rely on OprD for entry into the bacterial cell, so OprD mutants remain susceptible to ceftolozane-tazobactam.[7][8]

  • Acquired β-Lactamases: The presence of certain acquired β-lactamases can confer cross-resistance.

    • Extended-Spectrum β-Lactamases (ESBLs): Ceftolozane is susceptible to hydrolysis by some ESBLs, but tazobactam can inhibit many Class A ESBLs.[13]

    • Carbapenemases: Metallo-β-lactamases (MBLs) and some serine carbapenemases can hydrolyze ceftolozane, leading to resistance to both ceftolozane-tazobactam and carbapenems.[7][8] Tazobactam does not inhibit these enzymes.[13]

The following diagram illustrates the interplay of these resistance mechanisms.

Figure 1: Mechanisms of action and resistance for β-lactams in P. aeruginosa.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST)

The determination of cross-resistance relies on accurate measurement of MICs.

  • Objective: To determine the minimum inhibitory concentration (MIC) of ceftolozane-tazobactam and comparator agents against clinical isolates of P. aeruginosa.

  • Methodology: Broth microdilution is the reference method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

    • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard.

    • Drug Dilution: Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. For ceftolozane-tazobactam, tazobactam is maintained at a fixed concentration of 4 mg/L.[3]

    • Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate.

    • Incubation: Plates are incubated at 35°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Interpretation: MICs are interpreted as susceptible, intermediate, or resistant based on CLSI or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.[3]

  • Quality Control: Reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are included in each run to ensure the accuracy of the results.[3]

2. Molecular Characterization of Resistance Mechanisms

Identifying the genetic basis of resistance is crucial for understanding cross-resistance patterns.

  • Objective: To identify the presence of β-lactamase genes and mutations in chromosomal genes associated with resistance.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from bacterial isolates using commercially available kits.[13]

    • PCR and Sequencing: Polymerase chain reaction (PCR) is used to amplify known β-lactamase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA).[14] The amplicons are then sequenced to identify the specific variant.

    • Whole-Genome Sequencing (WGS): WGS provides a comprehensive view of the bacterial genome, allowing for the identification of a wide range of resistance genes and mutations in genes such as ampC, ampR, dacB, and ftsI (encoding PBP3).[7]

The following diagram outlines a typical experimental workflow for investigating cross-resistance.

ExperimentalWorkflow start Clinical P. aeruginosa Isolate ast Antimicrobial Susceptibility Testing (AST) (Broth Microdilution) start->ast mic Determine MICs for Ceftolozane & Comparators ast->mic phenotype Define Resistance Phenotype (e.g., MDR, Carbapenem-Resistant) mic->phenotype dna_extraction Genomic DNA Extraction phenotype->dna_extraction analysis Data Analysis and Correlation phenotype->analysis molecular_analysis Molecular Analysis dna_extraction->molecular_analysis pcr PCR for known resistance genes molecular_analysis->pcr wgs Whole-Genome Sequencing (WGS) molecular_analysis->wgs pcr->analysis wgs->analysis cross_resistance Determine Cross-Resistance Patterns analysis->cross_resistance end Conclusion cross_resistance->end

Figure 2: Experimental workflow for determining cross-resistance.

Logical Relationships in Cross-Resistance

The likelihood of cross-resistance can be predicted based on the underlying resistance mechanism.

CrossResistanceLogic cluster_mechanisms Primary Resistance Mechanism cluster_resistance Resistance Profile OprD OprD Loss Ceftolozane_S Ceftolozane-Tazobactam SUSCEPTIBLE OprD->Ceftolozane_S Carbapenem_R Carbapenem RESISTANT OprD->Carbapenem_R AmpC AmpC Overexpression AmpC->Ceftolozane_S Other_Cephs_R Other Cephalosporins RESISTANT AmpC->Other_Cephs_R MBL Metallo-β-lactamase (MBL) Ceftolozane_R Ceftolozane-Tazobactam RESISTANT MBL->Ceftolozane_R MBL->Carbapenem_R MBL->Other_Cephs_R AmpC_mod Structural AmpC Modification AmpC_mod->Ceftolozane_R Carbapenem_S Carbapenem SUSCEPTIBLE

Figure 3: Logical relationships of cross-resistance based on mechanism.

Conclusion

Ceftolozane-tazobactam demonstrates potent in vitro activity against P. aeruginosa, including many isolates resistant to other β-lactams such as piperacillin-tazobactam, ceftazidime, cefepime, and carbapenems.[1][3][4][5] Its stability against AmpC hydrolysis and its ability to evade efflux and OprD-mediated resistance pathways contribute to its favorable profile.[7][8][10] However, cross-resistance can occur, primarily through the acquisition of carbapenemases, particularly metallo-β-lactamases, or through specific structural modifications in AmpC.[7][8] A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for predicting cross-resistance patterns and guiding the development of new antimicrobial strategies. Continuous surveillance and molecular characterization of resistant isolates are critical to preserving the efficacy of ceftolozane-tazobactam and other novel antipseudomonal agents.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Ceftolozane Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, including antibiotics like ceftolozane sulfate, is a critical component of this responsibility. Adherence to established protocols not only ensures a safe laboratory environment but also mitigates the risk of environmental contamination and the development of antimicrobial resistance.

This compound, a fifth-generation cephalosporin antibiotic, requires careful management at the end of its lifecycle in the laboratory. While not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), it is considered a best practice to manage all bulk antibiotic waste as hazardous chemical waste. The primary and universally recommended method for the disposal of bulk, unused, or expired this compound is through a licensed professional waste disposal service, typically involving incineration.[1] This ensures complete destruction of the active pharmaceutical ingredient.

For laboratories that generate waste solutions of this compound, an in-lab chemical degradation procedure can be employed as a pre-treatment step to neutralize the antibiotic's activity before collection by a waste disposal service. This approach is particularly relevant for decontaminating equipment and managing dilute aqueous waste streams.

I. Standard Operating Procedure for this compound Disposal

This section outlines a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting. This procedure should be performed in accordance with all institutional and local regulations.

A. Personal Protective Equipment (PPE): Before handling this compound in any form, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (nitrile or neoprene)

  • Impervious laboratory coat

  • In case of handling the powder form outside of a certified chemical fume hood, a suitable respirator is required.[2]

B. Disposal of Bulk/Unused this compound:

  • Segregation and Labeling:

    • Segregate solid this compound waste from other laboratory waste streams.

    • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure the container remains closed except when adding waste.

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed and certified hazardous waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound.

    • Retain all documentation related to the waste transfer and disposal for regulatory compliance.

C. In-Lab Chemical Degradation of this compound Solutions (Pre-treatment):

For aqueous solutions of this compound, chemical degradation can be performed to open the β-lactam ring, rendering the antibiotic inactive. This procedure should be conducted in a certified chemical fume hood.

Experimental Protocol for Chemical Degradation:

  • Preparation of Degradation Solution:

    • Prepare a 2.5 N potassium hydroxide (KOH) solution in either 50% aqueous methanol (MeOH) or 50% aqueous ethanol (EtOH).

  • Degradation Procedure:

    • To your aqueous this compound waste solution, add an equal volume of the freshly prepared 2.5 N KOH degradation solution.

    • Ensure the final concentration of this compound in the mixture does not exceed 100 mg/mL.

    • Stir the mixture at room temperature for a minimum of 15 minutes to ensure complete degradation of the β-lactam ring.

  • Neutralization and Disposal of Treated Waste:

    • After the 15-minute degradation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid).

    • The neutralized solution should be collected in a hazardous waste container, labeled appropriately (e.g., "Treated this compound Waste"), and disposed of through a licensed hazardous waste management company. Do not discharge the treated solution down the drain unless permitted by local regulations and institutional policy.

II. Quantitative Data for Chemical Degradation

The following table summarizes the key quantitative parameters for the in-lab chemical degradation of this compound.

ParameterValueReference
Degradation Reagent2.5 N KOH in 50% aqueous MeOH or 50% aqueous EtOH[3]
Max. Ceftolozane Concentration100 mg/mL[3]
Reaction Time≥ 15 minutes[3]
TemperatureRoom Temperature[3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_type cluster_bulk cluster_solution start This compound Waste Generated waste_type Determine Waste Type start->waste_type bulk_waste Bulk/Unused Solid or Concentrated Stock Solution waste_type->bulk_waste Solid or Concentrated solution_waste Aqueous Solution Waste waste_type->solution_waste Aqueous Solution segregate_bulk Segregate and Label as Hazardous Waste bulk_waste->segregate_bulk store_bulk Store in Designated Secure Area segregate_bulk->store_bulk dispose_bulk Arrange for Professional Disposal (Incineration) store_bulk->dispose_bulk degrade Perform In-Lab Chemical Degradation (Pre-treatment) solution_waste->degrade neutralize Neutralize Treated Solution degrade->neutralize collect_treated Collect in Labeled Hazardous Waste Container neutralize->collect_treated dispose_treated Arrange for Professional Disposal collect_treated->dispose_treated

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and contributing to a safer and healthier scientific community.

References

Personal protective equipment for handling Ceftolozane sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ceftolozane sulfate. The following procedural guidance outlines operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. Although some sources classify it as a non-hazardous substance, others indicate it may cause allergic skin reactions or respiratory sensitization.[1][2] Therefore, treating it with appropriate caution is recommended. The following PPE should be utilized:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as chemical waste.[1]

  • Eye Protection: Use safety glasses with side shields or goggles to protect against dust and splashes.[1]

  • Respiratory Protection: When handling the powder form or if there is a risk of aerosol generation, use a minimum of an N95 (US) or P1 (EN 143) dust mask.[1] These should be used as a supplement to engineering controls like fume hoods.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[1] For larger quantities or in situations with a higher risk of spillage, consider a disposable gown.

Operational Plans

Safe Handling Protocol:

  • Engineering Controls: Handle this compound powder in a well-ventilated area. Using a chemical fume hood is recommended to minimize inhalation exposure.[3][4]

  • Preventing Contamination: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Powder Handling: When weighing or transferring the powder, do so carefully to avoid creating dust. Allow the container to equilibrate to room temperature before opening to minimize moisture condensation, as the powder is hygroscopic.

  • Solution Preparation: this compound is freely soluble in water and DMSO.[5] When dissolving, add the solvent to the powder slowly and ensure proper mixing. For some solvents, sonication may be required.[5]

  • Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[3]

First Aid Measures:

In the event of exposure, follow these procedures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation or a rash occurs, get medical advice/attention.[1][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Disposal Plan

Antibiotics are considered chemical waste and must be disposed of correctly to prevent environmental contamination and the development of antibiotic-resistant bacteria.[5][6] Do not pour this compound waste down the drain.

Step-by-Step Disposal Procedure:

  • Pure this compound Powder:

    • Collect any unused or waste powder in a clearly labeled, sealed container.

    • The container should be marked as "Hazardous Chemical Waste" and specify "this compound."

    • Dispose of the container through your institution's chemical waste management program.[5][7]

  • This compound Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and sealed waste container.[7]

    • Label the container clearly with its contents (e.g., "this compound in DMSO") and the appropriate hazard warnings.

    • Manage the container as hazardous chemical waste according to your institution's guidelines.

  • Contaminated Materials:

    • Items such as gloves, bench paper, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.[8]

    • Label the container as "Chemical-Contaminated Waste" or "Cytotoxic Waste" as per your facility's protocols.[7][8]

    • Dispose of this waste through the appropriate chemical or biomedical waste stream.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValue
Molecular Weight 764.77 g/mol [1]
Solubility Water: Freely soluble; 10 mg/mL (may require sonication)[5]DMSO: Soluble; 40-50 mg/mL (may require ultrasonication and warming)[5][7]
Storage Conditions (Powder) Short Term (days to weeks): 0 - 4°C, dry and dark.Long Term (months to years): -20°C.[7]
Storage Conditions (Stock Solution) -20°C: Up to 1 month-80°C: Up to 6 monthsIt is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Occupational Exposure Limit (OEL) A specific OEL for this compound has not been established by major regulatory bodies such as OSHA. For novel pharmaceutical compounds without established limits, an approach of minimizing exposure to be "As Low As Reasonably Practicable" (ALARP) should be adopted, often guided by internal occupational exposure banding systems.[9][10]

Experimental Workflow Visualization

Spill Response Protocol

The following diagram outlines the procedural workflow for safely managing a spill of this compound powder.

SpillResponse start Spill Occurs alert Alert personnel in the area and restrict access start->alert IMMEDIATE ACTION ppe Don appropriate PPE: - Double gloves (nitrile) - Safety goggles - N95 respirator - Lab coat alert->ppe contain Cover the spill with absorbent material (e.g., paper towels) to prevent dust dispersal ppe->contain clean Gently wipe up the spill, working from the outside in. Avoid creating dust. Moisten material with water if necessary. contain->clean decontaminate Decontaminate the spill area with soap and water or an appropriate lab disinfectant. clean->decontaminate dispose Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag for chemical waste disposal. decontaminate->dispose hygiene Remove PPE carefully and wash hands thoroughly. dispose->hygiene end_node Spill Cleaned hygiene->end_node FINAL STEP

Caption: Workflow for handling a this compound powder spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.